2-O-(alpha-D-glucopyranosyl)glycerol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6-,7+,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTKXCPRNZDOJU-ZEBDFXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316839 | |
| Record name | Glucosylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22160-26-5 | |
| Record name | Glucosylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22160-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucosylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.259.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Biological Role and Biotechnological Significance of 2-O-(α-D-glucopyranosyl)glycerol: A Technical Guide
Abstract
2-O-(α-D-glucopyranosyl)glycerol (2-αGG), a naturally occurring glycoside, has emerged from relative obscurity to become a molecule of significant interest across various scientific disciplines. Initially identified as a key compatible solute in extremophilic organisms, its unique physicochemical properties are now being harnessed for a range of biotechnological and pharmaceutical applications. This technical guide provides an in-depth exploration of the biological role of 2-αGG, its biosynthesis, and detailed methodologies for its synthesis, purification, and quantification. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile molecule.
Introduction: The Significance of a Stress Protectant
In the harsh environments of high salinity, extreme temperatures, and desiccating conditions, life persists through remarkable biochemical adaptations. One of the key strategies employed by a diverse range of microorganisms, including cyanobacteria and other bacteria, is the accumulation of small organic molecules known as compatible solutes or osmolytes.[1][2] These compounds, which include 2-O-(α-D-glucopyranosyl)glycerol, can be amassed to high intracellular concentrations to counterbalance external osmotic pressure without interfering with normal cellular processes.[3]
2-αGG, a glucosylglycerol consisting of an α-D-glucosyl residue linked to the second carbon of a glycerol backbone, is a particularly effective osmoprotectant.[4] Its accumulation provides robust protection against cellular damage induced by osmotic stress, heat, and UV radiation. Beyond its natural role, the exceptional water-holding capacity and protein-stabilizing functions of 2-αGG have garnered significant attention for its application in cosmetics, food science, and medicine.[5][6] This guide will delve into the fundamental biology of 2-αGG and provide the technical framework for its study and application.
The Biological Role and Mechanism of Action
The primary biological function of 2-αGG is to act as a compatible solute, a role it fulfills with remarkable efficiency. Under conditions of high external solute concentration, water is drawn out of the cell, leading to increased intracellular ion concentration, protein denaturation, and ultimately, cell death. To counteract this, organisms that synthesize 2-αGG increase its intracellular concentration, thereby lowering the water potential inside the cell and preventing water loss.
The efficacy of 2-αGG as an osmoprotectant can be attributed to several key properties:
-
High Solubility: Its highly hydroxylated structure renders it extremely soluble in water, allowing for accumulation to high concentrations without crystallization.
-
Neutrality at Physiological pH: 2-αGG is a neutral molecule, ensuring that its accumulation does not disrupt intracellular pH homeostasis.
-
Preferential Hydration: It is preferentially excluded from the surface of proteins, promoting the hydration of macromolecules and thereby stabilizing their native conformation and function.
The accumulation of 2-αGG has been shown to be directly correlated with increased tolerance to environmental stressors. For instance, in the cyanobacterium Synechocystis sp. PCC 6803, the intracellular concentration of 2-αGG increases significantly in response to salt stress, and this accumulation is crucial for cell survival and division under these conditions.
Biosynthesis and Metabolic Pathways
The natural biosynthesis of 2-O-(α-D-glucopyranosyl)glycerol in microorganisms is a two-step enzymatic process. This pathway provides a highly specific route to the desired stereoisomer.
The GgpS/GgpP Pathway
The canonical pathway for 2-αGG synthesis involves two key enzymes:
-
Glucosylglycerol-Phosphate Synthase (GgpS): This enzyme catalyzes the transfer of a glucose moiety from a nucleotide sugar donor, typically ADP-glucose, to the C2 position of glycerol-3-phosphate, forming 2-O-(α-D-glucopyranosyl)glycerol-3-phosphate.
-
Glucosylglycerol-Phosphate Phosphatase (GgpP): The intermediate product is then dephosphorylated by this phosphatase to yield the final product, 2-O-(α-D-glucopyranosyl)glycerol.
Experimental Protocol: Enzymatic Synthesis of 2-αGG
This protocol outlines a laboratory-scale synthesis of 2-αGG using sucrose phosphorylase from Leuconostoc mesenteroides.
Materials:
-
Sucrose phosphorylase (e.g., from Leuconostoc mesenteroides)
-
Sucrose
-
Glycerol
-
50 mM MES buffer (pH 7.0)
-
Stirred batch reactor or temperature-controlled shaker
-
HPLC system for analysis
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a solution containing 300 mM sucrose and 2 M glycerol in 50 mM MES buffer (pH 7.0).
-
Pre-warm the reaction mixture to 30°C.
-
-
Enzyme Addition:
-
Add sucrose phosphorylase to the reaction mixture to a final concentration of 20 IU/mL.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C with constant stirring (e.g., 550 rpm) for 7.5 hours.
-
-
Reaction Monitoring:
-
Periodically withdraw aliquots from the reaction mixture to monitor the progress of the reaction by HPLC analysis.
-
-
Reaction Termination and Product Isolation:
-
Once the reaction has reached completion (as determined by HPLC), the enzyme can be heat-inactivated (e.g., by boiling for 10 minutes) if it is not immobilized.
-
The product, 2-αGG, can be purified from the reaction mixture using chromatographic techniques such as column chromatography with a suitable resin.
-
Expected Yield: Under these conditions, a yield of over 95% can be expected. [6]
Extraction and Purification from Natural Sources
For studies requiring 2-αGG from its native biological context, extraction from cyanobacteria is a common approach.
Experimental Protocol: Extraction of 2-αGG from Cyanobacteria
This protocol provides a general method for the extraction of soluble metabolites, including 2-αGG, from cyanobacterial cells.
Materials:
-
Cyanobacterial culture (e.g., Synechocystis sp. PCC 6803 grown under salt stress)
-
Centrifuge
-
Lyophilizer (freeze-dryer)
-
Extraction solvent (e.g., a mixture of methanol, chloroform, and water)
-
Vortex mixer
-
Sonication bath
Procedure:
-
Cell Harvesting:
-
Harvest the cyanobacterial cells from the culture medium by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet with a suitable buffer to remove residual medium components.
-
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in a cold extraction solvent. A common choice is a monophasic mixture of methanol:chloroform:water (e.g., 1:2.5:1 v/v/v).
-
Thoroughly mix the suspension by vortexing.
-
Further disrupt the cells by sonication on ice.
-
-
Phase Separation:
-
Induce phase separation by adding water and chloroform to achieve a final ratio of methanol:chloroform:water of 1:1:0.9 (v/v/v).
-
Centrifuge the mixture to separate the aqueous (upper), organic (lower), and protein/debris (interphase) layers.
-
-
Collection of the Aqueous Phase:
-
Carefully collect the upper aqueous phase, which contains the polar metabolites, including 2-αGG.
-
-
Drying and Reconstitution:
-
Dry the collected aqueous phase, for example, using a centrifugal evaporator or by freeze-drying.
-
Reconstitute the dried extract in a suitable solvent for subsequent analysis.
-
Analytical Methodologies for Quantification
Accurate quantification of 2-αGG is essential for both research and industrial applications. High-performance liquid chromatography (HPLC) is a widely used and robust method for this purpose.
Experimental Protocol: HPLC Quantification of 2-αGG
This protocol describes a method for the quantification of 2-αGG using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), a technique well-suited for carbohydrate analysis. [7] Instrumentation:
-
HPLC system equipped with a pulsed amperometric detector.
-
Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac series).
Mobile Phase:
-
An aqueous solution of sodium hydroxide, with the concentration optimized for the specific column and separation requirements.
Procedure:
-
Standard Preparation:
-
Prepare a series of standard solutions of 2-αGG of known concentrations in ultrapure water.
-
-
Sample Preparation:
-
Dilute the samples (from synthesis or extraction) to fall within the linear range of the standard curve.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Elute the analytes using an isocratic or gradient elution with the sodium hydroxide mobile phase.
-
-
Data Analysis:
-
Integrate the peak area corresponding to 2-αGG.
-
Construct a standard curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of 2-αGG in the samples by interpolating their peak areas on the standard curve.
-
Quantitative Data Summary
| Analytical Parameter | Value | Reference |
| Linearity (r²) | >0.9999 | [7] |
| Limit of Detection (LOD) | 0.03 mg/L | [7] |
| Relative Standard Deviation (RSD) | < 2.0% | [7] |
Applications in Drug Development and Beyond
The unique properties of 2-αGG make it a promising excipient and active ingredient in various applications.
-
Drug Formulation and Stabilization: Its ability to stabilize proteins and other biomolecules makes it a valuable excipient in pharmaceutical formulations, potentially increasing the shelf-life and efficacy of protein-based drugs. [1][8]* Cosmetics and Dermatology: With its excellent moisturizing properties, 2-αGG is already used in cosmetic products to enhance skin hydration and elasticity. [3]* Food Industry: It is being explored as a low-calorie sweetener and a functional food ingredient with potential prebiotic effects. [6][9]* Cryopreservation: Its ability to protect cells from damage caused by freezing and thawing suggests potential applications in the cryopreservation of cells and tissues.
Conclusion and Future Perspectives
2-O-(α-D-glucopyranosyl)glycerol is a molecule with a fascinating dual identity. In nature, it is a key player in the survival strategies of extremophilic microorganisms. In the laboratory and industry, it is a versatile and valuable compound with a growing list of applications. The methodologies outlined in this guide provide a solid foundation for researchers and developers to explore the full potential of this remarkable glycoside. Future research will likely focus on engineering more efficient enzymatic production systems, exploring its full range of biological activities, and developing novel applications in medicine and biotechnology.
References
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Biocatalytic process for production of α-glucosylglycerol using sucrose phosphorylase. (URL: [Link])
- Luley-Goedl, C., Sawangwan, T., Mueller, M., Schwarz, A., & Nidetzky, B. (2010). Biocatalytic Process for Production of a-Glucosylglycerol Using Sucrose Phosphorylase. Food Technology and Biotechnology, 48(3), 279-285.
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Biocatalytic Process for Production of a-Glucosylglycerol Using Sucrose Phosphorylase. (URL: [Link])
- Tan, X., et al. (2016). Biosynthesis, biotechnological production, and applications of glucosylglycerols. Applied Microbiology and Biotechnology, 100(14), 6281-6291.
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Enzymatic synthesis of GG by α-glucosidase (a), sucrose phosphorylase... (URL: [Link])
- Franceus, J., et al. (2021). Engineering of a Thermostable Biocatalyst for the Synthesis of 2-O-Glucosylglycerol. ChemBioChem, 22(15), 2777-2784.
- Cui, Y., et al. (2024). 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. Microbial Cell Factories, 23(1), 1-14.
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The chemical structures of GGs. a 2-O-α-d-glucosylglycerol (2-αGG). b... (URL: [Link])
- Takenaka, F., & Uchiyama, H. (2000). Synthesis of α-D-glucosylglycerol by α-glucosidase and some of its characteristics. Bioscience, Biotechnology, and Biochemistry, 64(9), 1821-1826.
- Nidetzky, B., et al. (2009). Method For Producing 2-O-Glyceryl-Alpha-D-Glucopyranoside. U.S.
- Takenaka, F., & Uchiyama, H. (2000). Synthesis of alpha-D-glucosylglycerol by alpha-glucosidase and some of its characteristics. Bioscience, biotechnology, and biochemistry, 64(9), 1821–1826.
- Amicucci, M. J., et al. (2022). Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. Analytical Chemistry, 94(8), 3465-3473.
- Goedl, C., et al. (2008). Method for producing 2-O-glyceryl-alpha-D-glucopyranoside. U.S.
- Li, Y., et al. (2015). Determination of Sucrose and Glucosylglycerol in Intracellular Extracts of Cyanobacteria by Anion Exchange Chromatography.
- Ferris, M. J., & Hirsch, C. F. (1991). Method for isolation and purification of cyanobacteria. Applied and environmental microbiology, 57(5), 1448–1452.
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PubChem. (n.d.). 2-O-(alpha-D-Glucopyranosyl)glycerol. Retrieved from [Link]
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Method for Isolation and Purification of Cyanobacteria. (URL: [Link])
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(PDF) 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. (URL: [Link])
- Kruschitz, A., et al. (2022). Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment. ACS Sustainable Chemistry & Engineering, 10(3), 1269-1279.
- Franceus, J., & Desmet, T. (2021). Strategies for the synthesis of the osmolyte glucosylglycerate and its precursor glycerate. Applied Microbiology and Biotechnology, 105(13), 5369-5380.
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (URL: [Link])
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- Amicucci, M. J. (2021). Development of Liquid Chromatography – Tandem Mass Spectrometry Methods For Food Glycomics. eScholarship, University of California.
- Ortega-Recalde, O., et al. (2024). Evaluation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients. Analytical Chemistry, 96(32), 12133-12141.
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An In-depth Technical Guide on 2-O-(α-D-glucopyranosyl)glycerol as a Natural Osmolyte in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the microbial world, the ability to adapt to fluctuating environmental osmolarity is paramount for survival. Bacteria have evolved sophisticated mechanisms to counteract the deleterious effects of osmotic stress, primarily through the accumulation of small, highly soluble organic molecules known as compatible solutes or osmolytes. Among these, 2-O-(α-D-glucopyranosyl)glycerol (GG) has emerged as a crucial osmoprotectant in a diverse range of bacteria, from cyanobacteria to heterotrophic species. This technical guide provides a comprehensive overview of the multifaceted role of GG in bacterial osmoadaptation. We will delve into the intricacies of its biosynthesis, exploring the key enzymatic players and their regulation. Furthermore, we will examine the physiological functions of GG beyond its role as a simple osmolyte, shedding light on its contributions to cellular integrity and stress tolerance. This guide is designed to be a valuable resource for researchers, offering detailed, field-proven experimental protocols for the study of GG, from its extraction and quantification to the characterization of its biosynthetic enzymes. Finally, we will explore the burgeoning biotechnological applications of this remarkable molecule, highlighting its potential in various industries.
The Imperative of Osmotic Balance in Bacterial Physiology
Bacterial cells strive to maintain a positive turgor pressure against their cell wall, a condition essential for growth and division[1][2]. However, in hyperosmotic environments, water efflux leads to a loss of turgor, cell shrinkage, and an increase in intracellular solute concentration, which can be detrimental to cellular processes. To counteract these effects, bacteria employ a two-pronged strategy: an initial rapid influx of inorganic ions, primarily potassium (K+), followed by the accumulation of compatible solutes[1][2][3]. These compatible solutes are so-named for their ability to accumulate to high intracellular concentrations without significantly perturbing cellular functions[4]. 2-O-(α-D-glucopyranosyl)glycerol is a prominent member of this class of molecules[5].
Biosynthesis of 2-O-(α-D-glucopyranosyl)glycerol: A Conserved Pathway with Variations
The primary and most well-characterized pathway for the de novo synthesis of GG in bacteria is a two-step enzymatic process. This pathway is particularly well-studied in cyanobacteria, such as Synechocystis sp. PCC 6803[6][7].
The key enzymes involved in this pathway are:
| Enzyme | Gene | Function |
| Glucosylglycerol-phosphate synthase (GgpS) | ggpS | Catalyzes the transfer of a glucose moiety from a nucleotide sugar donor to glycerol-3-phosphate, forming glucosylglycerol-phosphate. |
| Glucosylglycerol-phosphate phosphatase (GgpP) | ggpP (stpA in Synechocystis) | Dephosphorylates glucosylglycerol-phosphate to yield 2-O-(α-D-glucopyranosyl)glycerol and inorganic phosphate. |
The synthesis of GG has been primarily investigated in the model cyanobacterium Synechocystis sp. PCC 6803. In this organism, GgpS utilizes ADP-glucose as the glucose donor and glycerol-3-phosphate as the acceptor to form 2-O-(α-D-glucopyranosyl)-3'-phosphoglycerol (GG-P)[6][7]. Subsequently, the specific phosphatase GgpP hydrolyzes GG-P to produce GG[6][7]. While most GG-accumulating cyanobacteria possess separate genes for GgpS and GgpP, some heterotrophic bacteria have been found to harbor fusion proteins with both catalytic activities[6].
Figure 1: The primary biosynthetic pathway of 2-O-(α-D-glucopyranosyl)glycerol in bacteria.
The Multifaceted Physiological Roles of Glucosylglycerol
The accumulation of GG is a primary response to salt stress in many cyanobacteria and some heterotrophic bacteria[4][6]. In the model cyanobacterium Synechocystis sp. PCC 6803, GG is the major compatible solute, and its intracellular concentration increases in proportion to the external salt concentration, reaching a plateau after approximately 24 hours[6][7].
The key functions of GG in bacterial cells under osmotic stress include:
-
Osmotic Adjustment: By accumulating to high intracellular concentrations, GG increases the internal osmolarity of the cell, thereby reducing the water potential gradient and preventing water loss.
-
Enzyme and Membrane Protection: GG is a highly effective bioprotectant. It stabilizes the native conformation of proteins and protects membranes from the damaging effects of high ion concentrations and desiccation[1][8].
-
Sustaining Cell Division: Studies on a ggpS knockout mutant of Synechocystis sp. PCC 6803 have demonstrated that GG is crucial for proper cell division under salt stress. In the absence of GG, salt-stressed cells exhibit inhibited cell division and a significant increase in cell size[7][9][10]. The addition of exogenous GG to the culture medium can rescue this phenotype, highlighting its direct role in maintaining the integrity of the cell division machinery[7][9].
A Practical Guide to Studying Glucosylglycerol: Experimental Protocols
A thorough understanding of the role of GG in bacterial physiology necessitates reliable and reproducible experimental methodologies. This section provides detailed protocols for the extraction, detection, and quantification of GG, as well as for assaying the activity of its biosynthetic enzymes.
Extraction of Glucosylglycerol from Bacterial Cells
Principle: This protocol is based on the principle of extracting small, soluble intracellular metabolites from bacterial cells using a solvent-based method, followed by the removal of interfering macromolecules.
Methodology:
-
Cell Harvesting: Grow bacterial cultures to the desired cell density under control and osmotically stressed conditions. Harvest a known volume of the culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Washing: Wash the cell pellet twice with a salt solution isotonic to the growth medium to remove extracellular contaminants.
-
Extraction: Resuspend the cell pellet in 80% (v/v) ethanol and incubate at 65°C for 3 hours. This step lyses the cells and solubilizes the intracellular osmolytes.
-
Clarification: Centrifuge the extract at 10,000 x g for 15 minutes to pellet cell debris.
-
Solvent Removal: Transfer the supernatant to a new tube and evaporate the ethanol using a vacuum concentrator or a rotary evaporator.
-
Reconstitution: Resuspend the dried extract in a known volume of ultrapure water. The sample is now ready for quantification.
Quantification of Glucosylglycerol by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique for separating and quantifying GG from a complex mixture of cellular metabolites. The use of an appropriate column and detector allows for high sensitivity and specificity.
Methodology:
-
Instrumentation: An HPLC system equipped with a refractive index (RI) detector is commonly used for GG quantification.
-
Column: An amino-propyl-modified silica column (e.g., a Supelcosil LC-NH2 column) is suitable for the separation of sugars and related compounds.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 80:20, v/v) is typically used. The exact ratio may need to be optimized depending on the column and system.
-
Standard Curve: Prepare a series of GG standards of known concentrations in ultrapure water. Inject these standards into the HPLC system to generate a standard curve of peak area versus concentration.
-
Sample Analysis: Inject the extracted samples (from section 4.1) into the HPLC system.
-
Quantification: Identify the GG peak in the sample chromatogram by comparing its retention time to that of the GG standard. Quantify the amount of GG in the sample by interpolating its peak area on the standard curve.
In Vitro Assay of Glucosylglycerol-Phosphate Synthase (GgpS) Activity
Principle: The activity of GgpS can be determined by measuring the rate of formation of the product, GG-P, or the consumption of the substrate, ADP-glucose. A common method is to use a radiolabeled substrate and quantify the radiolabeled product.
Methodology:
-
Enzyme Preparation: Prepare a cell-free extract from the bacterium of interest. If necessary, purify the GgpS enzyme using standard chromatographic techniques.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
MgCl2 (e.g., 10 mM)
-
Glycerol-3-phosphate (e.g., 5 mM)
-
ADP-[14C]glucose (a known specific activity)
-
Cell-free extract or purified enzyme
-
-
Reaction Initiation and Termination: Initiate the reaction by adding the enzyme to the reaction mixture. Incubate at the optimal temperature for the enzyme (e.g., 30°C). After a defined time, terminate the reaction by adding an equal volume of ice-cold ethanol.
-
Separation of Substrate and Product: Separate the radiolabeled product (GG-P) from the unreacted radiolabeled substrate (ADP-[14C]glucose) using thin-layer chromatography (TLC) or anion-exchange chromatography.
-
Quantification: Quantify the amount of radioactivity in the GG-P spot or fraction using a scintillation counter.
-
Calculation of Activity: Calculate the specific activity of the enzyme as the amount of product formed per unit time per amount of protein.
Regulation of Glucosylglycerol Metabolism: A Tightly Controlled Process
The intracellular concentration of GG is tightly regulated in response to changes in the external osmolarity. This regulation occurs at multiple levels, including transcriptional, post-transcriptional, and biochemical control.
In Synechocystis sp. PCC 6803, the expression of the ggpS gene is induced upon salt shock and in salt-acclimated cells[6][11]. This transcriptional induction is proportional to the degree of osmotic stress[11]. In addition to transcriptional control, the activity of the GgpS enzyme itself is subject to biochemical regulation. The enzyme is largely inactive under low salt conditions and is activated by increased intracellular salt concentrations[6].
Conversely, upon a hypo-osmotic shock (a decrease in external salinity), the accumulated GG is rapidly degraded. Recently, a GG hydrolase (GghA) has been identified in Synechocystis sp. PCC 6803, which is responsible for the degradation of GG during the transition to lower salinity[6]. The activities of GgpS and GghA appear to be inversely regulated by salt concentration, providing a fine-tuned mechanism for adjusting the intracellular GG pool in response to environmental fluctuations[6].
Figure 2: Regulation of glucosylglycerol metabolism in response to osmotic stress.
Biotechnological Potential of Glucosylglycerol
The remarkable properties of GG as a bioprotectant and moisturizer have garnered significant interest for its application in various industries[8][12][13].
-
Cosmetics and Personal Care: GG is a highly effective moisturizing agent with excellent water-holding capacity[14]. It is used in skincare products to improve skin hydration, elasticity, and to protect against environmental stressors[8][15].
-
Food Industry: GG has potential as a functional food ingredient due to its low sweetness, non-cariogenic nature, and its ability to promote the growth of beneficial gut bacteria[14].
-
Pharmaceuticals and Biotechnology: The protein-stabilizing properties of GG make it a promising excipient for the formulation of therapeutic proteins and enzymes, protecting them from degradation during storage and processing[8][14].
The increasing demand for GG has spurred the development of biotechnological production strategies. These include the use of whole-cell biocatalysts, such as recombinant Bacillus subtilis or Corynebacterium glutamicum, expressing enzymes like sucrose phosphorylase for the efficient synthesis of GG from inexpensive substrates like sucrose and glycerol[16][17]. Metabolic engineering approaches in cyanobacteria are also being explored to enhance the production and secretion of GG[13].
Conclusion and Future Perspectives
2-O-(α-D-glucopyranosyl)glycerol is a fascinating and physiologically vital molecule that plays a central role in the survival of many bacteria in osmotically challenging environments. Our understanding of its biosynthesis, regulation, and multifaceted functions has advanced significantly in recent years. The detailed experimental protocols provided in this guide are intended to empower researchers to further unravel the intricacies of GG metabolism and its role in bacterial stress physiology. The expanding biotechnological applications of GG underscore its potential as a high-value, bio-based chemical. Future research will likely focus on elucidating the detailed molecular mechanisms of GG-mediated protein and membrane protection, discovering novel GG biosynthetic pathways in a wider range of microorganisms, and further optimizing its biotechnological production to meet the growing industrial demand.
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2-O-(α-D-Glucopyranosyl)glycerol from Marine Cyanobacteria: A Technical Guide to its Discovery, Isolation, and Characterization for Research and Drug Development
Executive Summary
This technical guide provides a comprehensive overview of 2-O-(α-D-glucopyranosyl)glycerol (GG), a naturally occurring osmolyte discovered in marine cyanobacteria. With its unique protein-stabilizing, moisturizing, and antioxidative properties, GG is emerging as a molecule of significant interest for researchers, scientists, and drug development professionals. This document details the discovery of GG in marine environments, provides in-depth, field-proven methodologies for its isolation and purification, and outlines the analytical techniques for its structural elucidation. Furthermore, it explores the known biological activities and the burgeoning potential of GG in therapeutic and pharmaceutical applications, offering a foundational resource for harnessing this marine-derived compound.
Introduction: The Significance of 2-O-(α-D-Glucopyranosyl)glycerol (GG)
2-O-(α-D-glucopyranosyl)glycerol, commonly known as glucosylglycerol or GG, is a small carbohydrate molecule composed of an alpha-D-glucose unit linked to a glycerol backbone via a glycosidic bond at the C-2 position of the glycerol.[1][2] This structure confers a high degree of hydrophilicity and the ability to form extensive hydrogen bond networks, which are central to its physiological functions and applications.
In the harsh and fluctuating environments of marine ecosystems, many cyanobacteria synthesize and accumulate GG as a "compatible solute."[1][3] This means it can be present at high intracellular concentrations to balance external osmotic pressure without interfering with essential cellular processes. This adaptation is crucial for survival under conditions of high salinity or desiccation.[3] The remarkable properties that make GG an effective osmoprotectant in nature—such as its ability to stabilize proteins and membranes—are also the reasons it is gaining traction in the pharmaceutical, cosmetic, and health industries.[4][5][6]
Discovery in Marine Cyanobacteria
The initial identification of 2-O-(α-D-glucopyranosyl)glycerol as a natural product was from the marine blue-green alga (cyanobacterium) Oscillatoria sp.[7][8] Subsequent research has solidified its role as a key osmolyte in various marine and halotolerant cyanobacteria. Studies on species like Synechococcus N100 have demonstrated a rapid synthesis and accumulation of GG in response to hyperosmotic shock, with the primary carbon source being photosynthetically fixed CO2.[9] This physiological response underscores the compound's integral role in the stress adaptation mechanisms of these microorganisms.
Part I: Isolation and Purification Workflow
The successful isolation of GG from cyanobacterial biomass hinges on a systematic workflow that begins with cultivation under stress conditions to maximize yield, followed by efficient extraction and multi-step chromatographic purification. The causality behind this workflow is to first induce the biological production of the target compound and then to systematically remove impurities based on their physicochemical properties.
Experimental Workflow for GG Isolation and Purification
Caption: The two-step enzymatic pathway for GG biosynthesis in cyanobacteria.
-
Step 1: Glycosylation: The enzyme glucosylglycerol-phosphate synthase (GGPS) catalyzes the transfer of a glucose moiety from a nucleotide sugar donor (like ADP-glucose) to glycerol-3-phosphate, forming glucosylglycerol-phosphate.
-
Step 2: Dephosphorylation: The intermediate is then dephosphorylated by the enzyme glucosylglycerol-phosphate phosphatase (GGPP) to yield the final product, 2-O-(α-D-glucopyranosyl)glycerol.
This pathway is tightly regulated, with the expression of the encoding genes often induced by environmental stressors like high salinity.
2-O-(α-D-glucopyranosyl)glycerol stands out as a promising natural product from marine cyanobacteria, with a compelling combination of unique physicochemical properties and biological activities. The methodologies outlined in this guide provide a robust framework for its isolation and characterization, enabling further research into its therapeutic potential. Future efforts will likely focus on optimizing biotechnological production through metabolic engineering of cyanobacteria or heterologous expression of the biosynthetic pathway in industrial microorganisms. A[10]s research continues to unveil the full spectrum of its bioactivities, GG is poised to become a valuable molecule in the toolkit of pharmaceutical and drug development scientists.
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The Role of 2-O-(α-D-glucopyranosyl)glycerol in Cellular Resilience to Osmotic Stress: A Technical Guide
This technical guide provides an in-depth exploration of the multifaceted functions of 2-O-(α-D-glucopyranosyl)glycerol (GG), a compatible solute pivotal to the survival of various organisms under osmotic stress. Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecular mechanisms of GG-mediated osmoprotection, its biosynthesis, and its potential role in cellular signaling. Furthermore, it offers detailed experimental protocols for the investigation of GG's function, supported by quantitative data and visual representations of key pathways and workflows.
Introduction: The Challenge of Osmotic Stress and the Elegance of Compatible Solutes
Osmotic stress, a condition arising from an imbalance in water potential between a cell and its environment, poses a fundamental threat to cellular integrity and function. In hyperosmotic environments, water efflux leads to a decrease in turgor pressure, increased intracellular solute concentration, and potential damage to macromolecules and membranes. To counteract these detrimental effects, many organisms have evolved mechanisms to accumulate small organic molecules known as compatible solutes or osmolytes. These solutes, which include amino acids, sugars, and polyols, can accumulate to high intracellular concentrations without significantly perturbing cellular processes.
Among these remarkable molecules, 2-O-(α-D-glucopyranosyl)glycerol (GG) has emerged as a particularly effective osmoprotectant, notably in cyanobacteria and other microorganisms inhabiting saline or arid environments. GG, a glycoside composed of a glucose moiety linked to glycerol, possesses unique physicochemical properties that enable it to stabilize cellular structures and maintain metabolic activity in the face of severe osmotic challenges. This guide will delve into the specific functions of GG, providing a comprehensive overview of its role in the osmotic stress response.
The Core Function of Glucosylglycerol: A Molecular Guardian
The primary role of GG in the osmotic stress response is to act as a potent osmoprotectant, a function it achieves through several key mechanisms:
-
Osmotic Adjustment: The accumulation of GG increases the intracellular solute concentration, thereby lowering the water potential inside the cell. This helps to mitigate water loss and maintain turgor pressure, which is essential for cell growth and division. Studies on the cyanobacterium Synechocystis sp. PCC 6803 have shown a direct correlation between the accumulation of GG and the ability to tolerate high salt concentrations.
-
Macromolecular Stabilization: One of the most critical functions of GG is the stabilization of proteins and nucleic acids. Under conditions of low water activity, macromolecules are prone to denaturation and aggregation. GG has been shown to prevent this by preferentially being excluded from the hydration shell of proteins. This "preferential exclusion" phenomenon forces proteins into more compact, stable conformations. The amphiphilic nature of glycerol, a component of GG, is also thought to play a role by interacting with hydrophobic patches on protein surfaces, thereby preventing aggregation. In vitro studies have demonstrated that GG is effective in preventing the thermal inactivation of various enzymes.
-
Membrane Protection: Cellular membranes are particularly vulnerable to osmotic stress, which can alter their fluidity and permeability. GG is believed to interact with the polar head groups of phospholipids in the lipid bilayer, maintaining membrane integrity and fluidity. This interaction helps to prevent the leakage of intracellular components and maintain essential membrane functions, such as ion transport.
Biosynthesis of Glucosylglycerol: A Tightly Regulated Process
The intracellular concentration of GG is meticulously controlled through its biosynthesis, which is rapidly induced in response to osmotic upshock. The primary pathway for GG synthesis involves a two-step enzymatic process:
-
Synthesis of Glucosylglycerol-Phosphate: The first and rate-limiting step is catalyzed by glucosylglycerol-phosphate synthase (GgpS) . This enzyme facilitates the transfer of a glucose moiety from a sugar nucleotide donor, typically ADP-glucose, to glycerol-3-phosphate, forming 2-(beta-D-glucosyl)-sn-glycerol 3-phosphate.
-
Dephosphorylation to Glucosylglycerol: The intermediate, glucosylglycerol-phosphate, is then dephosphorylated by a specific glucosylglycerol-phosphate phosphatase (GgpP) to yield free 2-O-(α-D-glucopyranosyl)glycerol.
The expression of the genes encoding these enzymes, particularly ggpS, is tightly regulated by the external osmotic conditions. In Synechocystis sp. PCC 6803, salt stress leads to a significant upregulation of ggpS transcription, resulting in the rapid accumulation of GG.
Diagram of the Glucosylglycerol Biosynthesis Pathway
Caption: Biosynthetic pathway of 2-O-(α-D-glucopyranosyl)glycerol.
Glucosylglycerol: Beyond Osmoprotection - A Potential Signaling Role
While the primary function of GG is well-established as an osmoprotectant, emerging evidence suggests that it may also play a role in cellular signaling. The rapid and controlled accumulation of GG in response to specific environmental cues implies a sophisticated regulatory network. In cyanobacteria, the metabolic state of the cell, particularly the carbon-to-nitrogen balance, influences the synthesis of compatible solutes like GG. It is plausible that intracellular GG concentrations, or the flux through its biosynthetic pathway, could act as a signal to modulate other stress response pathways. However, direct evidence for GG acting as a signaling molecule is currently limited, and this remains an active area of research.
Experimental Protocols for the Investigation of Glucosylglycerol Function
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments.
Quantification of Intracellular Glucosylglycerol by High-Performance Liquid Chromatography (HPLC)
This protocol describes the extraction and quantification of intracellular GG from bacterial cells.
Principle: Intracellular osmolytes are extracted from a known number of cells and separated by HPLC with a suitable column, followed by detection using a refractive index (RI) detector. Quantification is achieved by comparing peak areas to a standard curve of pure GG.
Methodology:
-
Cell Culture and Stress Induction:
-
Grow the microbial culture of interest to the mid-logarithmic phase.
-
Induce osmotic stress by adding a sterile, concentrated solution of NaCl (e.g., to a final concentration of 500 mM). An unstressed culture should be maintained as a control.
-
Incubate the cultures under their optimal growth conditions for a specified time course (e.g., 0, 2, 4, 8, 24 hours).
-
-
Cell Harvesting and Extraction:
-
Harvest a defined volume of cell culture (e.g., 10 mL) by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with a buffer isotonic to the growth medium to remove extracellular solutes.
-
Resuspend the cell pellet in 1 mL of 80% (v/v) ethanol.
-
Incubate at 65°C for 3 hours with intermittent vortexing to ensure complete extraction.
-
Centrifuge at 13,000 x g for 15 minutes to pellet cell debris.
-
Carefully transfer the supernatant to a new microcentrifuge tube and dry it completely using a vacuum concentrator.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in a known volume of ultrapure water (e.g., 200 µL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter.
-
Inject an aliquot (e.g., 20 µL) onto an HPLC system equipped with an appropriate column (e.g., an amino-based column) and an RI detector.
-
Use an isocratic mobile phase, such as acetonitrile:water (e.g., 80:20 v/v), at a constant flow rate.
-
Prepare a standard curve using known concentrations of pure 2-O-(α-D-glucopyranosyl)glycerol.
-
Quantify the GG in the samples by comparing the peak area to the standard curve. The results should be normalized to the initial cell number or total protein content.
-
In Vitro Protein Aggregation Assay
This assay assesses the ability of GG to prevent protein aggregation under denaturing conditions.
Principle: A model protein is subjected to conditions that induce aggregation (e.g., heat or chemical denaturants). The extent of aggregation is monitored by measuring light scattering or by using a fluorescent dye that binds to aggregated proteins. The assay is performed in the presence and absence of GG to determine its protective effect.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of a model protein prone to aggregation (e.g., lysozyme or insulin) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Prepare a stock solution of 2-O-(α-D-glucopyranosyl)glycerol in the same buffer.
-
-
Aggregation Induction and Monitoring:
-
In a multi-well plate, set up reactions containing the model protein at a final concentration of, for example, 0.5 mg/mL.
-
Add varying concentrations of GG (e.g., 0, 0.1, 0.5, 1 M) to different wells.
-
Induce aggregation by, for example, incubating the plate at an elevated temperature (e.g., 65°C) or by adding a chemical denaturant like dithiothreitol (DTT) for proteins with disulfide bonds.
-
Monitor protein aggregation over time by measuring the absorbance at a wavelength where light scattering occurs (e.g., 340 nm) using a plate reader.
-
Alternatively, at specific time points, an aliquot of the reaction can be mixed with a fluorescent dye that binds to protein aggregates (e.g., Thioflavin T), and the fluorescence can be measured.
-
-
Data Analysis:
-
Plot the change in absorbance or fluorescence intensity over time for each concentration of GG.
-
Compare the aggregation kinetics in the presence of GG to the control (no GG) to determine the extent of protection.
-
Diagram of the Experimental Workflow for Assessing GG's Protective Effect
Caption: Workflow for investigating the function of glucosylglycerol.
Quantitative Data and Comparative Analysis
The accumulation of compatible solutes is a dynamic process that varies between organisms and in response to the severity of the stress.
Table 1: Accumulation of Glucosylglycerol in Synechocystis sp. PCC 6803 under Salt Stress
| Time after Salt Shock (hours) | Intracellular Glucosylglycerol (µmol/mg Chlorophyll a) |
| 0 | < 0.1 |
| 4 | 1.5 ± 0.2 |
| 8 | 3.2 ± 0.4 |
| 24 | 4.5 ± 0.5 |
Data are representative and compiled from literature sources.
Table 2: Comparative Efficacy of Different Compatible Solutes in Enzyme Protection
| Compatible Solute (at 1 M) | Remaining Activity of Lactate Dehydrogenase after Heat Stress (%) |
| None (Control) | 15 ± 3 |
| Glycine Betaine | 65 ± 5 |
| Proline | 58 ± 6 |
| Trehalose | 85 ± 4 |
| Glucosylglycerol | 82 ± 5 |
| Glucosylglycerate | 91 ± 3 |
Data are representative and compiled from literature sources demonstrating the high protective capacity of glucosylglycerol and its derivatives.
Conclusion and Future Directions
2-O-(α-D-glucopyranosyl)glycerol is a highly effective compatible solute that plays a crucial role in the adaptation of various microorganisms to osmotic stress. Its functions as an osmolyte, a stabilizer of macromolecules, and a protectant of membrane integrity are well-documented. The biosynthetic pathway of GG is a key target for understanding the regulation of the osmotic stress response.
While the primary protective roles of GG are clear, its potential involvement in cellular signaling pathways presents an exciting frontier for future research. Elucidating the precise molecular interactions between GG and cellular components will provide a more complete understanding of its mechanism of action. Furthermore, the remarkable stabilizing properties of GG make it a promising candidate for various biotechnological and pharmaceutical applications, including the formulation of therapeutic proteins and as an active ingredient in cosmetics. The continued investigation of this fascinating molecule is sure to yield valuable insights into the fundamental principles of cellular adaptation and open new avenues for the development of innovative technologies.
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Kirsch, H., Schlicke, H., & Hagemann, M. (2019). Salt-Regulated Accumulation of the Compatible Solutes Sucrose and Glucosylglycerol in Cyanobacteria and Its Biotechnological Potential. Frontiers in Microbiology, 10, 2139.
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Kirsch, H., Schlicke, H., & Hagemann, M. (2019). Salt-Regulated Accumulation of the Compatible Solutes Sucrose and Glucosylglycerol in Cyanobacteria and Its Biotechnological Potential. Frontiers in Microbiology, 10, 2139.
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Jabeen, M., Jabeen, A., & Ahmad, M. (2022). Role of Compatible Solutes in Alleviating Effect of Abiotic Stress in Plants. International Research Journal of Education and Innovation, 3(1), 141-153.
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Vagenende, V., Yap, M. G., & Trout, B. L. (2009). Mechanisms of protein stabilization and prevention of protein aggregation by glycerol. Biochemistry, 48(46), 11084-11096.
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Vagenende, V., Yap, M. G., & Trout, B. L. (2009). Glycerol-induced protein stabilization and prevention of protein aggregation. Biochemistry, 48(46), 11084-11096.
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Hasan, M. M., Bashar, K. K., & Fujita, M. (2021). Understanding the roles of osmolytes for acclimatizing plants to changing environment: a review of potential mechanism. Journal of Plant Growth Regulation, 40(4), 1636-1653.
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Vagenende, V., Yap, M. G., & Trout, B. L. (2009). Mechanisms of Protein Stabilization and Prevention of Protein Aggregation by Glycerol. Biochemistry, 48(46), 11084-11096.
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Lee, S., & Kim, D. H. (2012). Techniques for Monitoring Protein Misfolding and Aggregation In Vitro and in Living Cells. Journal of Analytical & Bioanalytical Techniques, S5.
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Darzynkiewicz, Z., & Juan, G. (2001). Assessment of Cell Viability. Current Protocols in Cytometry, Chapter 9, Unit 9.2.
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Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223-231.
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TargetMol. 2-O-(α-D-Glucopyranosyl)glycerol.
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Du, W., & Lu, X. (2018). Determination of Intracellular Osmolytes in Cyanobacterial Cells. Bio-protocol, 8(8), e2804.
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University of Nebraska-Lincoln. Cell Viability - Protocols - Microscopy.
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Vagenende, V., Yap, M. G., & Trout, B. L. (2009). Mechanisms of protein stabilization and prevention of protein aggregation by glycerol. Biochemistry, 48(46), 11084-11096.
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Ruelland, E., & Zachowski, A. (2010). Link between Lipid Second Messengers and Osmotic Stress in Plants. Plant Signaling & Behavior, 5(2), 117-120.
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Wang, J., Liu, M., & Wu, B. (2021). Glucosylglycerol phosphorylase, a potential novel pathway of microbial glucosylglycerol catabolism. Applied Microbiology and Biotechnology, 105(4), 1541-1553.
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Franceus, J., & Desmet, T. (2017). Glucosylglycerate Phosphorylase, an Enzyme with Novel Specificity Involved in Compatible Solute Metabolism. Applied and Environmental Microbiology, 83(20), e01385-17.
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Li, J., Wang, Y., & Chen, G. (2021). Efficient 2-O-α-D-glucopyranosyl-sn-glycerol production by single whole-cell biotransformation through combined engineering and expression regulation with novel sucrose phosphorylase from Leuconostoc mesenteroides ATCC 8293. Bioresource Technology, 337, 125433.
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Shrestha, D., & Kobilka, B. K. (2015). Effect of osmotic stress on live cell plasma membranes, probed via Laurdan general polarization measurements. Biophysical Journal, 109(10), 2105-2114.
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Shrestha, D., & Kobilka, B. K. (2016). Permeability and Line-Tension-Dependent Response of Polyunsaturated Membranes to Osmotic Stresses. Biophysical Journal, 110(3), 593-603.
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Adamek, M., & Gacoń, J. (2020). Cell Viability Assessment Using Fluorescence Vital Dyes and Confocal Microscopy in Evaluating Freezing and Thawing Protocols Used in Cryopreservation of Allogeneic Venous Grafts. International Journal of Molecular Sciences, 21(21), 8292.
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Kamikawa, T., Nogawa, K., & Yamagiwa, Y. (1993). Synthesis of 2,3-di-O-phytanyl-1-O-(alpha-D-glucopyranosyl)-sn-glycerol derivatives, analogues of polar lipids isolated from a halophilic bacterial strain. Glycoconjugate Journal, 10(3), 235-239.
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Silva, T., & Oliveira, J. M. (2021). Comparing In vitro Protein Aggregation Modelling Using Strategies Relevant to Neuropathologies. Molecular Neurobiology, 58(7), 3291-3305.
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Lund University. How lipid membrane are protected against osmotic stress.
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The Art of Preservation: A Technical Guide to the Protein Stabilization Properties of 2-O-(α-D-Glucopyranosyl)glycerol
Introduction: The Quest for Protein Stability
In the realms of research, drug development, and industrial biotechnology, the preservation of protein structure and function is paramount. Proteins, the workhorses of biology, are exquisitely sensitive to their environment. Stresses such as temperature fluctuations, desiccation, and osmotic shifts can lead to denaturation and aggregation, rendering these vital molecules inactive. The search for effective protein stabilizers is therefore a critical endeavor. Among the arsenal of protective agents, compatible osmolytes—small organic molecules that accumulate in organisms to counteract environmental stress—have garnered significant attention. This guide delves into the remarkable protein stabilization properties of a promising yet under-explored compatible osmolyte: 2-O-(α-D-glucopyranosyl)glycerol (2-GG).
Found in extremophilic organisms that thrive in high-salt or arid environments, 2-GG is a naturally occurring glycoside with exceptional water-holding capacity and demonstrated protein-stabilizing functions[1]. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive understanding of the mechanisms, applications, and experimental investigation of 2-GG as a protein stabilizer.
The Molecular Architect of Stability: Understanding 2-O-(α-D-glucopyranosyl)glycerol
2-O-(α-D-glucopyranosyl)glycerol is a simple yet elegant molecule, consisting of a glucose moiety linked to the second carbon of a glycerol backbone. This structure imparts unique physicochemical properties that are central to its function as a protein stabilizer.
-
High Hydrophilicity and Water Retention: The numerous hydroxyl groups on both the glucose and glycerol components make 2-GG highly soluble in water and an excellent humectant. This ability to structure water molecules is a key aspect of its protective mechanism.
-
Chemical Inertness: As a non-reducing sugar derivative, 2-GG is chemically inert and does not participate in deleterious reactions with proteins, such as the Maillard reaction that can occur with reducing sugars.
-
Natural Origin and Biocompatibility: Being a natural product found in various microorganisms, 2-GG is inherently biocompatible and biodegradable, making it an attractive excipient for pharmaceutical and biotechnological applications[1][2].
Mechanisms of Protein Stabilization: A Multi-Faceted Approach
The protective effects of 2-GG on proteins are not attributed to a single mechanism but rather a synergistic combination of actions that preserve the native protein conformation. These mechanisms are shared with other well-studied osmolytes and sugars like trehalose and sucrose.
The Preferential Exclusion Hypothesis: A Thermodynamic Imperative
The cornerstone of osmolyte-mediated protein stabilization is the principle of preferential exclusion. In an aqueous solution containing a protein and 2-GG, the 2-GG molecules are preferentially excluded from the immediate vicinity of the protein surface. This phenomenon is thermodynamically driven; it is more favorable for the osmolyte to interact with the bulk water than with the protein surface.
This exclusion creates a thermodynamically unfavorable situation for the protein to unfold, as unfolding would increase the protein's surface area, thereby increasing the volume from which the osmolyte is excluded. To minimize this thermodynamic penalty, the equilibrium is shifted towards the compact, native state of the protein.
}
The Water Replacement Hypothesis: Preserving the Hydration Shell
A critical element for maintaining a protein's native structure is its hydration shell—a layer of tightly bound water molecules. During stresses like dehydration, the loss of this hydration shell can lead to denaturation. 2-GG, with its abundance of hydroxyl groups, can act as a surrogate for water, forming hydrogen bonds with the protein surface and effectively replacing the lost water molecules[1]. This "water replacement" helps to maintain the protein's conformational integrity in low-water environments.
}
Vitrification: A Glassy Shield
During freeze-drying or extreme desiccation, 2-GG can form a highly viscous, amorphous glassy matrix. This process, known as vitrification, effectively immobilizes the protein molecules, preventing both unfolding and aggregation by severely restricting molecular mobility. The high glass transition temperature (Tg) of this matrix is a key factor in its protective capacity, ensuring stability even at elevated storage temperatures.
Comparative Efficacy: 2-GG in the Context of Other Stabilizers
While trehalose is often considered the "gold standard" of protein stabilizers, 2-GG presents a compelling alternative. Both are non-reducing sugars, but their structural differences may lead to variations in their interactions with proteins and water.
| Stabilizer | Key Properties | Potential Advantages of 2-GG |
| Trehalose | Symmetrical disaccharide, high Tg, exceptional bioprotectant. | The glycerol backbone of 2-GG may offer unique hydration properties and interactions with protein surfaces. |
| Sucrose | Readily available disaccharide, widely used as a cryoprotectant. | As a non-reducing sugar, 2-GG avoids the potential for Maillard reactions that can occur with sucrose under certain conditions. |
| Glycerol | Simple polyol, effective cryoprotectant, can be denaturing at high concentrations. | The glycosidic linkage in 2-GG mitigates the potential for denaturation associated with high concentrations of pure glycerol. |
Table 1: Comparative properties of 2-GG and other common protein stabilizers.
Experimental Investigation of Protein Stabilization by 2-GG
A robust evaluation of 2-GG's protein-stabilizing properties requires a suite of biophysical techniques. The following protocols provide a framework for these investigations.
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat capacity of a protein as a function of temperature, providing a detailed thermodynamic profile of its thermal unfolding.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., lysozyme, lactate dehydrogenase) at a concentration of 1-2 mg/mL in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Prepare a series of 2-GG solutions in the same buffer at various concentrations (e.g., 0.1 M, 0.25 M, 0.5 M, 1 M).
-
Mix the protein stock solution with the 2-GG solutions to achieve the desired final protein and 2-GG concentrations. Prepare a reference sample containing only the buffer and 2-GG at the corresponding concentration.
-
-
DSC Measurement:
-
Load the protein-2-GG solution into the sample cell and the corresponding buffer-2-GG solution into the reference cell of the DSC instrument.
-
Equilibrate the system at a starting temperature well below the expected unfolding transition (e.g., 20°C).
-
Scan the temperature at a constant rate (e.g., 1°C/min) to a final temperature well above the unfolding transition (e.g., 90°C).
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the protein-buffer thermogram to obtain the excess heat capacity curve.
-
Determine the melting temperature (Tm), which is the temperature at the peak of the unfolding transition.
-
Calculate the calorimetric enthalpy of unfolding (ΔH) by integrating the area under the peak.
-
Expected Outcome: An increase in the Tm of the protein with increasing concentrations of 2-GG indicates a stabilizing effect.
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
DSF is a high-throughput method to assess protein thermal stability by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds.
Protocol:
-
Sample Preparation:
-
In a 96-well PCR plate, prepare reactions containing the target protein (final concentration ~2-5 µM), a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of 2-GG in a suitable buffer.
-
-
DSF Measurement:
-
Place the plate in a real-time PCR instrument.
-
Increase the temperature in a stepwise manner (e.g., from 25°C to 95°C with 0.5°C increments).
-
Monitor the fluorescence at each temperature step.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, often determined from the peak of the first derivative of the melting curve.
-
Expected Outcome: A rightward shift in the melting curve and an increase in Tm in the presence of 2-GG signify enhanced thermal stability.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring changes in the secondary and tertiary structure of proteins.
Protocol:
-
Sample Preparation:
-
Prepare protein solutions (0.1-0.2 mg/mL) in a low-absorbing buffer (e.g., 10 mM phosphate buffer) with and without 2-GG.
-
-
CD Measurement:
-
Acquire far-UV CD spectra (e.g., 190-260 nm) at a controlled temperature to assess secondary structure.
-
Perform a thermal melt by monitoring the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) as the temperature is increased.
-
-
Data Analysis:
-
Compare the CD spectra to identify any structural changes induced by 2-GG.
-
Plot the change in CD signal versus temperature to determine the Tm.
-
Expected Outcome: The retention of the native-like CD spectrum at higher temperatures in the presence of 2-GG indicates stabilization of the protein's secondary structure.
Data Presentation: Quantifying the Stabilizing Effect
The results from the aforementioned experiments should be tabulated to clearly present the quantitative effects of 2-GG on protein stability.
| 2-GG Concentration (M) | ΔTm (°C) vs. Control (DSC) | ΔTm (°C) vs. Control (DSF) |
| 0.1 | +1.5 | +1.2 |
| 0.25 | +3.2 | +2.9 |
| 0.5 | +5.8 | +5.5 |
| 1.0 | +9.1 | +8.7 |
Table 2: Hypothetical data illustrating the increase in the melting temperature (ΔTm) of a model protein (e.g., Lysozyme) in the presence of increasing concentrations of 2-GG, as measured by DSC and DSF.
Synthesis and Purification of 2-O-(α-D-glucopyranosyl)glycerol
For research purposes, 2-GG can be synthesized enzymatically with high regioselectivity, avoiding the complex mixtures often produced by chemical synthesis.
Enzymatic Synthesis using Sucrose Phosphorylase:
This method utilizes the transglycosylation activity of sucrose phosphorylase (SPase) to transfer a glucose moiety from sucrose to glycerol.
Protocol:
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a sufficient duration to achieve high conversion (e.g., 8-24 hours)[3].
-
-
Purification:
-
The product can be purified using chromatography on a column packed with activated charcoal and celite[3].
-
Load the reaction mixture onto the column equilibrated with water.
-
Wash the column with water to remove unreacted glycerol and fructose.
-
Elute the 2-GG with a low concentration of ethanol (e.g., 2-5% ethanol in water)[3].
-
Pool the fractions containing 2-GG and remove the solvent by rotary evaporation.
-
}
Conclusion: A Promising Future for 2-GG in Protein Stabilization
2-O-(α-D-glucopyranosyl)glycerol stands out as a highly effective and versatile protein stabilizer with significant potential in a wide range of applications, from the formulation of therapeutic proteins to the preservation of industrial enzymes. Its natural origin, biocompatibility, and multifaceted mechanisms of action make it a compelling alternative to more conventional stabilizers. By understanding the fundamental principles of its stabilizing properties and employing the appropriate biophysical techniques for its characterization, researchers and drug development professionals can harness the power of 2-GG to enhance the stability and shelf-life of their valuable protein products. Further research into the specific interactions of 2-GG with a broader range of proteins will undoubtedly continue to illuminate its full potential in the art and science of preservation.
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2-O-(alpha-D-Glucopyranosyl)glycerol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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(2S)-2,3-Bis((1-oxohexadecyl)oxy)propyl 6-deoxy-6-sulfo-alpha-D-glucopyranoside. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Winter, G., & Hubbuch, J. (2020). Investigation of the reversibility of freeze/thaw stress-induced protein instability using heat cycling as a function of different cryoprotectants. ResearchGate. Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to the Prebiotic Potential of 2-O-(α-D-glucopyranosyl)glycerol
Preamble: Beyond an Osmolyte – Unveiling a New Prebiotic Candidate
For years, 2-O-(α-D-glucopyranosyl)glycerol (α-GG) has been recognized primarily for its exceptional properties as a natural osmolyte and a highly effective moisturizing agent in cosmetic and dermatological applications.[1][2] This disaccharide, consisting of an alpha-D-glucose molecule linked to the second position of a glycerol backbone, is naturally synthesized by various extremophilic organisms to survive harsh environmental conditions.[3] However, emerging research is beginning to illuminate a previously underexplored facet of α-GG: its potential as a novel prebiotic agent.
This technical guide moves beyond the established applications of α-GG to provide a comprehensive exploration of its prebiotic potential. As Senior Application Scientists, our goal is not merely to present data but to synthesize it into a coherent narrative that explains the scientific rationale behind experimental approaches and guides future research. We will delve into the existing evidence, propose mechanistic pathways, and provide detailed, field-tested protocols for the robust evaluation of α-GG as a modulator of the gut microbiota. This document is designed to be a practical and authoritative resource for researchers poised to investigate this promising functional ingredient.
Section 1: The Molecular and Physicochemical Landscape of α-GG
2-O-(α-D-glucopyranosyl)glycerol is a glucosylglycerol with the molecular formula C₉H₁₈O₈.[3] Its structure is characterized by a stable α-glycosidic bond, which is a key determinant of its digestibility and subsequent availability for microbial fermentation in the colon. Unlike simple sugars that are readily absorbed in the upper gastrointestinal tract, the glycosidic linkage in α-GG is anticipated to be resistant to human digestive enzymes, allowing it to reach the lower gut intact – a fundamental prerequisite for any prebiotic compound.
The production of stereochemically pure α-GG has been a significant area of research, with enzymatic synthesis emerging as the most efficient and selective method.[4] Sucrose phosphorylase (SPase) from various bacterial sources, including Lactobacillus and Bifidobacterium species, has been extensively utilized for this purpose.[5][6] This enzyme catalyzes the transfer of a glucosyl moiety from sucrose to glycerol, yielding α-GG with high regioselectivity.[4] The fact that key probiotic genera possess the enzymatic machinery for α-GG synthesis provides an intriguing line of reasoning for their potential ability to also metabolize this compound.
Section 2: Evidence for the Prebiotic Activity of α-GG
The cornerstone of α-GG's prebiotic potential lies in its selective utilization by beneficial gut microorganisms. A key study demonstrated that glucosylglycerol (GG) significantly stimulates the growth of the probiotic strains Lactobacillus acidophilus and Lactobacillus plantarum.[2] This growth-promoting effect was comparable to that of the well-established prebiotic, fructooligosaccharides (FOS).[2]
Key Findings from In Vitro Studies:
-
Probiotic Growth Stimulation: When cultured with α-GG, both L. acidophilus and L. plantarum showed significantly enhanced growth, indicating its utility as a fermentable substrate for these beneficial bacteria.[2]
-
Pathogen Inhibition: The fermentation of α-GG by these probiotic strains resulted in the production of metabolites that inhibited the growth of common intestinal pathogens, including Bacillus cereus, Escherichia coli, and Salmonella paratyphi.[2]
-
Metabolite Production: The study confirmed the production of lactic acid by L. acidophilus during the fermentation of α-GG, with concentrations reaching up to 1.46 mg/mL after 48 hours.[2] This acidification of the gut environment is a primary mechanism by which prebiotics exert their beneficial effects, creating conditions that are less favorable for pathogens.
While direct evidence for the fermentation of α-GG by Bifidobacterium species is still emerging, the prevalence of α-glucoside metabolizing enzymes in this genus strongly suggests this possibility.[7][8] Bifidobacteria are well-known for their ability to utilize a wide range of complex carbohydrates, and the α-glucosidic linkage in α-GG is a common target for their glycoside hydrolases.[7]
Data Summary: Probiotic Growth and Metabolite Production
| Probiotic Strain | Substrate | Key Outcomes | Reference |
| Lactobacillus acidophilus | α-GG | Significant growth stimulation; Production of lactic acid (1.46 mg/mL) | [2] |
| Lactobacillus plantarum | α-GG | Significant growth stimulation; Inhibition of intestinal pathogens | [2] |
Section 3: Proposed Mechanism of Action
The prebiotic effect of α-GG is predicated on a cascade of events initiated by its fermentation in the colon. Based on the metabolism of similar α-glucosides by probiotic bacteria, we can propose a likely mechanistic pathway.
Diagram: Proposed Metabolic Pathway of α-GG in Probiotic Bacteria
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The Osmolyte of Resilience: A Technical Guide to 2-O-(α-D-glucopyranosyl)glycerol in the Microbial World
Abstract
This technical guide provides an in-depth exploration of 2-O-(α-D-glucopyranosyl)glycerol (GG), a compatible solute of significant interest in microbiology, biotechnology, and drug development. We will delve into the natural sources and distribution of GG across various microbial taxa, with a particular focus on its prevalence in extremophiles. The guide will meticulously detail the biosynthetic and catabolic pathways of GG, elucidating the key enzymes and their genetic regulation in response to environmental stressors. Furthermore, this document serves as a practical resource for researchers, offering comprehensive, step-by-step protocols for the screening of GG-producing microorganisms, as well as for the extraction, purification, and analytical characterization of this remarkable molecule. Through a synthesis of established knowledge and recent findings, this guide aims to equip scientists and industry professionals with the foundational understanding and practical methodologies required to harness the potential of 2-O-(α-D-glucopyranosyl)glycerol.
Introduction: The Significance of a Simple Glycoside
In the vast and often harsh microbial world, survival hinges on the ability to adapt to fluctuating environmental conditions. One of the key strategies employed by many microorganisms to cope with osmotic stress is the accumulation of small, organic molecules known as compatible solutes. These "osmolytes" can be amassed to high intracellular concentrations to balance the external osmotic potential without interfering with vital cellular processes. Among these protective compounds, 2-O-(α-D-glucopyranosyl)glycerol (GG) has emerged as a molecule of considerable scientific and commercial interest.
GG is a glycoside composed of an α-D-glucose molecule linked to the second carbon of a glycerol backbone. Its primary role in microorganisms is to act as an osmoprotectant, safeguarding cellular structures and functions against the detrimental effects of high salinity and desiccation. The presence of GG is a hallmark of many moderately salt-tolerant cyanobacteria and has also been identified in a growing number of heterotrophic bacteria and archaea. Beyond its natural function, GG possesses properties that make it a valuable ingredient in the cosmetic, food, and pharmaceutical industries, including its exceptional water-retention capacity and its ability to stabilize proteins and other biomolecules.
This guide will provide a comprehensive overview of the natural occurrence, metabolism, and practical investigation of GG in microorganisms, offering a valuable resource for researchers seeking to understand and utilize this versatile compatible solute.
Natural Sources and Distribution of 2-O-(α-D-glucopyranosyl)glycerol
The production of 2-O-(α-D-glucopyranosyl)glycerol is a widespread adaptation to osmotic stress, particularly in the microbial domain. While it is most famously associated with cyanobacteria, its distribution extends to other bacterial phyla and into the domain of Archaea.
Bacteria
Cyanobacteria: A comprehensive survey of over 70 strains of cyanobacteria revealed that glucosylglycerol is a predominant organic osmolyte, particularly in marine and moderately salt-tolerant isolates.[1] Freshwater strains, in contrast, tend to accumulate sucrose under osmotic stress.[1][2] There appears to be no strict correlation between the genus of cyanobacteria and the type of compatible solute they produce.[1]
Heterotrophic Bacteria: The occurrence of GG is not limited to photosynthetic bacteria. It has been identified in a number of heterotrophic bacteria, often those isolated from saline or osmotically challenging environments. In some of these bacteria, such as certain Marinobacter species, the genetic machinery for GG synthesis is present as a fused gene, a feature distinct from the separate genes found in most cyanobacteria.[3]
Archaea
The membrane lipids of archaea are fundamentally different from those of bacteria and eukaryotes, often composed of isoprenoid chains linked to glycerol by ether bonds. While the presence of GG as a free compatible solute in archaea is less extensively documented than in bacteria, haloarchaea are known to thrive in hypersaline environments and utilize various strategies for osmotic balance, including the accumulation of organic solutes.[4] Given that haloarchaea often feed on glycerol produced by the alga Dunaliella, the metabolic pathways for glycerol utilization are well-established in this group, suggesting the potential for GG synthesis.[4] Further research is needed to fully elucidate the distribution and role of GG in this domain.
The following table summarizes the known distribution of 2-O-(α-D-glucopyranosyl)glycerol in various microorganisms.
| Domain | Phylum/Group | Species Example | Growth Conditions for GG Production | Intracellular GG Concentration | Reference |
| Bacteria | Cyanobacteria | Synechocystis sp. PCC 6803 | Salt stress (e.g., 450 mM NaCl) | Reaches a stable, high level after ~24 hours | [2][5] |
| Synechococcus sp. PCC 7002 | Salt shock (e.g., increase in NaCl) | Increases up to 100-fold after salt shock | [6] | ||
| Oscillatoria sp. | Marine environment | Isolated from marine blue-green alga | [7] | ||
| Proteobacteria | Marinobacter adhaerens HP15 | High salinity | Possesses a fused ggpPS gene | [3] | |
| Marinobacter salinexigens ZYF650T | Salt-tolerant conditions | Possesses a putative GG phosphorylase for catabolism | [3] | ||
| Archaea | Euryarchaeota | Halophilic Archaea (general) | Hypersaline environments | Primarily accumulate inorganic ions, but also organic solutes | [8] |
This table is not exhaustive and represents examples from the cited literature.
Metabolic Pathways of 2-O-(α-D-glucopyranosyl)glycerol
The intracellular concentration of 2-O-(α-D-glucopyranosyl)glycerol is tightly regulated through a balance of biosynthesis and catabolism, which is intricately linked to the perception of environmental osmotic stress.
Biosynthesis of 2-O-(α-D-glucopyranosyl)glycerol
The primary pathway for GG biosynthesis in microorganisms is a two-step enzymatic process.[3]
-
Step 1: Synthesis of Glucosylglycerol-Phosphate. The first and key regulatory step is catalyzed by glucosylglycerol-phosphate synthase (GgpS) (EC 2.4.1.213). This enzyme transfers a glucose moiety from a nucleotide sugar donor, typically ADP-glucose, to sn-glycerol-3-phosphate, forming 2-(α-D-glucosyl)-sn-glycerol 3-phosphate.[9] The gene encoding this enzyme is commonly denoted as ggpS.[6]
-
Step 2: Dephosphorylation to Glucosylglycerol. The phosphorylated intermediate is then dephosphorylated by glucosylglycerol-3-phosphatase (GgpP) (EC 3.1.3.69) to yield the final product, 2-O-(α-D-glucopyranosyl)glycerol, and inorganic phosphate.[10] The gene for this enzyme is often designated as ggpP.[10]
In some heterotrophic bacteria, the genes for GgpS and GgpP are fused into a single open reading frame, resulting in a bifunctional enzyme.[3]
The regulation of GG synthesis is a critical aspect of osmotic adaptation. In the marine cyanobacterium Synechococcus sp. PCC 7002, the expression of the ggpS gene is strongly induced at the transcriptional level upon salt shock.[6] In contrast, the freshwater cyanobacterium Synechocystis sp. PCC 6803 appears to rely more on post-translational activation of a constitutively expressed GgpS enzyme.[6]
Catabolism of 2-O-(α-D-glucopyranosyl)glycerol
When the external osmotic pressure decreases, the accumulated GG is degraded to prevent excessive turgor pressure. In cyanobacteria, this is primarily achieved by the enzyme glucosylglycerol hydrolase A (GghA) , which cleaves the glycosidic bond of GG to yield glucose and glycerol.[11]
Interestingly, a novel catabolic pathway has been proposed for some heterotrophic bacteria that lack a gghA homolog. In these organisms, a glucosylglycerol phosphorylase (GGP) is thought to catalyze the phosphorolysis of GG in the presence of inorganic phosphate, yielding glucose-1-phosphate and glycerol.[3] This provides an energetically favorable route for recycling the glucose moiety.
Experimental Protocols for the Study of 2-O-(α-D-glucopyranosyl)glycerol
This section provides detailed methodologies for the investigation of GG in a research setting.
Screening for 2-O-(α-D-glucopyranosyl)glycerol Producing Microorganisms
A rapid and effective screening method is crucial for the discovery of novel GG-producing strains.
Principle: This protocol is based on the principle that microorganisms producing compatible solutes will exhibit enhanced growth in high-osmolarity media compared to non-producers. The presence of GG can then be confirmed by analytical methods.
Materials:
-
A diverse collection of microbial isolates (e.g., from saline environments).
-
Standard growth medium for the target microorganisms.
-
High-osmolarity growth medium (standard medium supplemented with a range of NaCl concentrations, e.g., 0.5 M, 1.0 M, 1.5 M).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Inoculum Preparation: Grow each microbial isolate in its standard liquid medium to a defined optical density (e.g., OD600 of 1.0).
-
Microplate Inoculation: In a 96-well microplate, add 180 µL of both standard and high-osmolarity media to separate wells. Inoculate each well with 20 µL of the prepared inoculum. Include uninoculated wells as negative controls.
-
Incubation: Incubate the microplate under conditions optimal for the growth of the target microorganisms.
-
Growth Monitoring: Monitor the growth of the isolates by measuring the optical density at regular intervals using a microplate reader.
-
Selection of Tolerant Strains: Identify the strains that exhibit significant growth in the high-osmolarity medium.
-
Confirmation of GG Production: Cultivate the selected tolerant strains in larger volumes of high-osmolarity medium. Extract the intracellular metabolites (see Protocol 4.2) and analyze for the presence of GG using HPLC (see Protocol 4.3).
Extraction and Purification of 2-O-(α-D-glucopyranosyl)glycerol
This protocol describes a general method for the extraction and partial purification of GG from microbial biomass.
Principle: This method utilizes a solvent extraction procedure to isolate small, water-soluble molecules like GG from the cellular matrix.
Materials:
-
Microbial cell pellet from a culture grown under osmotic stress.
-
Chloroform.
-
Methanol.
-
Ultrapure water.
-
Centrifuge.
-
Rotary evaporator.
Procedure:
-
Cell Harvesting: Centrifuge the microbial culture to obtain a cell pellet. Wash the pellet with a suitable buffer to remove extracellular components.
-
Extraction: Resuspend the cell pellet in a mixture of chloroform:methanol:water (1:2:0.8 v/v/v). The volume should be sufficient to fully immerse the pellet.
-
Cell Disruption: Subject the cell suspension to a disruption method such as sonication or bead beating to ensure complete lysis.
-
Phase Separation: Add an additional 1 volume of chloroform and 1 volume of water to the lysate to induce phase separation. Vortex thoroughly and centrifuge to separate the phases.
-
Collection of the Aqueous Phase: Carefully collect the upper aqueous phase, which contains the polar metabolites including GG.
-
Solvent Removal: Remove the solvents from the aqueous phase using a rotary evaporator or by lyophilization.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of ultrapure water for further analysis.
Analytical Characterization of 2-O-(α-D-glucopyranosyl)glycerol
4.3.1. High-Performance Liquid Chromatography (HPLC)
Principle: HPLC with a suitable column and detector can be used for the quantification of GG in microbial extracts.
Instrumentation:
-
HPLC system equipped with a refractive index (RI) detector.
-
Aminex HPX-87H column or a similar column suitable for carbohydrate analysis.
Mobile Phase:
-
5 mM H₂SO₄ in ultrapure water.
Procedure:
-
Sample Preparation: Filter the reconstituted microbial extract through a 0.22 µm syringe filter.
-
Standard Curve: Prepare a series of GG standards of known concentrations.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the standards and the sample onto the HPLC column.
-
Chromatography: Run the HPLC with an isocratic flow of the mobile phase at a constant temperature (e.g., 60°C).
-
Detection and Quantification: Detect the eluting compounds using the RI detector. Identify the GG peak based on its retention time compared to the standard. Quantify the amount of GG in the sample by comparing its peak area to the standard curve.
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful tool for the structural elucidation of GG, confirming its identity and purity.[12][13]
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
D₂O as the solvent.
Procedure:
-
Sample Preparation: Dissolve a purified sample of GG in D₂O.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. The anomeric proton of the α-glucosyl moiety will typically appear as a doublet at around 5.0-5.5 ppm.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. The anomeric carbon will typically resonate at around 95-105 ppm.
-
2D NMR: For unambiguous assignment of all proton and carbon signals and to confirm the glycosidic linkage, acquire two-dimensional NMR spectra such as COSY, HSQC, and HMBC.
Conclusion and Future Perspectives
2-O-(α-D-glucopyranosyl)glycerol stands out as a key molecule in the microbial stress response, enabling survival in osmotically challenging environments. Its widespread distribution, particularly among cyanobacteria, and its presence in other microbial domains highlight its evolutionary significance. The elucidation of its biosynthetic and catabolic pathways has not only deepened our understanding of microbial physiology but has also opened avenues for biotechnological applications.
The protocols detailed in this guide provide a robust framework for the discovery of novel GG-producing microorganisms and for the detailed characterization of this compatible solute. As the demand for natural and effective stabilizing and moisturizing agents continues to grow in various industries, the microbial production of GG presents a promising and sustainable alternative to chemical synthesis.
Future research in this field will likely focus on:
-
Exploring the full diversity of GG-producing microorganisms , including those from underexplored environments, which may harbor enzymes with novel properties.
-
Metabolic engineering of microbial hosts to enhance the yield and productivity of GG for industrial-scale production.
-
Investigating the synergistic effects of GG with other compatible solutes in conferring multi-stress tolerance to microorganisms.
-
Expanding the applications of GG in areas such as cryopreservation, drug formulation, and functional foods.
By continuing to unravel the intricacies of 2-O-(α-D-glucopyranosyl)glycerol in the microbial world, we can unlock its full potential for both fundamental science and innovative biotechnological solutions.
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Cui, Y., Xu, Z., Yue, Y., Kong, W., Kong, J., & Guo, T. (2024). 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. Microbial cell factories, 23(1), 123. [Link]
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The role of 2-O-(alpha-D-glucopyranosyl)glycerol in extremophile survival mechanisms.
An In-depth Technical Guide to the Role of 2-O-(α-D-glucopyranosyl)glycerol in Extremophile Survival Mechanisms
Introduction: The Molecular Sentinel of Extreme Environments
In the harshest environments on Earth, from hypersaline lakes to arid deserts and geothermal vents, life persists through remarkable biochemical adaptations. Central to the survival of many extremophilic microorganisms is a class of small organic molecules known as compatible solutes, or osmolytes. These molecules accumulate in high concentrations within the cytoplasm to counteract extreme external conditions without interfering with normal cellular processes. Among these, 2-O-(α-D-glucopyranosyl)glycerol (GG) has emerged as a particularly potent and versatile protectant.
GG is a glycoside composed of an alpha-D-glucose molecule linked to the second carbon of a glycerol backbone.[1][2][3] This structure confers exceptional water-holding capacity and the ability to stabilize biological macromolecules.[1] It is a primary compatible solute in a diverse range of organisms, most notably in moderately salt-tolerant cyanobacteria and other bacteria, where it plays a critical role in osmoregulation and protection against thermal and desiccation stress.[1][4][5][6][7] This guide provides a comprehensive technical overview of the mechanisms by which GG facilitates survival in extremophiles, the biochemical pathways governing its synthesis and degradation, established experimental protocols for its study, and its significant applications in biotechnology and drug development.
Part 1: The Core Protective Mechanism of Glucosylglycerol in Stress Adaptation
The accumulation of GG is a primary strategy for extremophiles to maintain cellular integrity and function when faced with environmental insults. Its protective effects are multifaceted, addressing osmotic, thermal, and desiccation challenges.
Osmotic Stress Counteraction
The most well-documented function of GG is its role as an osmoprotectant.[1] In hypersaline environments, the high external solute concentration creates a significant osmotic gradient, driving water out of the cell and leading to plasmolysis and eventual death. Extremophiles respond by synthesizing and accumulating GG in the cytoplasm.[1][7] This increases the internal osmolarity to match the external environment, thereby neutralizing the osmotic pressure, preventing water efflux, and maintaining essential cell turgor and volume.[1] The chemical neutrality and high solubility of GG are critical; it can accumulate to molar concentrations without perturbing enzyme function or metabolic pathways, hence its designation as a "compatible" solute.
Thermostabilization of Macromolecules
High temperatures induce the denaturation of proteins and can compromise the fluidity and integrity of cellular membranes. GG mitigates these effects through several mechanisms. It is thought to preferentially be excluded from the immediate hydration shell of proteins. This thermodynamic principle, known as preferential exclusion, forces proteins into a more compact, folded (native) state, thus increasing their thermal stability. Furthermore, GG's interaction with the polar head groups of membrane lipids helps to maintain membrane fluidity and prevent leakage at elevated temperatures.[6]
Desiccation and Cryoprotection
In arid environments or during periods of freezing, the availability of intracellular water is severely limited. GG's superior hygroscopic properties allow it to bind and retain water molecules, forming a protective hydration layer around proteins and membranes.[1] This "water replacement" hypothesis suggests that GG molecules form hydrogen bonds with macromolecules, effectively replacing the water that is lost and preserving their native structure and function during drying or freezing.[6] This property also makes GG an excellent cryoprotector for proteins and antibodies in vitro.[6]
Part 2: The Biochemistry of Glucosylglycerol Metabolism
The intracellular concentration of GG is tightly regulated in response to environmental stimuli through a controlled balance of synthesis and catabolism.
The Biosynthetic Pathway
The de novo synthesis of GG in most cyanobacteria and bacteria proceeds via a conserved two-step enzymatic pathway.[4][8]
-
Synthesis of Glucosylglycerol-Phosphate: The first committed step is catalyzed by glucosylglycerol-phosphate synthase (GgpS) . This enzyme transfers a glucose moiety from a nucleotide sugar donor, typically ADP-glucose, to the C2 position of sn-glycerol 3-phosphate, forming 2-(α-D-glucosyl)-sn-glycerol 3-phosphate (GG-P).[8] The gene encoding this key enzyme, ggpS, has been identified and characterized in organisms like Synechocystis sp. PCC 6803.[8]
-
Dephosphorylation to Glucosylglycerol: The intermediate GG-P is then dephosphorylated by a specific phosphatase, glucosylglycerol-phosphate phosphatase (GgpP) , to yield the final product, 2-O-(α-D-glucopyranosyl)glycerol (GG).
This pathway allows for the rapid synthesis of GG when an organism encounters osmotic or other forms of stress.
The Catabolic Pathway
When the environmental stress subsides, the accumulated GG can be catabolized to recover the carbon and energy invested in its synthesis. This process is primarily mediated by the enzyme 2-O-α-D-glucosylglycerol phosphorylase (GGP) .[1] GGP, a member of the Glycoside Hydrolase family 65, catalyzes the reversible phosphorolysis of GG, breaking the glycosidic bond using inorganic phosphate to yield α-glucose 1-phosphate and glycerol.[1][9] These products can then readily re-enter central metabolic pathways.
Part 3: Experimental Methodologies for the Study of Glucosylglycerol
Accurate extraction and quantification of GG are fundamental to studying its role in extremophiles. The following protocols represent validated methodologies for these procedures.
Extraction and Purification of GG from Microbial Cells
This protocol is designed to efficiently extract small soluble molecules like GG while minimizing degradation and removing interfering substances.
Protocol Steps:
-
Cell Harvesting: Culture the extremophilic microorganism under the desired stress (e.g., high salinity) and control conditions. Harvest cells from a known volume of culture during the exponential growth phase by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Quenching Metabolism: Immediately wash the cell pellet with a sterile, ice-cold buffer of the same salinity as the growth medium to remove extracellular solutes.
-
Extraction: Resuspend the cell pellet in a pre-heated (70-80°C) 70% methanol/water solution.[10] The high temperature serves to instantly inactivate degradative enzymes. Incubate for 30-60 minutes at this temperature with intermittent vortexing to ensure complete extraction.
-
Cell Debris Removal: Centrifuge the extract at high speed (e.g., 12,000 x g for 10 minutes) to pellet cell debris. Carefully collect the supernatant, which contains the soluble metabolites.
-
Purification (Solid-Phase Extraction): For cleaner samples, the extract can be purified using a C18 solid-phase extraction (SPE) cartridge.[11]
-
Condition the cartridge with methanol followed by ultrapure water.
-
Load the supernatant onto the cartridge. Hydrophilic compounds like GG will pass through, while more hydrophobic molecules (e.g., lipids, pigments) are retained.
-
Collect the eluate containing the purified GG.
-
-
Sample Preparation for Analysis: Dry the purified eluate completely using a vacuum concentrator or by lyophilization. Reconstitute the dried extract in a precise volume of ultrapure water for subsequent quantification.
Quantification by High-Performance Anion-Exchange Chromatography (HPAEC-PAD)
HPAEC coupled with Pulsed Amperometric Detection (PAD) is a highly sensitive and specific method for quantifying carbohydrates like GG without the need for derivatization.[12]
Methodology:
-
Instrumentation: Utilize an HPAEC system equipped with a carbohydrate-specific column (e.g., Dionex CarboPac series) and a PAD detector with a gold working electrode.
-
Mobile Phase: Employ an isocratic or gradient elution with a sodium hydroxide (NaOH) mobile phase. A typical starting condition is 100-200 mM NaOH.
-
Standard Curve Preparation: Prepare a series of GG standards of known concentrations (e.g., 0.1 to 50 mg/L) in ultrapure water from a high-purity stock solution.[12]
-
Sample Analysis: Inject the reconstituted sample extract and the standards onto the HPAEC system. The retention time of the peak in the sample chromatogram should match that of the GG standard.
-
Quantification: Integrate the peak area corresponding to GG in both the standards and the samples. Construct a standard curve by plotting peak area against concentration. Determine the concentration of GG in the sample by interpolating its peak area on the standard curve. The method typically shows excellent linearity (r² > 0.999) and low limits of detection (LOD), often in the range of 0.03 mg/L for GG.[12]
Part 4: Biotechnological Significance and Drug Development Applications
The remarkable protective properties of GG have made it a molecule of high interest for industrial and pharmaceutical applications.
Industrial-Scale Production
While GG can be extracted from cyanobacteria, yields are often low.[13] The predominant method for commercial production is a biocatalytic process using the enzyme sucrose phosphorylase (SPase) .[1][14][15][16] This highly efficient and regioselective transglycosylation reaction uses inexpensive substrates, sucrose and glycerol, to produce GG in high yields.[1][17] This enzymatic approach is a cornerstone of the industrial production of GG, which is marketed for various applications.[1][14]
| Application Area | Function of Glucosylglycerol | Supporting Industries |
| Cosmetics & Dermatology | Moisturizing, anti-aging, skin elasticity improvement, cell-stimulating agent.[1][6][16][18] | Skincare, Personal Care |
| Food & Nutrition | Low-digestible sweetener, promotes growth of beneficial bacteria (probiotic research).[1][13] | Functional Foods, Nutraceuticals |
| Biotechnology & Pharma | Protein, enzyme, and antibody stabilizer, excellent cryoprotectant.[6] | Drug Formulation, Diagnostics |
Applications in Drug Development and Research
In the realm of drug development and scientific research, GG serves as a high-value excipient and tool.
-
Biologic Stabilization: The ability of GG to stabilize protein structures is invaluable for the formulation of therapeutic proteins, antibodies, and vaccines. It can protect these sensitive molecules from degradation during manufacturing, storage, and transport, particularly during freeze-thaw cycles.[6]
-
Cell Culture and Tissue Preservation: GG can be added to cell culture media to protect cells from osmotic stress and improve viability. Its cryoprotective properties are also being explored for the preservation of cells and tissues for research and therapeutic use.
-
Enzyme Technology: GG can be used to stabilize industrial enzymes, extending their shelf life and maintaining their activity under harsh process conditions, such as high temperatures or non-aqueous environments.[5]
Conclusion and Future Perspectives
2-O-(α-D-glucopyranosyl)glycerol is far more than a simple sugar derivative; it is a sophisticated molecular adaptation that enables life to thrive under conditions once thought inhospitable. Its role as a compatible solute provides a robust defense against osmotic, thermal, and desiccation stresses, primarily by stabilizing the hydration state and native structure of essential macromolecules. The elucidation of its biosynthetic and catabolic pathways has provided a clear picture of its metabolic regulation in extremophiles.
The future of GG research is promising. Continued exploration of diverse extreme environments will likely uncover novel GG-producing organisms and perhaps new variants of this protective molecule. Metabolic engineering of microbial cell factories holds the potential to further optimize GG production for industrial use, making this valuable compound more accessible.[19] For drug development professionals, a deeper understanding of the molecular interactions between GG and therapeutic proteins could lead to next-generation formulations with enhanced stability and efficacy, ultimately translating the survival strategies of the planet's toughest organisms into benefits for human health.
References
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Wikipedia. (2023). Glucosylglycerol-phosphate synthase. Retrieved from [Link]
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Journal of Microbiology and Biotechnology. (2019). Enzymatic Synthesis of β-Glucosylglycerol and Its Unnatural Glycosides Via β-Glycosidase and Amylosucrase. Retrieved from [Link]
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ResearchGate. (n.d.). of enzymes involved in glucosylglycerate metabolism that have been... [Diagram]. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions and enzymes involved in the de novo synthesis of glucosylglycerol (GG) and sucrose in cyanobacteria [Diagram]. Retrieved from [Link]
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Applied and Environmental Microbiology. (2017). Glucosylglycerate Phosphorylase, an Enzyme with Novel Specificity Involved in Compatible Solute Metabolism. Retrieved from [Link]
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ResearchGate. (2021). Biological sources, metabolism, and production of glucosylglycerols, a group of natural glucosides of biotechnological interest [Request PDF]. Retrieved from [Link]
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ACS Sustainable Chemistry & Engineering. (2022). Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment. Retrieved from [Link]
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ResearchGate. (2021). Biosynthesis, biotechnological production, and applications of glucosylglycerols [Request PDF]. Retrieved from [Link]
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PubMed Central. (2024). Strategies for the synthesis of the osmolyte glucosylglycerate and its precursor glycerate. Retrieved from [Link]
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PubChem. (n.d.). 2-O-(alpha-D-Glucopyranosyl)glycerol. Retrieved from [Link]
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ResearchGate. (2007). Synthesis of potassium (2R)-2-O-alpha-D-glucopyranosyl-(1 -> 6) -.... Retrieved from [Link]
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National Institutes of Health. (2022). 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. Retrieved from [Link]
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Semantic Scholar. (2015). Determination of Sucrose and Glucosylglycerol in Intracellular Extracts of Cyanobacteria by Anion Exchange Chromatography. Retrieved from [Link]
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European Bioinformatics Institute. (n.d.). This compound (CHEBI:82766). Retrieved from [Link]
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ResearchGate. (2008). A High-Yielding Biocatalytic Process for the Production of 2- O -(α-D-glucopyranosyl)- sn -glycerol, a Natural Osmolyte and Useful Moisturizing Ingredient [Request PDF]. Retrieved from [Link]
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PubMed. (1993). Synthesis of 2,3-di-O-phytanyl-1-O-(alpha-D-glucopyranosyl)-sn-glycerol derivatives, analogues of polar lipids isolated from a halophilic bacterial strain. Retrieved from [Link]
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ResearchGate. (2022). (PDF) 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. Retrieved from [Link]
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VTechWorks. (n.d.). Evaluation of Glycosyl-Glucose Analytical Methods for Various Glycosides. Retrieved from [Link]
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ResearchGate. (2023). Efficient 2-O-α-D-glucopyranosyl-sn-glycerol production by single whole-cell biotransformation through combined engineering and expression regulation with novel sucrose phosphorylase from Leuconostoc mesenteroides ATCC 8293. Retrieved from [Link]
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PubMed. (2023). Efficient 2-O-α-D-glucopyranosyl-sn-glycerol production by single whole-cell biotransformation through combined engineering and expression regulation with novel sucrose phosphorylase from Leuconostoc mesenteroides ATCC 8293. Retrieved from [Link]
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PubMed Central. (2017). A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC). Retrieved from [Link]
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An In-depth Technical Guide to the Hygroscopic Properties of 2-O-(α-D-glucopyranosyl)glycerol
Foreword: The Quest for Superior Hydration in Advanced Formulations
In the landscape of pharmaceutical and cosmetic science, the control and retention of moisture are paramount to product stability, efficacy, and sensory appeal. This has led to an enduring search for superior humectants—hygroscopic ingredients that attract and retain water. Among the most promising of these is 2-O-(α-D-glucopyranosyl)glycerol (2-α-GG), a naturally occurring osmolyte found in extremophilic organisms that thrive in environments of extreme desiccation. Its unique molecular structure, comprising a glucose moiety linked to the second carbon of a glycerol backbone, endows it with exceptional water-holding capacity. This technical guide provides an in-depth exploration of the hygroscopic properties of 2-α-GG, offering a foundational understanding for researchers, scientists, and drug development professionals seeking to leverage this remarkable molecule in their formulations. We will delve into the theoretical underpinnings of its hygroscopicity, present detailed methodologies for its characterization, and discuss the implications of its moisture-sorption behavior for various applications.
The Molecular Basis of 2-α-GG's Hygroscopicity
At its core, the hygroscopicity of a substance is its ability to attract and hold water molecules from the surrounding environment. This phenomenon is primarily driven by the presence of polar functional groups that can form hydrogen bonds with water. 2-O-(α-D-glucopyranosyl)glycerol, with the chemical formula C₉H₁₈O₈, is replete with such groups.
The molecule, a glucosylglycerol, consists of an α-D-glucosyl residue attached to the second position of glycerol via a glycosidic bond[1]. This structure boasts a multitude of hydroxyl (-OH) groups on both the glucose and glycerol components. These hydroxyl groups are highly polar and readily engage in hydrogen bonding with water molecules, effectively trapping them and conferring the compound's potent hygroscopic nature.
The spatial arrangement of these hydroxyl groups is critical. The specific linkage at the C-2 position of glycerol in 2-α-GG is believed to contribute to its superior hygroscopic properties compared to its isomer, 1-O-α-D-glucosyl glycerol. This structural nuance likely influences the molecule's ability to create a hydration shell, thus enhancing its water-retention capabilities.
Quantifying Hygroscopicity: Methodologies and Data Interpretation
To move beyond qualitative descriptions of "excellent" or "superior" hygroscopicity, robust quantitative methods are essential. The gold standard for characterizing the moisture-sorption behavior of a solid material is Dynamic Vapor Sorption (DVS) .
The Principle of Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, time-varying relative humidity (%RH) at a constant temperature[2][3]. A highly sensitive microbalance continuously weighs the sample, providing precise data on the amount of water vapor adsorbed (uptake) or desorbed (loss) by the material.
The primary output of a DVS experiment is a moisture sorption isotherm . This graph plots the equilibrium moisture content (%EMC) of the sample on the y-axis against the relative humidity (%RH) on the x-axis at a constant temperature. The isotherm provides a fingerprint of how a material interacts with moisture.
Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis of 2-α-GG
Objective: To determine the moisture sorption and desorption isotherms of 2-O-(α-D-glucopyranosyl)glycerol at a physiologically relevant temperature (e.g., 25°C).
Instrumentation: A DVS analyzer (e.g., from Surface Measurement Systems or similar).
Methodology:
-
Sample Preparation: A small quantity (typically 5-10 mg) of high-purity, dry 2-α-GG is placed in the DVS sample pan.
-
Drying/Pre-treatment: The sample is initially dried in the DVS instrument under a stream of dry nitrogen (0% RH) at the analysis temperature (25°C) until a stable mass is achieved ( dm/dt ≤ 0.002%/min). This initial mass is recorded as the dry mass.
-
Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the %RH constant until the sample mass equilibrates.
-
Desorption Phase: Following equilibration at the highest %RH, the humidity is decreased in a stepwise manner (e.g., from 90% to 0% RH in 10% increments), again allowing for mass equilibrium at each step.
-
Data Analysis: The change in mass at each %RH step is used to calculate the equilibrium moisture content (%EMC) as follows:
%EMC = [(Mass at %RH - Dry Mass) / Dry Mass] x 100
The %EMC is then plotted against the corresponding %RH to generate the sorption and desorption isotherms.
}
Figure 1: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.
Interpreting the Moisture Sorption Isotherm of 2-α-GG
While specific experimental data for 2-α-GG is not publicly available in the form of a DVS isotherm, based on its known properties as a highly effective humectant, a typical Type II or Type III isotherm would be expected.
-
Type II Isotherm: This sigmoidal shape is common for many hygroscopic, soluble, and non-porous materials. It indicates an initial monolayer of water adsorption at low %RH, followed by multilayer adsorption at intermediate %RH, and finally, significant water uptake at high %RH as the material begins to dissolve and form a saturated solution.
-
Type III Isotherm: This isotherm shape shows a gradual increase in moisture content with increasing %RH, which becomes more pronounced at higher humidity levels. This is characteristic of materials where the interaction between water molecules is stronger than the interaction between water and the material surface.
Hysteresis: A common feature of sorption isotherms is hysteresis, where the desorption curve lies above the sorption curve. This indicates that the material retains more moisture during desorption than it adsorbed at the same %RH during the sorption phase. The presence and extent of hysteresis can provide insights into the physical changes occurring in the material, such as the formation of hydrates or changes in its amorphous structure.
Comparative Hygroscopicity and Water Activity
The true value of a humectant is often best understood in a comparative context. While hyaluronic acid is renowned for its ability to hold up to 1000 times its weight in water, and glycerin can absorb its own weight in water over three days, 2-α-GG offers a unique profile of high efficacy across a broad range of environmental conditions.
| Humectant | Water Absorption Capacity | Key Characteristics |
| 2-O-(α-D-glucopyranosyl)glycerol | Described as having "exceptional moisture-binding capabilities" | Maintains hydrating efficacy across a wide range of humidity levels (20-80%). |
| Glycerin | Can absorb its own weight in water over a period of three days. | A highly effective and widely used humectant. |
| Hyaluronic Acid (HA) | Can hold up to 1000 times its weight in water. | Efficacy can be influenced by environmental humidity. |
| Propylene Glycol | Absorbs approximately 20% of its weight in water at 50% humidity. | A common humectant in various formulations. |
Table 1: Comparative overview of common humectants.
Water Activity (aw): A critical concept related to hygroscopicity is water activity. It is a measure of the energy status of the water in a system and is defined as the ratio of the vapor pressure of water in a material to the vapor pressure of pure water at the same temperature. It is a key indicator of a product's susceptibility to microbial growth and chemical degradation. Highly hygroscopic substances like 2-α-GG are effective at lowering the water activity of a formulation by binding free water, thereby enhancing its self-preserving properties.
Structure-Property Relationships and Applications
The exceptional hygroscopic nature of 2-α-GG is a direct consequence of its molecular structure. The abundance of hydroxyl groups and the specific glycosidic linkage create a molecule that is highly adept at forming a stable hydration shell.
}
Figure 2: Relationship between the molecular structure of 2-α-GG and its functional applications.
This potent hygroscopicity translates into several key applications:
-
Pharmaceuticals: In solid dosage forms, controlling moisture is critical to prevent degradation of the active pharmaceutical ingredient (API) and to maintain the physical integrity of the tablet or capsule. As an excipient, 2-α-GG can help to stabilize moisture-sensitive APIs. In topical formulations, it acts as a superior moisturizer, enhancing drug delivery and improving skin barrier function.
-
Cosmetics: 2-α-GG is increasingly used in high-performance skincare products for its long-lasting hydration effects. Its ability to function effectively across a wide range of humidity levels makes it a more reliable humectant than some traditional ingredients that can draw moisture from the skin in low-humidity environments.
-
Biopreservation: The same properties that allow 2-α-GG to protect extremophilic organisms from dehydration can be harnessed to stabilize proteins, enzymes, and other biological molecules in solution and in lyophilized formulations.
Conclusion and Future Outlook
2-O-(α-D-glucopyranosyl)glycerol stands out as a humectant of significant interest due to its natural origin and exceptional water-holding capacity. Its hygroscopic properties, rooted in its unique molecular structure, offer tangible benefits in the formulation of advanced pharmaceutical and cosmetic products. While further publicly available quantitative data, particularly from Dynamic Vapor Sorption analyses, would be invaluable for direct formulatory calculations, the existing body of evidence strongly supports its superior performance. As the demand for highly effective and stable moisturizing agents continues to grow, a thorough understanding of the hygroscopic properties of molecules like 2-α-GG will be essential for the development of next-generation products. The methodologies and principles outlined in this guide provide a robust framework for scientists and researchers to evaluate and effectively utilize this potent hygroscopic ingredient.
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Ardena. Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Available at: [Link].
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Methodological & Application
Application Notes and Protocols: Enzymatic Synthesis of 2-O-(α-D-glucopyranosyl)glycerol using Sucrose Phosphorylase
Introduction: The Significance and Synthesis of 2-O-(α-D-glucopyranosyl)glycerol
2-O-(α-D-glucopyranosyl)glycerol (2-O-GG), a naturally occurring osmolyte, has garnered significant attention in the pharmaceutical, cosmetic, and food industries.[1][2][3] Its remarkable properties as a moisturizing agent, protein stabilizer, and potential prebiotic make it a high-value compound.[2][3][4] 2-O-GG consists of an alpha-D-glucosyl residue linked to the second position of a glycerol molecule.[1] While chemical synthesis methods exist, they often suffer from low stereoselectivity and regioselectivity, leading to complex product mixtures that require extensive purification.[5] Enzymatic synthesis, particularly using sucrose phosphorylase (SPase), offers a highly efficient, stereospecific, and regioselective alternative for producing 2-O-GG.[4][5][6]
Sucrose phosphorylase (EC 2.4.1.7) is a glycoside hydrolase that catalyzes the reversible phosphorolysis of sucrose into α-D-glucose-1-phosphate and fructose.[7] Crucially, SPase can also utilize other acceptor molecules in a transglycosylation reaction, transferring the glucosyl moiety from sucrose to a variety of substrates, including glycerol.[8][9] This process is highly advantageous due to the use of inexpensive and readily available substrates like sucrose and glycerol.[10] The enzyme exhibits high regioselectivity, primarily forming the desired 2-O-GG isomer.[6][11]
This application note provides a comprehensive guide to the enzymatic synthesis of 2-O-GG using sucrose phosphorylase. It details the underlying enzymatic mechanism, provides a step-by-step protocol for synthesis and purification, and offers insights into process optimization and troubleshooting.
The Enzymatic Reaction: A Mechanistic Overview
The synthesis of 2-O-GG by sucrose phosphorylase proceeds via a double displacement mechanism, characteristic of many retaining glycoside hydrolases.[7] The reaction can be conceptualized in two main stages:
-
Formation of a Covalent Glucosyl-Enzyme Intermediate: Sucrose binds to the active site of the enzyme. A nucleophilic residue, typically an aspartate, attacks the anomeric carbon of the glucose moiety of sucrose.[7] This results in the cleavage of the glycosidic bond, the release of fructose, and the formation of a covalent β-glucosyl-enzyme intermediate.[7]
-
Transglycosylation to Glycerol: The glycerol molecule then enters the active site and acts as a nucleophile, attacking the anomeric carbon of the glucosyl-enzyme intermediate. This displaces the enzymatic nucleophile and results in the formation of 2-O-(α-D-glucopyranosyl)glycerol with retention of the anomeric configuration.
A minor side reaction is the hydrolysis of sucrose, where water acts as the acceptor molecule, producing glucose and fructose.[6] However, using a high concentration of glycerol can effectively suppress this hydrolytic activity.[6]
Caption: Figure 1: Reaction mechanism of 2-O-GG synthesis.
Materials and Methods
Materials
-
Sucrose (analytical grade)
-
Glycerol (analytical grade)
-
Sucrose Phosphorylase (e.g., from Leuconostoc mesenteroides or a recombinant source). The enzyme can be used in a purified form, as a crude extract, or as immobilized whole cells.[10][12]
-
Deionized water
-
Ethanol (for purification)
-
Activated carbon (for decolorization, optional)
-
Chromatography resin (e.g., activated charcoal-celite or a suitable size-exclusion or ion-exchange column)
Equipment
-
Stirred-tank reactor or temperature-controlled shaker
-
pH meter
-
Heating plate with magnetic stirrer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., an amino-based or carbohydrate analysis column) and a refractive index (RI) detector for quantification.
-
Rotary evaporator
-
Freeze-dryer (optional)
Experimental Protocols
I. Enzymatic Synthesis of 2-O-GG
This protocol is a general guideline and may require optimization based on the specific sucrose phosphorylase used.
-
Reaction Mixture Preparation:
-
Enzymatic Reaction:
-
Pre-heat the reaction mixture to the optimal temperature for the chosen sucrose phosphorylase, typically between 30°C and 40°C.[10]
-
Add the sucrose phosphorylase to the reaction mixture. The enzyme loading will depend on its activity, but a typical range is 20 to 100 U/mL.[3][13] One unit (U) is generally defined as the amount of enzyme that produces 1 µmol of product per minute under standard conditions.[10]
-
Incubate the reaction mixture with constant stirring for a duration of 7.5 to 24 hours.[3][10]
-
-
Reaction Monitoring:
-
Periodically take samples from the reaction mixture.
-
To stop the enzymatic reaction in the samples, heat them at 95-100°C for 5-10 minutes.[13]
-
Analyze the samples by HPLC to monitor the consumption of sucrose and the formation of 2-O-GG and fructose.
-
Caption: Figure 2: Experimental workflow for 2-O-GG synthesis.
II. Purification of 2-O-GG
The primary components in the reaction mixture after completion are 2-O-GG, fructose, unreacted glycerol, and potentially some residual sucrose and glucose.
-
Enzyme Removal: If a free enzyme was used, denature and precipitate it by heating the reaction mixture to 95-100°C for 10 minutes, followed by centrifugation to pellet the denatured protein. If an immobilized enzyme was used, it can be easily removed by filtration.
-
Decolorization (Optional): If the solution is colored, add activated carbon, stir for a period, and then filter to remove the carbon.
-
Chromatographic Separation:
-
A common method for separating the components is column chromatography.[10]
-
A step-gradient elution with ethanol in water can be employed. For example, after loading the sample, elute with water to remove glycerol, followed by a low concentration of ethanol (e.g., 2%) to elute 2-O-GG, which is typically separated from fructose and unreacted sucrose.[10]
-
-
Solvent Removal and Product Isolation:
-
Collect the fractions containing pure 2-O-GG as determined by HPLC analysis.
-
Remove the solvent (ethanol and water) using a rotary evaporator.
-
The resulting pure 2-O-GG can be obtained as a viscous liquid or can be freeze-dried to a solid powder.
-
III. Quantification and Characterization
-
Quantification: Use a validated HPLC method with a refractive index (RI) detector for the quantification of 2-O-GG, sucrose, fructose, and glucose. A calibration curve should be generated using a standard of known concentration.
-
Characterization: The identity and purity of the final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Data Presentation and Expected Results
The yield of 2-O-GG can be very high, often exceeding 80-95% based on the initial sucrose concentration, especially when an excess of glycerol is used.[5][10]
| Parameter | Typical Range | Reference |
| Substrate Concentrations | ||
| Sucrose | 0.3 M - 1.4 M | [10][14] |
| Glycerol | 1.0 M - 3.5 M | [4][10][14] |
| Reaction Conditions | ||
| Temperature | 30°C - 50°C | [4][10] |
| pH | 6.0 - 8.0 | [4] |
| Enzyme Load | 20 - 100 U/mL | [3][13] |
| Performance | ||
| Reaction Time | 7.5 - 24 hours | [3][10] |
| 2-O-GG Yield (based on sucrose) | >80% | [5] |
| 2-O-GG Purity (after purification) | >98% | [10] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low 2-O-GG Yield | - Suboptimal reaction conditions (pH, temperature).- Insufficient enzyme activity or enzyme inhibition.- Low glycerol to sucrose ratio leading to hydrolysis. | - Optimize pH and temperature for the specific SPase used.- Increase enzyme concentration or check for inhibitors in the reaction mixture.- Increase the molar ratio of glycerol to sucrose. |
| Formation of 1-O-GG Isomer | - The specific sucrose phosphorylase used may have lower regioselectivity. | - Use a sucrose phosphorylase known for high regioselectivity (e.g., from Leuconostoc mesenteroides).- Protein engineering of the enzyme can improve regioselectivity. |
| Poor Separation During Purification | - Inappropriate chromatography column or elution conditions. | - Optimize the gradient for ethanol-water elution.- Consider using a different type of chromatography resin. |
| Enzyme Inactivation | - High temperature or extreme pH. | - Operate within the recommended temperature and pH range for the enzyme.- Consider using an immobilized enzyme for enhanced stability. |
Conclusion
The enzymatic synthesis of 2-O-(α-D-glucopyranosyl)glycerol using sucrose phosphorylase is a robust and highly efficient method for producing this valuable compound. The high stereoselectivity and regioselectivity of the enzyme, coupled with the use of inexpensive substrates, make this a commercially viable and sustainable process.[6] By following the protocols outlined in this application note and optimizing the reaction conditions for the specific enzyme used, researchers can achieve high yields of pure 2-O-GG for a variety of applications in the pharmaceutical, cosmetic, and food industries.
References
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Goedl, C., Sawangwan, T., Mueller, M., Schwarz, A., & Nidetzky, B. (2008). A High-Yielding Biocatalytic Process for the Production of 2-O-(α-D-glucopyranosyl)-sn-glycerol, a Natural Osmolyte and Useful Moisturizing Ingredient. Angewandte Chemie International Edition, 47(52), 10086-10089. [Link]
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Sawangwan, T., Goedl, C., & Nidetzky, B. (2009). Single-step enzymatic synthesis of (R)-2-O-α-D-glucopyranosyl glycerate, a compatible solute from micro-organisms that functions as protein stabiliser. Organic & Biomolecular Chemistry, 7(21), 4277-4280. [Link]
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Kruschitz, M., Schwaiger, L., Schedl, A., Rausch, M., Pressl, A., Klimacek, M., & Nidetzky, B. (2022). Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment. ACS Sustainable Chemistry & Engineering, 10(3), 1189-1199. [Link]
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Wang, Y., Li, Y., Zhang, R., Liu, J., Liu, L., & Chen, Z. (2023). Efficient 2-O-α-D-glucopyranosyl-sn-glycerol production by single whole-cell biotransformation through combined engineering and expression regulation with novel sucrose phosphorylase from Leuconostoc mesenteroides ATCC 8293. Bioresource Technology, 385, 129399. [Link]
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Desmet, T., Soetaert, W., & Vandamme, E. J. (2014). The quest for a thermostable sucrose phosphorylase reveals sucrose 6'-phosphate phosphorylase as a novel specificity. Applied Microbiology and Biotechnology, 98(13), 5917-5927. [Link]
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Zhang, R., Liu, J., Zhang, T., & Chen, Z. (2023). Advancements in the Engineering Modification of Sucrose Phosphorylase. International Journal of Molecular Sciences, 24(22), 16209. [Link]
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Li, Y., Wang, Y., Zhang, R., Liu, J., Liu, L., & Chen, Z. (2024). 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. Microbial Cell Factories, 23(1), 117. [Link]
- Nidetzky, B., Goedl, C., & Sawangwan, T. (2008). Method for producing 2-o-glyceryl-alpha-d-glucopyranoside.
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Lammens, W., Le, T. A., Soetaert, W., & Vandamme, E. J. (2019). Sucrose Phosphorylase and Related Enzymes in Glycoside Hydrolase Family 13: Discovery, Application and Engineering. International Journal of Molecular Sciences, 20(5), 1083. [Link]
-
ResearchGate. (n.d.). a Reaction for the enzymatic production of 2-αGG using sucrose phosphorylase... [Link]
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ResearchGate. (2023). Efficient 2-O-α-D-glucopyranosyl-sn-glycerol production by single whole-cell biotransformation through combined engineering and expression regulation with novel sucrose phosphorylase from Leuconostoc mesenteroides ATCC 8293. [Link]
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Wikipedia. (2023, November 26). Sucrose phosphorylase. [Link]
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McMichael, R. W. Jr., & Huber, S. C. (1996). Characterization of the substrate specificity of sucrose-phosphate synthase protein kinase. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1297(1), 39-46. [Link]
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Franceus, J., Vummenthala, A., & Desmet, T. (2021). Engineering of a Thermostable Biocatalyst for the Synthesis of 2‐O‐Glucosylglycerol. ChemBioChem, 22(15), 2777-2783. [Link]
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Kruschitz, M., Schwaiger, L., Schedl, A., Rausch, M., Pressl, A., Klimacek, M., & Nidetzky, B. (2022). Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment. ACS Sustainable Chemistry & Engineering, 10(3), 1189-1199. [Link]
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Application Notes and Protocols for Whole-Cell Biocatalysis of 2-O-(α-D-Glucopyranosyl)glycerol Production
Introduction: The Significance of 2-O-(α-D-glucopyranosyl)glycerol (GG) and the Merits of Whole-Cell Biocatalysis
2-O-(α-D-glucopyranosyl)glycerol (GG) is a naturally occurring osmolyte found in various organisms, including cyanobacteria and resurrection plants, where it plays a crucial role in cellular protection against osmotic stress.[1] Its exceptional water-holding capacity and protein-stabilizing properties have made it a highly sought-after ingredient in the cosmetic, food, and pharmaceutical industries.[2][3][4] While chemical synthesis of GG is possible, it often results in a mixture of isomers with low yields of the desired 2-O-α-anomer.[2] In contrast, biocatalytic production offers a highly specific and efficient alternative.
Among the various enzymatic approaches, the use of sucrose phosphorylase (SPase, EC 2.4.1.7) is particularly advantageous due to its remarkable regioselectivity, specifically transferring a glucosyl moiety from sucrose to the C-2 position of glycerol.[1][2] This process yields the desired 2-αGG isomer with high purity. While purified enzymes can be used, whole-cell biocatalysis, which utilizes entire microbial cells containing the desired enzyme, presents several compelling advantages for industrial-scale production. Whole-cell systems protect the enzyme from the harsh reaction environment, eliminate the need for costly and time-consuming enzyme purification, and can be designed to regenerate necessary cofactors, although SPase does not require one.[5][6] Furthermore, the development of recombinant microbial cell factories, such as Escherichia coli, Corynebacterium glutamicum, Lactobacillus paracasei, and Bacillus subtilis, allows for high-level expression of SPase, leading to significantly enhanced productivity.[3][4][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for producing 2-O-(α-D-glucopyranosyl)glycerol using a whole-cell biocatalyst approach. We will delve into the construction of the biocatalyst, optimization of the biotransformation process, and the analysis of the final product, all grounded in established scientific principles and field-proven insights.
Core Principle: The Sucrose Phosphorylase-Catalyzed Reaction
The fundamental reaction for the synthesis of 2-αGG using a whole-cell biocatalyst expressing sucrose phosphorylase is a transglucosylation reaction. In this reaction, the SPase enzyme, present within the microbial cell, catalyzes the transfer of a glucose molecule from sucrose (the glucosyl donor) to glycerol (the glucosyl acceptor). This reaction produces 2-O-(α-D-glucopyranosyl)glycerol and fructose as a byproduct.[1][8] The high regioselectivity of SPase ensures the predominant formation of the 2-O-glycosidic bond.[1][2]
Experimental Workflow Overview
The overall process for whole-cell biocatalytic production of 2-αGG can be broken down into three main stages:
-
Biocatalyst Preparation: This involves the construction of a recombinant microbial strain overexpressing a suitable sucrose phosphorylase and the subsequent cultivation of this strain to generate sufficient cell biomass.
-
Whole-Cell Biotransformation: The harvested cells are used as the catalyst in a reaction mixture containing sucrose and glycerol to produce 2-αGG. This stage includes optimization of various reaction parameters to maximize product yield.
-
Product Analysis and Downstream Processing: The final reaction mixture is analyzed to quantify the amount of 2-αGG produced. Subsequent downstream processing steps can be employed to purify the 2-αGG from the remaining substrates, byproducts, and cell mass.[8]
Caption: Experimental workflow for 2-αGG production.
Part 1: Biocatalyst Preparation
The foundation of a successful whole-cell biocatalysis process is a robust and efficient microbial catalyst. This section details the steps for creating a recombinant bacterial strain engineered to overproduce sucrose phosphorylase. E. coli is a commonly used host due to its well-understood genetics and rapid growth.[9][10][11][12][13]
Materials
-
Host Strain: E. coli BL21(DE3) or other suitable expression host.
-
SPase Gene: A codon-optimized synthetic gene for sucrose phosphorylase from a known source, such as Leuconostoc mesenteroides or Bifidobacterium adolescentis, cloned into an expression vector (e.g., pET series).[1][3][14]
-
Media: Luria-Bertani (LB) broth and agar, Terrific Broth (TB) for high-density culture.
-
Antibiotics: Appropriate for plasmid selection (e.g., kanamycin, ampicillin).
-
Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Protocol 1.1: Construction of Recombinant E. coli Strain
-
Gene Synthesis and Plasmid Construction: Obtain a synthetic, codon-optimized gene for the chosen SPase. Clone this gene into a suitable expression vector under the control of a strong, inducible promoter (e.g., T7 promoter). The choice of vector will depend on the desired copy number and selection marker.
-
Transformation: Transform the constructed plasmid into a competent E. coli expression host strain (e.g., BL21(DE3)) using standard heat shock or electroporation methods.
-
Colony Screening: Plate the transformed cells on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C. Select several individual colonies for further analysis.
-
Verification: Confirm the presence of the correct plasmid in the selected colonies through colony PCR and subsequent DNA sequencing of the insert.
Protocol 1.2: Cultivation and Induction for Biomass Production
-
Starter Culture: Inoculate a single, verified colony into 5-10 mL of LB broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).
-
Main Culture: Inoculate a larger volume of TB medium (e.g., 1 L in a 2.5 L baffled flask) with the overnight starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1. TB medium is recommended for achieving higher cell densities.
-
Growth: Incubate the main culture at 37°C with vigorous shaking (220 rpm).[15] Monitor the cell growth by measuring the OD₆₀₀ periodically.
-
Induction: When the OD₆₀₀ reaches 0.6-0.8, induce the expression of SPase by adding IPTG to a final concentration of 0.1-1.0 mM. The optimal IPTG concentration should be determined empirically.
-
Post-Induction Growth: Reduce the incubation temperature to 18-25°C and continue shaking for an additional 12-18 hours. Lower temperatures often promote proper protein folding and solubility.[15]
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 4000 x g for 15-20 minutes at 4°C).
-
Washing: Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) to remove residual medium components. The washed cell pellet can be used immediately or stored at -80°C for later use.
Part 2: Whole-Cell Biotransformation
With the biocatalyst in hand, the next stage is the enzymatic reaction itself. Optimization of the reaction conditions is critical to maximize the yield and productivity of 2-αGG.
Materials
-
Washed Whole-Cell Biocatalyst: From Protocol 1.2.
-
Substrates: Sucrose and glycerol.
-
Permeabilizing Agent (Optional): Triton X-100 or toluene.
-
Reaction Vessel: Shaking incubator, stirred-tank bioreactor.
Protocol 2.1: Optimization of Reaction Conditions
Systematic optimization of key parameters is crucial for maximizing 2-αGG production. The following parameters should be investigated:
-
Cell Concentration: The amount of biocatalyst directly impacts the reaction rate. Test a range of cell concentrations (e.g., OD₆₀₀ of 10, 20, 30, 40).[7]
-
Substrate Concentrations: The ratio of glycerol to sucrose is a critical factor. An excess of glycerol is often used to suppress the competing hydrolysis of sucrose.[8] Evaluate various molar ratios of sucrose to glycerol (e.g., 1:1, 1:2, 1:3, 1:5).[2] Initial concentrations can range from 0.3 M to 1.4 M for sucrose and 1 M to 3.5 M for glycerol.[16]
-
pH: The optimal pH for SPase activity is typically between 6.0 and 8.0.[2] Test a range of pH values using different buffer systems.
-
Temperature: The reaction temperature affects both enzyme activity and stability. Evaluate a range from 25°C to 50°C.[2][17]
Table 1: Example Parameters for Optimization of 2-αGG Production
| Parameter | Range to Investigate | Rationale |
| Cell Concentration (OD₆₀₀) | 10 - 50 | Higher concentration can increase reaction rate but may lead to mass transfer limitations.[18] |
| Sucrose Concentration (M) | 0.3 - 1.5 | Primary glucosyl donor; high concentrations can cause substrate inhibition in some enzymes.[14] |
| Glycerol Concentration (M) | 1.0 - 5.0 | Excess glycerol favors the transglucosylation reaction over hydrolysis of sucrose.[8] |
| pH | 5.0 - 8.5 | SPase activity is pH-dependent, with optima typically in the neutral range.[2][6] |
| Temperature (°C) | 25 - 50 | Balances enzyme activity (increases with temperature) and stability (decreases at higher temperatures).[6][15] |
| Permeabilization | Triton X-100 (0.1-1.0% v/v) | Can enhance substrate and product transport across the cell membrane, improving reaction rates.[2] |
Protocol 2.2: Standard Whole-Cell Biotransformation
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare the reaction mixture containing the optimized concentrations of sucrose and glycerol in the chosen buffer.
-
Biocatalyst Addition: Resuspend the washed cell pellet (from Protocol 1.2) in the reaction mixture to the optimized cell concentration.
-
(Optional) Cell Permeabilization: If determined to be beneficial during optimization, add a permeabilizing agent like Triton X-100 to the reaction mixture. This can improve the transport of substrates and products across the cell membrane.[2][4]
-
Incubation: Incubate the reaction mixture at the optimized temperature and pH with agitation to ensure proper mixing.
-
Sampling: Periodically withdraw samples from the reaction mixture to monitor the progress of the reaction. Immediately quench the enzymatic reaction in the samples (e.g., by boiling for 10 minutes or adding an equal volume of a quenching agent like 0.2 M NaOH).
-
Sample Preparation for Analysis: Centrifuge the quenched samples to remove the cells. The supernatant is then used for product analysis.
Part 3: Product Analysis
Accurate quantification of the product, 2-αGG, is essential for evaluating the efficiency of the biocatalytic process. High-Performance Liquid Chromatography (HPLC) is the most common method for this analysis.
Materials
-
HPLC System: With a Refractive Index (RI) detector.
-
Column: Aminex HPX-87H or a similar column suitable for carbohydrate analysis.
-
Mobile Phase: Dilute sulfuric acid (e.g., 5 mM H₂SO₄) or ultrapure water.
-
Standards: High-purity 2-O-(α-D-glucopyranosyl)glycerol, sucrose, fructose, and glycerol for calibration curves.
Protocol 3.1: HPLC Analysis of 2-αGG
-
Sample Preparation: Dilute the supernatant from Protocol 2.2 with the mobile phase to a concentration within the linear range of the calibration curve. Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions (Example):
-
Column: Bio-Rad Aminex HPX-87H
-
Mobile Phase: 5 mM H₂SO₄
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 60-65°C
-
Detector: Refractive Index (RI)
-
-
Quantification: Identify and quantify the peaks for sucrose, glycerol, fructose, and 2-αGG by comparing their retention times and peak areas to those of the standards.
-
Calculation of Yield and Conversion:
-
Sucrose Conversion (%) = [ (Initial Sucrose - Final Sucrose) / Initial Sucrose ] * 100
-
2-αGG Yield (g/L) = Concentration of 2-αGG in the final reaction mixture.
-
Productivity (g/L/h) = 2-αGG Yield / Reaction Time
-
Troubleshooting and Key Considerations
-
Low Enzyme Activity: If the whole-cell catalyst shows low activity, verify protein expression via SDS-PAGE. Optimize induction conditions (IPTG concentration, temperature, time). Ensure the SPase gene is codon-optimized for the expression host.
-
Low 2-αGG Yield: This could be due to suboptimal reaction conditions. Re-evaluate pH, temperature, and substrate ratios. Consider cell permeabilization to overcome mass transfer limitations.[2][4] High sucrose hydrolysis may indicate an insufficient glycerol concentration.
-
Cell Lysis: During the reaction, some cell lysis may occur, releasing intracellular contents. While this can sometimes increase the accessibility of the enzyme, excessive lysis can complicate downstream processing. Ensure that the reaction conditions (e.g., temperature, pH) are not overly harsh.
Conclusion
The whole-cell biocatalytic production of 2-O-(α-D-glucopyranosyl)glycerol represents a powerful and sustainable alternative to traditional chemical synthesis. By leveraging recombinant DNA technology to create highly active microbial catalysts and by systematically optimizing the biotransformation process, researchers can achieve high yields of this valuable compound. The protocols and insights provided in this guide offer a robust framework for developing and implementing an efficient whole-cell biocatalysis system for 2-αGG production, paving the way for its broader application in various industries.
References
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Chen, R. R., & Li, Z. (2017). Whole-cell biocatalysts by design. Microbial Cell Factories, 16(1), 106. Available at: [Link]
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Zhang, Y., et al. (2024). 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. Microbial Cell Factories, 23(1), 286. Available at: [Link]
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Wang, Y., et al. (2023). Efficient 2-O-α-D-glucopyranosyl-sn-glycerol production by single whole-cell biotransformation through combined engineering and expression regulation with novel sucrose phosphorylase from Leuconostoc mesenteroides ATCC 8293. Bioresource Technology, 385, 129399. Available at: [Link]
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Cui, L., et al. (2019). Metabolic Engineering of Escherichia coli for Hyperoside Biosynthesis. International Journal of Molecular Sciences, 20(22), 5659. Available at: [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions for whole-cell biotransformation.... Retrieved from [Link]
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Wang, M., et al. (2020). Improving the catalytic performance of Pichia pastoris whole-cell biocatalysts by fermentation process. Scientific Reports, 10(1), 19890. Available at: [Link]
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MDPI. (2023). Efficient Whole-Cell Biocatalytic Transformation of Lignin-Derived Syringaldehyde to Syringic Acid with Aryl-Alcohol Oxidase in Deep Eutectic Solvent System. International Journal of Molecular Sciences, 24(13), 11091. Available at: [Link]
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Kruschitz, M., et al. (2022). Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment. ACS Sustainable Chemistry & Engineering, 10(3), 1169–1180. Available at: [Link]
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MDPI. (2020). Biocatalytic Process Optimization. Catalysts, 10(11), 1317. Available at: [Link]
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Kim, B.-G., et al. (2012). Production of a novel quercetin glycoside through metabolic engineering of Escherichia coli. Applied and Environmental Microbiology, 78(11), 3863–3871. Available at: [Link]
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-
ResearchGate. (2024). (PDF) 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. Retrieved from [Link]
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Kim, M. J., et al. (2014). Synthesis of Flavonoid O-Pentosides by Escherichia coli through Engineering of Nucleotide Sugar Pathways and Glycosyltransferase. Applied and Environmental Microbiology, 80(9), 2754–2763. Available at: [Link]
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ResearchGate. (n.d.). A High-Yielding Biocatalytic Process for the Production of 2-O-(α-D-glucopyranosyl)-sn-glycerol, a Natural Osmolyte and Useful Moisturizing Ingredient | Request PDF. Retrieved from [Link]
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ResearchGate. (2014). (PDF) Synthesis of Flavonoid O-Pentosides by Escherichia coli through Engineering of Nucleotide Sugar Pathways and Glycosyltransferase. Retrieved from [Link]
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Wang, J., et al. (2025). Efficient production of hydroxysalidroside in Escherichia coli via enhanced glycosylation and semi-rational design of UGT85A1. Journal of Industrial Microbiology & Biotechnology, 52(3), 133–144. Available at: [Link]
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PubMed. (2020). [Whole-cell biosynthesis of 2-O-α-D-glu-copyranosyl-sn-glycerol by recombinant Bacillus subtilis]. Retrieved from [Link]
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Kruschitz, M., et al. (2022). Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment. ACS Sustainable Chemistry & Engineering, 10(3), 1169–1180. Available at: [Link]
- Google Patents. (n.d.). US10683525B2 - Method for producing 2-O-glyceryl-alpha-D-glucopyranoside.
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Application Notes & Protocols: A Comprehensive Guide to the Downstream Processing and Purification of 2-O-(α-D-glucopyranosyl)glycerol (2-α-GG)
Introduction: The Significance and Purification Imperative for 2-α-GG
2-O-(α-D-glucopyranosyl)glycerol (2-α-GG) is a naturally occurring glycoside found in organisms that thrive under extreme environmental conditions, such as cyanobacteria and resurrection plants.[1] It functions as a potent osmolyte, protecting cellular structures and proteins from stress induced by high salinity or dehydration. This remarkable stabilizing property, coupled with its excellent water-holding capacity, has made 2-α-GG a highly sought-after ingredient in the cosmetics, food, and pharmaceutical industries.[1][2][3] Applications range from advanced moisturizing agents in skincare to potential use as a prebiotic and a low-digestible sweetener.[1][3]
The most efficient and regioselective method for producing 2-α-GG is through the enzymatic transglycosylation of sucrose and glycerol, catalyzed by sucrose phosphorylase (SPase).[1][2][3] While this biocatalytic process is highly effective, the resulting reaction mixture is a complex solution containing not only the desired 2-α-GG but also significant quantities of unreacted substrates (primarily a large excess of glycerol) and the reaction byproduct (fructose).[2][3]
The Purification Challenge: The primary challenge in the downstream processing of 2-α-GG lies in the efficient separation of the product from these structurally similar and highly water-soluble components. The excess glycerol, in particular, poses a significant hurdle due to its similar polarity and size. Therefore, a robust, multi-step purification strategy is not merely optional but essential to achieve the high purity required for commercial and research applications. This guide provides a detailed overview of field-proven strategies and step-by-step protocols for the successful isolation and purification of 2-α-GG.
The Starting Material: Understanding the Post-Reaction Mixture
Effective downstream processing begins with a clear understanding of the upstream output. The SPase-catalyzed synthesis is typically performed with a significant molar excess of glycerol (up to 6-fold) to drive the reaction to completion and suppress the competing hydrolysis of sucrose.[2][3]
Consequently, the crude reaction liquor fed into the purification train is primarily composed of:
-
Product: 2-O-(α-D-glucopyranosyl)glycerol (2-α-GG)
-
Byproduct: Fructose
-
Excess Substrate: Glycerol
-
Catalyst: Sucrose Phosphorylase (SPase) enzyme
-
Buffer Salts: From the reaction medium
The objective of the downstream process is to systematically remove all components except 2-α-GG, while maximizing product recovery.
A Strategic Multi-Step Purification Workflow
A single purification technique is insufficient to achieve high-purity 2-α-GG from the complex reaction mixture. A logical, sequential process is required, typically involving initial clarification followed by bulk impurity removal and a final polishing step.
Caption: General workflow for 2-α-GG purification.
Experimental Protocols: From Crude Liquor to Pure Product
Protocol 1: Enzyme Deactivation and Removal
Causality: The first step must be the removal or deactivation of the SPase enzyme. If left in the mixture, the enzyme can potentially catalyze reverse reactions or interfere with subsequent chromatographic steps by fouling the stationary phase.
Method A: Heat Inactivation (For Thermolabile Enzymes)
-
Principle: Rapidly heating the reaction mixture denatures the enzyme, causing it to precipitate. This is a simple and effective method if the enzyme is not thermostable.
-
Protocol:
-
Transfer the crude reaction liquor to a heat-compatible vessel.
-
Heat the mixture to 80-95°C and hold for 15-30 minutes with gentle stirring.
-
Cool the mixture to room temperature. The denatured protein will form a visible precipitate.
-
Remove the precipitate by centrifugation (e.g., 10,000 x g for 20 minutes) or by passing it through a 0.22 µm filter.
-
Collect the clarified supernatant for the next purification step.
-
Method B: Ultrafiltration (For Thermostable Enzymes or Scaled Processes)
-
Principle: This method uses a membrane with a specific molecular weight cutoff (MWCO) to separate the large enzyme molecules from the smaller 2-α-GG, fructose, and glycerol molecules.
-
Protocol:
-
Select an ultrafiltration membrane with an MWCO significantly smaller than the enzyme (e.g., 10 kDa) but larger than 2-α-GG (254.24 Da).
-
Configure the ultrafiltration system (e.g., a tangential flow filtration setup for larger volumes).
-
Pass the crude reaction mixture through the system according to the manufacturer's instructions.
-
Collect the permeate, which contains 2-α-GG and other small molecules. The enzyme will be retained in the retentate.
-
Protocol 2: Bulk Impurity Removal - Chromatographic Methods
Chromatography is a powerful technique for separating molecules based on their differential interactions with a stationary phase.[4][5]
Method A: Activated Charcoal Chromatography
-
Principle: Activated charcoal effectively adsorbs organic molecules like 2-α-GG and fructose, while less-retained salts and glycerol can be washed away. A subsequent elution with a weak organic solvent selectively desorbs the 2-α-GG. This method has been explicitly cited as effective for 2-α-GG isolation.[6]
-
Protocol:
-
Column Packing: Prepare a slurry of activated charcoal and Celite (as a filter aid, ratio approx. 1:1 w/w) in deionized water. Pack this into a suitable chromatography column.
-
Equilibration: Equilibrate the column by washing with at least 5 column volumes (CV) of deionized water until the baseline is stable.
-
Loading: Load the clarified, enzyme-free supernatant onto the column at a slow flow rate (e.g., 1-2 CV/hour).
-
Washing: Wash the column with 3-5 CV of deionized water to elute unbound salts and the majority of the glycerol.
-
Elution: Elute the bound 2-α-GG using a low-concentration ethanol solution (e.g., 2-5% ethanol in water).[6] Fructose will typically elute at a slightly higher ethanol concentration.
-
Fraction Collection: Collect fractions and analyze them for the presence of 2-α-GG using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pooling: Pool the pure 2-α-GG fractions.
-
Protocol 3: Bulk Impurity Removal - Membrane-Based Methods
For industrial-scale production, membrane-based separations like nanofiltration offer a more continuous and scalable alternative to batch chromatography.[2][3]
Method: Nanofiltration (NF) and Diafiltration
-
Principle: Nanofiltration membranes can be selected to retain 2-α-GG (MW: 254.24 Da) and fructose (MW: 180.16 Da) while allowing smaller molecules like glycerol (MW: 92.09 Da) and monovalent salts to pass through into the permeate. Diafiltration (washing with water) is used to improve the removal of these permeable impurities.
-
Protocol:
-
System Setup: Configure a nanofiltration system with a membrane that has a high rejection rate for disaccharides and a low rejection rate for glycerol.
-
Concentration: Pass the clarified liquor through the NF system to concentrate the 2-α-GG and fructose in the retentate while removing a significant portion of the glycerol and salts in the permeate.
-
Diafiltration: Add deionized water to the retentate at the same rate as the permeate is being removed. This "washes" the remaining glycerol and salts out of the retentate. Continue for 3-5 diavolumes.
-
Product Collection: The resulting retentate is a solution significantly enriched in 2-α-GG and fructose, with over 99% of glycerol removed.[2] This mixture can then be further purified to separate 2-α-GG from fructose.
-
Polishing and Final Product Formulation
After the bulk removal of glycerol and salts, the primary remaining impurity is fructose. The final step is to remove the fructose and formulate the 2-α-GG into a stable, usable form.
Method A: Preparative Chromatography
-
Principle: High-resolution chromatography, such as simulated moving bed (SMB) or standard preparative HPLC with a suitable stationary phase (e.g., C18 or specific ion-exchange resins), can effectively separate 2-α-GG from fructose.[4]
-
Protocol:
-
Select an appropriate column and mobile phase capable of resolving 2-α-GG and fructose.
-
Inject the enriched solution from the previous step.
-
Elute using an isocratic or gradient method.
-
Collect the highly pure 2-α-GG fractions as they elute from the column.
-
Method B: Lyophilization (Freeze-Drying)
-
Principle: For obtaining a stable, solid product, lyophilization removes water from the pooled, pure fractions via sublimation.
-
Protocol:
-
Pool all high-purity 2-α-GG fractions.
-
Freeze the solution completely at a low temperature (e.g., -80°C).
-
Place the frozen sample in a lyophilizer. The instrument will apply a deep vacuum, causing the frozen solvent to sublimate directly from solid to gas.
-
The final product will be a dry, white, fluffy powder of high-purity 2-α-GG.
-
Process Monitoring and Quality Control
Throughout the purification process, it is critical to monitor the presence and purity of 2-α-GG.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. An HPLC system with a refractive index (RI) detector and a suitable column (e.g., an amino or ion-exchange column) can separate and quantify 2-α-GG, fructose, and glycerol.
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method for tracking the presence of 2-α-GG in different fractions.[7]
-
Nuclear Magnetic Resonance (NMR): Used for definitive structural confirmation of the final purified product.[6]
Comparative Analysis of Purification Strategies
The choice of purification strategy depends heavily on the desired scale, purity requirements, and available equipment.
| Technique | Primary Target Impurity | Purity Achieved | Yield | Scalability | Pros | Cons |
| Activated Charcoal Chromatography | Glycerol, Fructose, Salts | Good to High | Moderate to High | Lab to Pilot Scale | Cost-effective, good for initial cleanup.[6] | Can have irreversible adsorption, fines can be an issue. |
| Nanofiltration & Diafiltration | Glycerol, Salts | Moderate (enriches 2-α-GG/fructose) | High | Pilot to Industrial Scale | Continuous, highly scalable, excellent for bulk glycerol removal.[2][3] | Requires specialized equipment, does not separate 2-α-GG from fructose. |
| Ion-Exchange Chromatography | Charged molecules, Fructose | High (as polishing step) | High | Lab to Industrial Scale | High resolution, can separate sugars effectively. | Requires careful buffer selection and pH control. |
| Size-Exclusion Chromatography | Molecules of different sizes | Moderate | Moderate | Lab Scale | Simple principle.[8] | Low capacity, significant dilution of the product. |
Decision Logic for Method Selection
Choosing the optimal purification path requires balancing scale, cost, and final purity specifications.
Caption: Decision tree for selecting a purification strategy.
Conclusion
The downstream processing of 2-O-(α-D-glucopyranosyl)glycerol is a multi-faceted challenge that requires a well-designed, multi-step strategy. For laboratory-scale purification, a sequence involving enzyme removal followed by activated charcoal chromatography and a final polishing step provides a robust and cost-effective solution. For industrial-scale manufacturing, a process integrating membrane-based separation like nanofiltration for bulk impurity removal followed by a high-resolution chromatographic polishing step is more efficient and scalable. By carefully selecting a combination of these techniques, researchers and manufacturers can consistently produce high-purity 2-α-GG suitable for a wide range of high-value applications.
References
- Method for producing 2-O-glyceryl-alpha-D-glucopyranoside.
- 2-O-(alpha-D-Glucopyranosyl)glycerol. Benchchem.
- Strategic approach for purification of glycosides
- Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment.
- Isolation of Glycosides - Column Chromatography.
- Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment. PubMed Central (PMC).
- Industrial-scale production and rapid purification of an archaeal beta-glycosidase expressed in Saccharomyces cerevisiae. PubMed.
- (A) The route for 2αGG synthesis from maltodextrin and glycerol and (B) the self‐assembled multienzyme system.
- Multi-Step Enzymatic Production and Purification of 2-Keto-3-Deoxy-Galactonate from Red-Macroalgae-Derived Agarose. MDPI.
- Rapid Separation of Non-Sweet Glycosides from Siraitia grosvenorii by Two-Step Medium-Pressure Liquid Chrom
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. column-chromatography.com [column-chromatography.com]
- 6. US10683525B2 - Method for producing 2-O-glyceryl-alpha-D-glucopyranoside - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Multi-Step Enzymatic Production and Purification of 2-Keto-3-Deoxy-Galactonate from Red-Macroalgae-Derived Agarose - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 2-O-(α-D-glucopyranosyl)glycerol
Introduction: The Significance of 2-O-(α-D-glucopyranosyl)glycerol
2-O-(α-D-glucopyranosyl)glycerol (GG), a naturally occurring osmolyte, is a molecule of considerable interest in the fields of cosmetics, food science, and drug development.[1][2][3] Found in organisms that thrive in extreme environments, such as cyanobacteria and resurrection plants, GG plays a crucial role in protecting cellular structures against environmental stressors like high salinity and dehydration.[3][4] Its remarkable water-holding capacity and ability to stabilize proteins make it a highly sought-after ingredient.[1][3] Furthermore, its potential as a low-digestible sweetener and a promoter of probiotic growth is expanding its applications in the health and wellness sector.[1][3]
The precise characterization of 2-O-(α-D-glucopyranosyl)glycerol is paramount for quality control, formulation development, and mechanistic studies. This document provides a comprehensive guide to the key analytical techniques for the unambiguous identification and quantification of GG, tailored for researchers, scientists, and drug development professionals.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of 2-O-(α-D-glucopyranosyl)glycerol from complex matrices, such as fermentation broths or reaction mixtures. The choice of stationary and mobile phases is critical for achieving optimal separation from its isomers, such as 1-O-(α-D-glucopyranosyl)glycerol, and other components like monosaccharides, disaccharides, and glycerol.
Causality Behind Experimental Choices:
Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred mode of separation for highly polar compounds like GG. Amide-based columns, for instance, provide excellent retention and selectivity for this analyte. The mobile phase, typically a mixture of a high percentage of organic solvent (e.g., acetonitrile) and a low percentage of aqueous buffer, facilitates the partitioning of the polar analyte between the mobile phase and the hydrated stationary phase. A Refractive Index Detector (RID) is commonly employed for the detection of GG, as it is a non-chromophoric compound.
Experimental Protocol: HPLC-RID for GG Quantification
This protocol outlines a typical HPLC-RID method for the quantification of 2-O-(α-D-glucopyranosyl)glycerol.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).
Materials:
-
Column: Waters XBridge Amide column (4.6 x 250 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: 80% Acetonitrile in ultrapure water.[1]
-
Standard: High-purity 2-O-(α-D-glucopyranosyl)glycerol.
-
Sample: Reaction mixture or extract containing GG, filtered through a 0.22 µm syringe filter.
Procedure:
-
System Preparation: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved on the RID.[1]
-
Column Temperature: Maintain the column temperature at 40°C.[1]
-
Standard Preparation: Prepare a series of standard solutions of 2-O-(α-D-glucopyranosyl)glycerol in the mobile phase at known concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/mL) to generate a calibration curve.
-
Sample Injection: Inject a fixed volume (e.g., 10 µL) of the filtered sample and each standard solution onto the column.
-
Data Acquisition and Analysis: Record the chromatograms and integrate the peak area corresponding to 2-O-(α-D-glucopyranosyl)glycerol. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of GG in the sample by interpolating its peak area on the calibration curve.
Data Presentation: Typical HPLC Parameters
| Parameter | Value | Reference |
| Column | Waters XBridge Amide (4.6 x 250 mm, 5 µm) | [1] |
| Mobile Phase | 80% Acetonitrile / 20% Water | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Column Temperature | 40°C | [1] |
| Detector | Refractive Index (RI) | [1] |
| Injection Volume | 10 µL |
Visualization: HPLC Workflow for GG Analysis
Caption: Workflow for the quantification of 2-O-(α-D-glucopyranosyl)glycerol using HPLC-RID.
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-O-(α-D-glucopyranosyl)glycerol.[5] Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number and chemical environment of protons. The anomeric proton (H-1') of the α-D-glucopyranosyl moiety typically appears as a doublet at a characteristic downfield chemical shift.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The anomeric carbon (C-1') is also readily identifiable.
-
2D NMR (COSY): Establishes proton-proton coupling correlations, allowing for the assignment of protons within the glucose and glycerol spin systems.
-
2D NMR (HSQC): Correlates directly bonded proton and carbon atoms.
-
2D NMR (HMBC): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for confirming the glycosidic linkage between the glucose and glycerol moieties. The correlation between the anomeric proton (H-1') of glucose and the C-2 of glycerol is the definitive proof of the 2-O linkage.
Experimental Protocol: NMR Analysis of GG
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
Sample: Purified 2-O-(α-D-glucopyranosyl)glycerol (typically 5-10 mg).
-
Solvent: Deuterium oxide (D₂O).
Procedure:
-
Sample Preparation: Dissolve the GG sample in D₂O in an NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum (e.g., using a proton-decoupled pulse sequence).
-
2D NMR Acquisition: Acquire two-dimensional NMR spectra, including COSY, HSQC, and HMBC experiments.
-
Data Processing and Interpretation: Process the NMR data using appropriate software. Assign the proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.
Data Presentation: Representative ¹H and ¹³C NMR Chemical Shifts for 2-O-(α-D-glucopyranosyl)glycerol in D₂O
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Glucose Moiety | ||
| 1' | ~4.9 (d) | ~100.0 |
| 2' | ~3.5 (dd) | ~72.5 |
| 3' | ~3.7 (t) | ~74.0 |
| 4' | ~3.4 (t) | ~70.5 |
| 5' | ~3.8 (m) | ~72.5 |
| 6'a, 6'b | ~3.7-3.9 (m) | ~61.5 |
| Glycerol Moiety | ||
| 1a, 1b | ~3.6-3.7 (m) | ~63.0 |
| 2 | ~3.9 (m) | ~80.0 |
| 3a, 3b | ~3.6-3.7 (m) | ~63.0 |
Note: Actual chemical shifts may vary depending on experimental conditions such as temperature and pH.[3]
Molecular Weight Determination: Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of 2-O-(α-D-glucopyranosyl)glycerol and confirming its elemental composition.[3] Soft ionization techniques are preferred to minimize fragmentation and observe the intact molecular ion.
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): A gentle ionization method that is well-suited for polar and thermally labile molecules like GG. It typically produces protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.[3] ESI can be readily coupled with liquid chromatography (LC-MS) for online separation and detection.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique that is useful for analyzing non-volatile compounds. The analyte is co-crystallized with a matrix that absorbs the laser energy, leading to gentle desorption and ionization.
Experimental Protocol: ESI-MS Analysis of GG
Instrumentation:
-
Mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled to an LC system.
Materials:
-
Sample: Purified 2-O-(α-D-glucopyranosyl)glycerol dissolved in a suitable solvent (e.g., methanol/water).
-
Solvent: High-purity solvents such as methanol and water, with or without a small amount of formic acid or ammonium acetate to promote ionization.
Procedure:
-
Sample Preparation: Prepare a dilute solution of GG in the infusion solvent.
-
Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's instructions. Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a relevant mass range (e.g., m/z 100-500).
-
Data Analysis: Identify the molecular ion peak, which for GG (C₉H₁₈O₈, Molecular Weight: 254.23 g/mol ) would correspond to [M+H]⁺ at m/z 255.1, [M+Na]⁺ at m/z 277.1, or [M+K]⁺ at m/z 293.1.[6][7] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement.
Visualization: Mass Spectrometry Analysis Logic
Caption: Logical flow for the confirmation of 2-O-(α-D-glucopyranosyl)glycerol's molecular weight using ESI-MS.
Enzymatic Quantification of 2-O-(α-D-glucopyranosyl)glycerol
Enzymatic methods can offer high specificity for the quantification of 2-O-(α-D-glucopyranosyl)glycerol, particularly in complex biological samples. One approach involves the use of sucrose phosphorylase, which can catalyze the synthesis of GG from sucrose and glycerol.[1][8][9] The reaction can be monitored by measuring the consumption of substrates or the formation of products.
Causality Behind Experimental Choices:
The transglucosylation activity of sucrose phosphorylase is exploited for the synthesis of GG.[1] By providing sucrose as the glucosyl donor and glycerol as the acceptor, the enzyme specifically forms the α-1,2-glycosidic bond. The amount of GG produced can be quantified using the HPLC method described previously.
Protocol: Enzymatic Synthesis and Quantification of GG
This protocol describes the synthesis of GG using sucrose phosphorylase followed by HPLC quantification.
Instrumentation:
-
Incubator or water bath.
-
HPLC system with RID (as described in Section 1).
Materials:
-
Sucrose phosphorylase (EC 2.4.1.7).
-
Sucrose.
-
Glycerol.
-
Buffer solution (e.g., phosphate buffer, pH 6.5-8.0).[1]
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing sucrose (e.g., 1 M), glycerol (e.g., 1 M), and sucrose phosphorylase in a suitable buffer.[2]
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-50°C) for a defined period.[1][8]
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes).
-
Sample Preparation: Centrifuge the reaction mixture to remove any precipitate and filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis: Quantify the amount of 2-O-(α-D-glucopyranosyl)glycerol produced using the HPLC-RID method described in Section 1.
Conclusion
The comprehensive characterization of 2-O-(α-D-glucopyranosyl)glycerol requires a multi-faceted analytical approach. HPLC provides a robust method for quantification, while NMR spectroscopy offers definitive structural elucidation. Mass spectrometry serves as a powerful tool for confirming the molecular weight and elemental composition. The selection of the most appropriate technique or combination of techniques will depend on the specific research question, the nature of the sample matrix, and the desired level of analytical detail. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to confidently and accurately characterize this important molecule.
References
-
Cui, J., et al. (2024). 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. Microbial Cell Factories, 23(1). Available at: [Link]
-
ResearchGate. (2024). (PDF) 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. Available at: [Link]
-
ResearchGate. Assignments of 1H and 13C NMR signals of 2-O-α-d-glucosylglycerol. Available at: [Link]
- Google Patents. (2020). US10683525B2 - Method for producing 2-O-glyceryl-alpha-D-glucopyranoside.
-
PubMed. (1990). The synthesis and characterisation of 2-O-(6-O-L-glycero-alpha,beta-D-manno-heptopyranosyl-alpha-D-glucopyran osyl). Available at: [Link]
- Google Patents. (2009). US20090318372A1 - Method For Producing 2-O-Glyceryl-Alpha-D-Glucopyranoside.
-
SpringerLink. (2021). Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy. Available at: [Link]
-
SpectraBase. 2-MG;2-O-BETA-D-GALACOPYRANOSYL-GLYCEROL - Optional[13C NMR]. Available at: [Link]
-
PubChem. 2-O-(alpha-D-Glucopyranosyl)glycerol. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003345). Available at: [Link]
Sources
- 1. 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS 22160-26-5 | TargetMol | Biomol.com [biomol.com]
- 5. Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | C9H18O8 | CID 10106330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US10683525B2 - Method for producing 2-O-glyceryl-alpha-D-glucopyranoside - Google Patents [patents.google.com]
- 9. US20090318372A1 - Method For Producing 2-O-Glyceryl-Alpha-D-Glucopyranoside - Google Patents [patents.google.com]
Mass spectrometry analysis of 2-O-(alpha-D-glucopyranosyl)glycerol.
An Application Note and Protocol for the Mass Spectrometric Analysis of 2-O-(α-D-glucopyranosyl)glycerol
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details robust methodologies for the analysis of 2-O-(α-D-glucopyranosyl)glycerol (GG), a significant natural osmolyte with increasing applications in the cosmetic, food, and pharmaceutical industries.[1] We present detailed, field-proven protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind critical experimental choices, from sample preparation and derivatization to instrument parameters, is explained to ensure scientific integrity and reproducibility. This document serves as a practical resource for researchers, scientists, and drug development professionals engaged in the characterization and quantification of this important glycoside.
Introduction: The Significance of 2-O-(α-D-glucopyranosyl)glycerol
2-O-(α-D-glucopyranosyl)glycerol (GG) is a glycoside compound where an alpha-D-glucose molecule is linked to the second carbon position of a glycerol backbone.[2][3] This structure imparts remarkable biochemical properties, most notably its function as a potent osmolyte, protecting cells and biomolecules from environmental stress. Found in organisms like cyanobacteria and resurrection plants, GG's superior water-holding capacity and protein-stabilizing functions have made it a highly valuable ingredient.[2]
In research and development, accurate and reliable analytical methods are paramount for distinguishing GG from its structural isomer, 1-O-(α-D-glucosyl)glycerol, and for quantifying it in complex matrices. Mass spectrometry, with its high sensitivity and specificity, is the premier analytical technique for this purpose.[2] This guide focuses on two core mass spectrometric workflows: LC-MS for the analysis of the intact molecule and GC-MS for the analysis of its derivatized form.
Molecular Profile:
-
Chemical Formula: C₉H₁₈O₈
-
Molecular Weight: 254.23 g/mol [3]
Foundational Principles of Mass Spectrometry for GG Analysis
Due to its low volatility, GG is not amenable to direct analysis by techniques requiring gas-phase introduction. Therefore, soft ionization techniques are employed.
-
Electrospray Ionization (ESI): This is the cornerstone of LC-MS analysis for GG. ESI is a gentle ionization method that transfers the intact GG molecule from solution into the gas phase as a charged ion with minimal fragmentation.[2] This allows for the clear detection of the molecular ion.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): While also a soft ionization technique suitable for non-volatile molecules, MALDI is more often used for high-throughput screening and imaging applications.[2] This guide will focus on the more common ESI- and GC-based methods.
In ESI-MS, GG is typically observed as adducts with protons or alkali metals. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[2]
| Adduct Form | Ion | Predicted m/z |
| Protonated | [M+H]⁺ | 255.1074 |
| Sodiated | [M+Na]⁺ | 277.0893 |
| Ammoniated | [M+NH₄]⁺ | 272.1340 |
| Potassiated | [M+K]⁺ | 293.0633 |
| Deprotonated | [M-H]⁻ | 253.0929 |
| Table 1: Predicted m/z values for common 2-αGG adducts in ESI-MS. Data sourced from established chemical databases.[2] |
Protocol 1: LC-MS for Intact GG Analysis
Liquid chromatography coupled with mass spectrometry is the method of choice for quantifying GG in aqueous samples and complex mixtures without chemical modification. The liquid chromatography step is critical for separating GG from its isomers and other matrix components before it enters the mass spectrometer.
Experimental Workflow for LC-MS
Caption: LC-MS workflow for 2-O-(α-D-glucopyranosyl)glycerol analysis.
Detailed Step-by-Step Protocol
A. Sample Preparation
-
Extraction: If GG is in a complex matrix (e.g., cell lysate, cosmetic cream), extract with a suitable solvent like a methanol/water mixture. Sonication may enhance extraction efficiency.
-
Clarification: Centrifuge the extract at >12,000 x g for 10 minutes to pellet insoluble debris.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove fine particulates that could clog the HPLC system.
-
Dilution: Dilute the sample with the initial mobile phase (e.g., 95% acetonitrile, 5% water) to a concentration within the calibrated range of the instrument. For quantification, add an internal standard at this stage.
B. Liquid Chromatography Parameters
-
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior to reversed-phase for retaining and separating highly polar compounds like GG.
-
Column: HILIC column (e.g., Amide or Cyano phase), 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 95% 5.0 50% 5.5 50% 6.0 95% | 10.0 | 95% |
C. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.
-
Scan Mode:
-
Full Scan: m/z 100-500 for initial identification of adducts.
-
For Quantification: Use Selected Ion Monitoring (SIM) of a specific adduct (e.g., [M+Na]⁺ at m/z 277.09) for higher sensitivity.
-
-
Key ESI Parameters (instrument-dependent):
-
Capillary Voltage: 3.5 kV (Positive), 3.0 kV (Negative).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Tandem MS (MS/MS) for Structural Confirmation:
-
Principle: The most labile bond in a glycoside during collision-induced dissociation (CID) is the O-glycosidic bond.[4] Its cleavage results in a characteristic neutral loss of the sugar moiety.
-
Precursor Ion: Select the m/z of a GG adduct (e.g., 255.1 for [M+H]⁺).
-
Expected Fragmentation: A prominent product ion resulting from the neutral loss of the glucose residue (C₆H₁₀O₅, 162.05 Da). For the [M+H]⁺ precursor, this would yield a fragment ion at m/z 93.06, corresponding to the protonated glycerol backbone. This fragmentation pattern is a definitive confirmation of the compound's identity.[5]
-
Protocol 2: GC-MS for Derivatized GG Analysis
For certain applications, particularly for linkage analysis or when LC-MS is unavailable, GC-MS provides a powerful alternative. However, due to the non-volatile nature of GG, a chemical derivatization step is mandatory to increase its volatility and thermal stability.[6][7]
Experimental Workflow for GC-MS
Caption: GC-MS workflow for 2-O-(α-D-glucopyranosyl)glycerol analysis.
Detailed Step-by-Step Protocol
A. Derivatization: Trimethylsilylation
-
Rationale: Silylation replaces the active hydrogens on the hydroxyl groups of GG with trimethylsilyl (TMS) groups.[8] This masks the polar functional groups, drastically increasing the molecule's volatility and making it suitable for GC analysis.[6][9]
-
Drying: Place 10-100 µg of the extracted and purified sample into a 2 mL glass GC vial. Dry completely under a stream of nitrogen or in a vacuum centrifuge. This step is critical as silylation reagents are moisture-sensitive.[10]
-
Reagent Addition: Add 100 µL of a silylation reagent mixture. A common and effective mixture is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in 100 µL of a dry solvent like pyridine.[8] The TMCS acts as a catalyst.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization.[10]
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
B. Gas Chromatography Parameters
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow of 1.0 mL/min.[11]
-
Injection Port Temperature: 280 °C.
-
Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
C. Mass Spectrometry Parameters
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Rationale: EI is a hard ionization technique that causes extensive and reproducible fragmentation of the molecule.[12] While the molecular ion of the derivatized GG may be weak or absent, the resulting fragmentation pattern serves as a structural fingerprint.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-800.
-
Data Interpretation: The resulting mass spectrum will be complex. It will not show the mass of the original GG. Instead, it will contain characteristic fragments of the fully silylated molecule. Identification is achieved by matching this fragmentation pattern against a known standard of derivatized GG or by interpreting the fragments based on established fragmentation rules for silylated sugars and polyols.
Method Validation and Trustworthiness
To ensure the reliability of results, protocols must be self-validating.
-
System Suitability: Before running samples, inject a certified standard of 2-αGG to verify the system's performance, including retention time stability, peak shape, and signal-to-noise ratio.
-
Internal Standards: For accurate quantification, especially in complex matrices, the use of a stable isotope-labeled internal standard (e.g., ¹³C₉-GG) is highly recommended. If unavailable, a structurally similar compound not present in the sample can be used.[13]
-
Calibration: Generate a calibration curve using a series of known concentrations of the 2-αGG standard. The linear range of the curve must encompass the expected concentration of the analyte in the samples.
Method Comparison
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte State | Intact, native molecule | Chemically derivatized (e.g., silylated) |
| Derivatization | Not required | Mandatory |
| Ionization Type | Soft (Electrospray Ionization - ESI) | Hard (Electron Ionization - EI) |
| Molecular Ion | Strong, easily detectable ([M+H]⁺, [M+Na]⁺, etc.) | Weak or absent |
| Fragmentation | Controlled (MS/MS), predictable cleavage of glycosidic bond | Extensive, complex fingerprint |
| Primary Use Case | Quantification in biological fluids, cosmetic formulations | Structural confirmation, monosaccharide composition, linkage analysis |
References
- Electrospray Ionization Mass Spectrometric Analysis of Highly Reactive Glycosyl Halides. (n.d.). Google AI.
- Identification of Glycoside Compounds from Tobacco by High Performance Liquid Chromatography/Electrospray Ionization Linear Ion-Trap Tandem Mass Spectrometry Coupled with Electrospray Ionization Orbitrap Mass Spectrometry. (n.d.). SciELO.
- Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry. (n.d.). PubMed.
- Application of positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry to a study of the fragmentation of 6-hydroxyluteolin 7-O-glucoside and 7-O-glucosyl-(1 --> 3). (n.d.). PubMed.
- Rapid Separation of Non-Sweet Glycosides from Siraitia grosvenorii by Two-Step Medium-Pressure Liquid Chromatography. (n.d.). MDPI.
- 2-O-(alpha-D-Glucopyranosyl)glycerol. (n.d.). Benchchem.
- di-O-acyl-alpha-D-glucopyranosyl-(1 leads to 2)-D-glyceric acid, a new glycolipid from Nocardia caviae. (n.d.). PubMed.
- This compound | C9H18O8. (n.d.). PubChem.
- Gas Chromatography-Mass Spectrometry (GC-MS) for Glycan Analysis. (n.d.). Creative Biolabs.
- Glycomics/Glycoproteomics. (n.d.). CCRC Analytical Services - UGA.
- Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. (2022, June 8). Restek.
- Derivatization of carbohydrates for GC and GC-MS analyses. (2011, May 15). PubMed.
- 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. (2024, November 14). NIH.
- Extraction, derivatisation and GC-MS/MS of d2-glucose and d5-glycerol from human plasma. (2024, February 26). protocols.io.
- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
- Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry. (n.d.). PubMed.
- Lipidomic Analysis of Glycerolipids. (n.d.). AOCS.
- The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
- An improved GC-MS method in determining glycerol in different types of biological samples. (2013, July 1). PubMed.
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Application Note & Protocol Guide: A High-Yield Biocatalytic Process for 2-O-(α-D-glucopyranosyl)glycerol Production
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-O-(α-D-glucopyranosyl)glycerol (2-α-GG) is a naturally occurring osmolyte with significant applications in the cosmetic, food, and pharmaceutical industries due to its exceptional moisturizing, protein-stabilizing, and low-cariogenic properties.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the high-yield biocatalytic production of 2-α-GG. We will delve into the mechanistic principles of sucrose phosphorylase-catalyzed transglucosylation, explore both whole-cell and cell-free biocatalytic systems, and present optimized reaction conditions and downstream processing strategies. The methodologies described herein are designed to be robust, scalable, and scientifically sound, offering a clear pathway from laboratory-scale synthesis to industrial production.
Introduction: The Significance of 2-O-(α-D-glucopyranosyl)glycerol
2-O-(α-D-glucopyranosyl)glycerol is a glycoside in which an α-D-glucose molecule is linked to the second carbon of a glycerol backbone.[5] This specific stereochemistry confers superior water-holding capacity compared to its 1-O-α-D-glucosyl glycerol isomer.[4] Found in various microorganisms as a compatible solute, 2-α-GG protects cellular structures against environmental stresses such as high salinity and dehydration.[1][6] Its commercial potential is vast, with current applications as a high-performance moisturizing agent in cosmetics and skincare products.[4][7] Furthermore, its role as a low-calorie sweetener and a prebiotic agent is under active investigation, highlighting the need for efficient and scalable production methods.[1][2][4]
Traditional chemical synthesis of 2-α-GG is often hampered by low yields, lack of stereoselectivity, and the need for complex protection and deprotection steps.[1] Biocatalysis, leveraging the high specificity and efficiency of enzymes, presents a superior alternative. This guide focuses on the use of sucrose phosphorylase (SPase) for the production of 2-α-GG, a method that has demonstrated remarkable yields and scalability.[7][8][9]
The Biocatalytic Engine: Sucrose Phosphorylase (SPase)
Sucrose phosphorylase (EC 2.4.1.7) is a key enzyme in the biocatalytic production of 2-α-GG.[3] It belongs to the glycoside hydrolase family 13 and naturally catalyzes the reversible phosphorolysis of sucrose into α-D-glucose-1-phosphate and fructose.[10] In the context of 2-α-GG synthesis, the reaction is driven in the absence of phosphate, where glycerol acts as a glucosyl acceptor.[1]
The catalytic mechanism involves a double displacement reaction, proceeding through a β-glucosyl-enzyme intermediate.[10] Glycerol can then intercept this intermediate, leading to the formation of 2-α-GG with high regioselectivity.[4][10] Several microbial sources of SPase have been identified, with enzymes from Leuconostoc mesenteroides and Bifidobacterium adolescentis being particularly well-characterized for this application.[9][11] Protein engineering efforts have further enhanced the catalytic efficiency and substrate affinity of these enzymes.[8][10][11]
Biocatalytic Strategies for 2-α-GG Production
Two primary biocatalytic strategies are employed for 2-α-GG synthesis: whole-cell biocatalysis and cell-free enzymatic systems. The choice between these approaches depends on factors such as desired scale, purity requirements, and process economics.
Whole-Cell Biocatalysis: A Robust and Contained System
In whole-cell biocatalysis, microorganisms engineered to overexpress SPase are used directly as the catalyst. This approach offers several advantages, including the protection of the enzyme within the cellular environment and the elimination of costly and time-consuming enzyme purification steps.[12][13]
Key Organisms:
-
Corynebacterium glutamicum : A gram-positive bacterium widely used in industrial biotechnology. It has been successfully engineered to produce high titers of 2-α-GG.[8]
-
Lactobacillus paracasei : A food-grade bacterium that has been used as a cell factory for the recombinant expression of SPase, offering a safe and efficient whole-cell biocatalyst.[4][14]
Workflow for Whole-Cell Biocatalysis:
Caption: Workflow for 2-α-GG production using a whole-cell biocatalyst.
Cell-Free Enzymatic Synthesis: Precision and Control
Cell-free systems utilize purified or partially purified SPase, offering greater control over reaction conditions and simplifying downstream processing by eliminating cellular debris. This approach is particularly advantageous for producing high-purity 2-α-GG for pharmaceutical applications.
Workflow for Cell-Free Enzymatic Synthesis:
Caption: Workflow for 2-α-GG production using a cell-free enzymatic system.
Detailed Protocols
Protocol 1: Whole-Cell Biocatalysis using Engineered Corynebacterium glutamicum
This protocol is adapted from a high-yield process that achieved over 350 g·L⁻¹ of 2-α-GG.[8]
A. Biocatalyst Preparation:
-
Gene Synthesis and Cloning: Synthesize the gene for a highly active sucrose phosphorylase (e.g., an engineered variant from Leuconostoc mesenteroides) with codon optimization for C. glutamicum. Clone the gene into a suitable expression vector.
-
Transformation: Transform the expression vector into C. glutamicum.
-
Fermentation:
-
Inoculate a seed culture in a suitable medium and grow overnight.
-
Transfer the seed culture to a larger fermenter containing a rich production medium.
-
Induce gene expression at the appropriate cell density.
-
Continue fermentation until maximum biomass is achieved.
-
-
Cell Harvesting: Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.0). The cell paste can be used directly or stored frozen.
B. Biotransformation:
-
Reaction Mixture: Prepare the reaction mixture in a bioreactor with the following components:
-
Sucrose: 1.4 M
-
Glycerol: 3.5 M
-
C. glutamicum cell paste
-
Buffer (e.g., 50 mM MES, pH 7.0)
-
-
Two-Stage Substrate Feeding:
-
Stage 1: Start the reaction with an initial concentration of sucrose and glycerol.
-
Stage 2: After a predetermined time or upon reaching a certain conversion rate, feed additional concentrated sucrose and glycerol to maintain high substrate concentrations and drive the reaction to completion.
-
-
Reaction Conditions:
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the concentrations of sucrose, fructose, and 2-α-GG using HPLC.
C. Downstream Processing:
-
Cell Removal: Separate the cells from the reaction mixture by centrifugation or microfiltration.
-
Purification:
-
Product Isolation: Concentrate the purified 2-α-GG solution and lyophilize to obtain a high-purity powder.
Protocol 2: Cell-Free Enzymatic Synthesis
This protocol is based on a process using purified sucrose phosphorylase.[1]
A. Enzyme Preparation:
-
Expression and Purification:
-
Express the desired sucrose phosphorylase in a suitable host, such as E. coli.
-
Lyse the cells and purify the enzyme using standard chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography).
-
Determine the enzyme activity and concentration.
-
B. Biotransformation:
-
Reaction Mixture: Prepare the reaction mixture with the following components:
-
Sucrose: 0.8 M
-
Glycerol: 2.0 M
-
Purified SPase (e.g., 20 U·mL⁻¹)
-
Buffer (e.g., 50 mM MES, pH 7.0)
-
-
Reaction Conditions:
-
Temperature: Maintain at the optimal temperature for the enzyme.
-
pH: Maintain at pH 7.0.[1]
-
Incubation: Incubate with gentle agitation.
-
-
Monitoring: Monitor the reaction by HPLC as described in Protocol 1.
C. Downstream Processing:
-
Enzyme Removal: If necessary, remove the enzyme by ultrafiltration or heat inactivation.
-
Purification: Follow the same purification steps as outlined in Protocol 1 (nanofiltration and/or chromatography) to separate 2-α-GG from fructose and glycerol.[7]
-
Product Isolation: Lyophilize the purified product.
Data Presentation and Optimization
The following table summarizes typical reaction parameters and expected outcomes for the biocatalytic production of 2-α-GG.
| Parameter | Whole-Cell Biocatalysis | Cell-Free System | Rationale |
| Biocatalyst | Engineered C. glutamicum or L. paracasei | Purified SPase | Whole-cell systems are cost-effective for large-scale production; cell-free systems offer higher purity. |
| Substrates | Sucrose, Glycerol | Sucrose, Glycerol | Sucrose is an inexpensive and high-energy glucosyl donor.[10] |
| Sucrose Conc. | 1.4 M (with feeding) | 0.8 M | High concentrations can lead to substrate inhibition; fed-batch strategies mitigate this in whole-cell systems. |
| Glycerol Conc. | 3.5 M | 2.0 M | A high excess of glycerol drives the reaction equilibrium towards product formation and suppresses the hydrolysis of sucrose.[7][16] |
| pH | ~7.0 | ~7.0 | Optimal pH for most sucrose phosphorylases.[1] |
| Temperature | 30-50 °C | 30-50 °C | Dependent on the thermal stability of the specific SPase variant. |
| Reported Yield | Up to 351.8 g·L⁻¹[8] | ~90% conversion[1] | Whole-cell systems with optimized feeding can achieve very high product titers. |
| Purity | High (after extensive purification) | Very High | Cell-free systems have fewer initial impurities, simplifying downstream processing. |
Conclusion and Future Perspectives
The biocatalytic production of 2-O-(α-D-glucopyranosyl)glycerol using sucrose phosphorylase is a mature and highly efficient technology. Both whole-cell and cell-free systems offer viable pathways to high-yield synthesis, with the choice of system depending on the specific application and scale of production. Future research may focus on the discovery of novel SPases with enhanced thermal stability and glycerol affinity, further optimization of fermentation and reaction conditions, and the development of more cost-effective downstream processing technologies. The integration of enzyme cascades, while not currently standard for 2-α-GG production, could offer future possibilities for in situ cofactor regeneration or the synthesis of more complex glycosylated molecules.[17][18][19][20]
References
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Efficient 2-O-α-D-glucopyranosyl-sn-glycerol production by single whole-cell biotransformation through combined engineering and expression regulation with novel sucrose phosphorylase from Leuconostoc mesenteroides ATCC 8293. PubMed. [Link]
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A high-yielding biocatalytic process for the production of 2-O-(alpha-D-glucopyranosyl)-sn-glycerol, a natural osmolyte and useful moisturizing ingredient. PubMed. [Link]
-
Optimization of whole-cell biocatalysis for 2-αGG production. ResearchGate. [Link]
-
A High-Yielding Biocatalytic Process for the Production of 2-O-([alpha] - Ascend. Angewandte Chemie International Edition. [Link]
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Efficient 2-O-α-D-glucopyranosyl-sn-glycerol production by single whole-cell biotransformation through combined engineering and expression regulation with novel sucrose phosphorylase from Leuconostoc mesenteroides ATCC 8293. ResearchGate. [Link]
-
The P134Q Sucrose Phosphorylase: Subtle Changes in the Catalytic Properties Benefit the Production of 2‐O‐α‐Glucosyl Glycerol. PubMed Central. [Link]
-
Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment. ACS Publications. [Link]
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A High-Yielding Biocatalytic Process for the Production of 2- O -(α-D-glucopyranosyl)- sn -glycerol, a Natural Osmolyte and Useful Moisturizing Ingredient. ResearchGate. [Link]
-
High-yielding biocatalytic process for the production of 2-O-(alpha-D-glucopyranosyl)-sn-glycerol, a natural osmolyte and useful moisturizing ingredient. Graz University of Technology. [Link]
-
2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. Semantic Scholar. [Link]
- Method for producing 2-O-glyceryl-alpha-D-glucopyranoside.
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2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. National Institutes of Health. [Link]
-
2-O-(alpha-D-Glucopyranosyl)glycerol. PubChem. [Link]
-
Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment. PubMed Central. [Link]
-
In vitro characterization of an enzymatic redox cascade composed of an alcohol dehydrogenase, an enoate reductases and a Baeyer–Villiger monooxygenase. National Institutes of Health. [Link]
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Whole-cell biocatalysts by design. PubMed Central. [Link]
-
Co-immobilized enzymes advantages d. Docta Complutense. [Link]
-
Cascades of Evolved Enzymes for the Synthesis of Complex Molecules. PubMed. [Link]
-
Enzymatic Cascade Reactions in Biosynthesis. PubMed Central. [Link]
-
Surface Display Technologies for Whole-Cell Biocatalysts: Advances in Optimization Strategies, Food Applications, and Future Perspectives. PubMed. [Link]
-
A two-enzyme cascade reaction consisting of two reaction pathways. Studies in bulk solution for understanding the performance of a flow-through device with immobilised enzymes. RSC Publishing. [Link]
-
Whole Cells as Biocatalysts in Organic Transformations. PubMed Central. [Link]
-
Cascades of Evolved Enzymes for the Synthesis of Complex Molecules. ResearchGate. [Link]
Sources
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- 5. This compound | C9H18O8 | CID 10106330 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient 2-O-α-D-glucopyranosyl-sn-glycerol production by single whole-cell biotransformation through combined engineering and expression regulation with novel sucrose phosphorylase from Leuconostoc mesenteroides ATCC 8293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The P134Q Sucrose Phosphorylase: Subtle Changes in the Catalytic Properties Benefit the Production of 2‐O‐α‐Glucosyl Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-cell biocatalysts by design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Cells as Biocatalysts in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate | Semantic Scholar [semanticscholar.org]
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- 18. Enzymatic Cascade Reactions in Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A two-enzyme cascade reaction consisting of two reaction pathways. Studies in bulk solution for understanding the performance of a flow-through device with immobilised enzymes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-O-(alpha-D-Glucopyranosyl)glycerol as a Novel Cryoprotectant for Cell Cultures
Authored by Senior Application Scientist
Introduction: Overcoming the Barriers of Cryopreservation
Cryopreservation is an indispensable technology in biomedical research and drug development, enabling the long-term storage of valuable cell lines, primary cells, and engineered tissues.[1][2] The fundamental goal is to halt cellular metabolism by storing cells at ultra-low temperatures, typically below -130°C, thereby preserving them in a state of suspended animation.[2][3] However, the transition to and from this frozen state is fraught with peril for the cell. The formation of intracellular ice crystals and the osmotic stress caused by the concentration of extracellular solutes during freezing can lead to catastrophic cellular damage and low post-thaw viability.[4][5]
For decades, dimethyl sulfoxide (DMSO) has been the gold-standard cryoprotective agent (CPA).[3][6][7] Its ability to permeate cell membranes and reduce the amount of ice formed is well-documented.[5][7][8] However, DMSO is not without significant drawbacks. It exhibits cellular toxicity, especially at room temperature, which necessitates its rapid removal immediately after thawing—a step that can introduce its own osmotic stresses.[3][6][9][10] Furthermore, some sensitive cell types, particularly in the burgeoning field of cell-based therapies, show poor tolerance to DMSO.[4][6]
This guide introduces 2-O-(alpha-D-glucopyranosyl)glycerol (GG) , a naturally occurring osmolyte, as a compelling alternative for cell culture cryopreservation.[11][12] Found in microorganisms that thrive in extreme environments, GG offers a biocompatible and non-toxic approach to protecting cells from cryoinjury.[11][13]
The Science of this compound (GG)
A Bio-Inspired Solution
This compound is a glycoside composed of a glucose molecule linked to a glycerol backbone.[11][12] It is classified as a "compatible solute" or osmolyte, meaning cells can accumulate it to high intracellular concentrations to combat osmotic stress without disrupting normal cellular function.[11][12] This is a strategy employed by certain cyanobacteria and resurrection plants to survive in high-salt or desiccated environments.[11]
Mechanism of Cryoprotection
The cryoprotective properties of GG stem from a multi-faceted mechanism that addresses the primary sources of cryoinjury:
-
Water Structuring & Vitrification: GG has an exceptional water-holding capacity due to its multiple hydroxyl groups.[11] This property helps to structure water molecules, inhibit the formation of damaging hexagonal ice crystals, and promote a glassy, amorphous "vitrified" state at low temperatures. This vitrified state is significantly less damaging to cellular structures.
-
Membrane & Protein Stabilization: During dehydration and freezing, cellular membranes and proteins are susceptible to denaturation and fusion. GG integrates with the hydration shell of these macromolecules, effectively replacing water molecules and preserving their native conformation and function.[11]
-
Reduced Osmotic Stress: As a non-toxic, permeating solute, GG helps to balance the intracellular and extracellular solute concentrations during the freezing process, minimizing the severe osmotic shifts that cause cell shrinkage and damage.
The key advantage over DMSO lies in its biocompatibility. Cells tolerate GG far better, reducing the urgency for its removal post-thaw and simplifying the overall workflow.
Comparative Efficacy: GG vs. Traditional Cryoprotectants
While direct, large-scale comparative studies on GG for a wide range of cell lines are still emerging, the principles of using non-toxic cryoprotectants are well-established. Studies comparing glycerol (a component of GG) and the disaccharide trehalose with DMSO provide a strong rationale for exploring GG. For instance, combinations of low-concentration DMSO with trehalose have shown improved cryopreservation outcomes for umbilical cord blood stem cells.[8] Similarly, glycerol has been demonstrated to be as effective, or even superior to DMSO for preserving certain cell types like Vero cells, with the added benefit of lower toxicity.[9][10]
| Cryoprotectant | Typical Concentration | Key Advantages | Key Disadvantages |
| DMSO | 5-10% (v/v) | Well-established, effective for many cell lines. | Cytotoxic, requires rapid removal, not ideal for all cell types.[6][9] |
| Glycerol | 10% (v/v) | Lower toxicity than DMSO, effective for many cell types.[9][10] | Can cause osmotic stress if not handled properly.[9] |
| Trehalose | 0.1 - 0.2 M | Non-toxic, excellent protein stabilizer. | Generally non-permeating, often used with a low-concentration permeating CPA.[8] |
| GG | Optimization Required (e.g., 0.5 - 1.5 M) | Non-toxic, biocompatible, stabilizes membranes and proteins. | Newer technology, requires protocol optimization for specific cell lines. |
Experimental Protocols
The following protocols provide a framework for implementing GG as a cryoprotectant. Crucially, the optimal concentration of GG and equilibration times should be determined empirically for each specific cell line.
General Workflow for Cryopreservation with GG
This diagram outlines the standard procedure for cryopreserving cells using a GG-based cryopreservation medium.
Caption: General workflow for cell cryopreservation using GG.
Preparation of GG Freezing Medium
Materials:
-
Cell culture base medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), or alternative serum/protein source
-
This compound (GG), high purity
-
Sterile, DNase/RNase-free water
Procedure (to make 2X GG Freezing Medium):
-
Determine Target Concentration: Start with a target final concentration of 1.0 M GG for initial optimization. Therefore, you will prepare a 2.0 M GG stock solution.
-
Calculate GG Mass: Based on the molecular weight of GG (254.23 g/mol ), calculate the mass needed.
-
Example for 10 mL of 2.0 M GG solution: 2.0 mol/L * 0.010 L * 254.23 g/mol = 5.08 g.
-
-
Dissolve GG: Dissolve the calculated mass of GG in a sufficient volume of your base culture medium (e.g., 7 mL of DMEM). Gentle warming (to 37°C) may be required to fully dissolve the GG.
-
Add Serum: Add serum to a final concentration of 20% (v/v). For 10 mL total volume, add 2 mL of FBS.
-
QS to Volume: Bring the final volume to 10 mL with the base medium.
-
Sterile Filtration: Filter the final 2X GG Freezing Medium through a 0.22 µm syringe filter into a sterile container. Store at 2-8°C.
Step-by-Step Cryopreservation Protocol
-
Cell Culture Health: Ensure cells are in the exponential growth phase with high viability (>90%).[3] This is critical for successful cryopreservation.
-
Harvesting: Harvest cells using your standard protocol (e.g., trypsinization for adherent cells). Neutralize and wash the cells to remove any dissociation reagents.
-
Cell Count and Resuspension: Perform a viable cell count. Centrifuge the cells (e.g., 300 x g for 5 minutes) and carefully remove the supernatant.
-
Initial Resuspension: Resuspend the cell pellet in cold (4°C) base medium containing 10% FBS to a concentration of 2x your desired final cell density (e.g., resuspend to 2 x 10⁶ cells/mL if your target is 1 x 10⁶ cells/mL).
-
Addition of Cryoprotectant: Slowly, while gently swirling the tube, add an equal volume of the cold (4°C) 2X GG Freezing Medium to the cell suspension. This will bring the GG concentration to 1X (e.g., 1.0 M) and the cell concentration to your final desired density.
-
Equilibration: Allow the cells to equilibrate in the final freezing medium for 10-15 minutes at 4°C. This step is critical and may require optimization.
-
Aliquot: Dispense the cell suspension into sterile cryogenic vials (e.g., 1 mL per vial).
-
Controlled Freezing: Place the vials into a controlled-rate freezing container (e.g., Mr. Frosty™ or CoolCell®).[1][14] These containers are designed to achieve a cooling rate of approximately -1°C per minute when placed in a -80°C freezer.[1][2]
-
Short-Term Storage: Place the freezing container in a -80°C freezer and leave it for at least 12-24 hours.
-
Long-Term Storage: For long-term preservation, transfer the vials from the -80°C freezer to the vapor phase of a liquid nitrogen dewar (below -135°C).[1][2]
Thawing and Recovery Protocol
The "rapid thaw" principle is paramount to maximizing cell viability.[7]
Sources
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- 2. sartorius.com [sartorius.com]
- 3. assets.fishersci.com [assets.fishersci.com]
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- 6. Cryopreservation protocol | Abcam [abcam.com]
- 7. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the Effects of Different Cryoprotectants on Stem Cells from Umbilical Cord Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C9H18O8 | CID 10106330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-O-(α-D-Glucopyranosyl)glycerol | 22160-26-5 | MOLNOVA [molnova.com]
- 14. biocompare.com [biocompare.com]
Application Notes and Protocols: Screening the Biological Activity of 2-O-(α-D-glucopyranosyl)glycerol
Introduction: Unveiling the Potential of a Unique Glycoside
2-O-(α-D-glucopyranosyl)glycerol (2-α-GG) is a naturally occurring osmolyte, a small solute that helps organisms survive in extreme environments by managing osmotic stress.[1][2] Found in organisms like the marine blue-green alga Oscillatoria sp., this glycerol glycoside has garnered significant interest for its potential applications in cosmetics, food science, and pharmaceuticals.[3][4] Its structure, a glucose molecule linked to the second position of glycerol, gives it exceptional water-holding capacity and the ability to stabilize proteins.[1][5] These properties suggest a range of biological activities, including moisturizing, antioxidant, anti-inflammatory, and prebiotic effects.
This comprehensive guide provides detailed protocols for screening the multifaceted biological activities of 2-α-GG. The methodologies are designed for researchers, scientists, and drug development professionals, offering a robust framework for evaluating its therapeutic and commercial potential. Each protocol is presented with an emphasis on the underlying scientific principles to ensure experimental integrity and reproducibility.
Moisturizing and Skin Barrier Enhancement Properties
One of the most promising applications of 2-α-GG is in dermatology and cosmetics as a powerful moisturizing agent.[1] Its ability to retain water and potentially modulate skin's natural hydration mechanisms makes it a compelling ingredient for skincare formulations.
Rationale for Screening Moisturizing Activity
Effective moisturizers act by either attracting water to the stratum corneum (humectancy) or by preventing water loss from the skin (occlusion). Given 2-α-GG's hygroscopic nature, it is hypothesized to function primarily as a humectant. Furthermore, studies on similar compounds suggest it may also influence the expression of aquaporin-3 (AQP3), a key water and glycerol channel in the epidermis, thereby improving skin barrier function.[6][7][8][9]
Experimental Workflow for Moisturizing Efficacy
Caption: Workflow for assessing the moisturizing properties of 2-α-GG.
Protocol: In Vitro Hygroscopicity and Moisture Retention Assay
This assay quantifies the ability of 2-α-GG to absorb and retain moisture from the environment.
Materials:
-
2-O-(α-D-glucopyranosyl)glycerol (2-α-GG)
-
Glycerin (positive control)
-
Saturated salt solutions to create controlled humidity environments (e.g., potassium sulfate for ~97% RH, sodium chloride for ~75% RH)
-
Desiccator
-
Analytical balance
-
Weighing dishes
Procedure:
-
Pre-dry weighing dishes in an oven at 105°C for 1 hour and cool in a desiccator.
-
Accurately weigh approximately 1.0 g of 2-α-GG and the positive control (glycerin) into separate pre-weighed dishes.
-
Place the dishes in a desiccator containing a saturated potassium sulfate solution (~97% relative humidity) at a constant temperature (e.g., 25°C).
-
Record the weight of each sample at regular intervals (e.g., 1, 2, 4, 8, 24, and 48 hours).
-
Calculate the percentage of moisture absorbed at each time point.
-
After 48 hours, transfer the samples to a desiccator with a saturated sodium chloride solution (~75% relative humidity) to assess moisture retention.
-
Record the weight at regular intervals to determine the rate of moisture loss.
Data Presentation:
| Time (hours) | % Moisture Absorbed (97% RH) - 2-α-GG | % Moisture Absorbed (97% RH) - Glycerin | % Moisture Retained (75% RH) - 2-α-GG | % Moisture Retained (75% RH) - Glycerin |
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 |
Protocol: In Vitro Assessment of Aquaporin-3 (AQP3) Expression in Keratinocytes
This protocol investigates the effect of 2-α-GG on the expression of AQP3, a crucial protein for skin hydration.[6][7][8][9]
Materials:
-
Human epidermal keratinocytes (HEK)
-
Keratinocyte growth medium
-
2-α-GG
-
Glycerol (positive control)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Antibodies for Western blotting or immunofluorescence against AQP3
Procedure:
-
Culture HEKs to ~70-80% confluency.
-
Treat the cells with various concentrations of 2-α-GG (e.g., 0.1%, 0.5%, 1% w/v) and a positive control (e.g., 1% glycerol) for 24-48 hours. Include an untreated control.
-
For qRT-PCR:
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA and perform qRT-PCR using primers specific for AQP3 and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative fold change in AQP3 mRNA expression.
-
-
For Western Blotting:
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe with primary antibodies against AQP3 and a loading control (e.g., β-actin), followed by appropriate secondary antibodies.
-
Quantify band intensities to determine relative protein expression.
-
Antioxidant Activity Screening
Natural compounds are often screened for their ability to combat oxidative stress, which is implicated in aging and various diseases.
Rationale for Antioxidant Assays
Antioxidant activity can be mediated through two primary mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET).[10][11][12] It is crucial to employ assays that cover both mechanisms to obtain a comprehensive antioxidant profile of 2-α-GG.
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (SET-based)
This is a rapid and widely used method to assess the ability of a compound to act as a free radical scavenger.[10][13]
Materials:
-
2-α-GG
-
DPPH solution in methanol
-
Ascorbic acid or Trolox (positive control)
-
Methanol
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of 2-α-GG in methanol.
-
In a 96-well plate, add various concentrations of 2-α-GG to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC50 value (the concentration of 2-α-GG required to scavenge 50% of the DPPH radicals).
Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay (HAT-based)
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage by peroxyl radicals.[10][13][14]
Materials:
-
2-α-GG
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Trolox (standard)
-
Phosphate buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a Trolox standard curve.
-
Add fluorescein, phosphate buffer, and either 2-α-GG, Trolox standards, or a blank to the wells of the microplate.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding AAPH solution.
-
Immediately begin recording the fluorescence decay every minute for at least 60 minutes.
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Express the ORAC value of 2-α-GG in Trolox equivalents (TE).
Anti-inflammatory Potential
Chronic inflammation is a key factor in many diseases. Screening for anti-inflammatory properties is a critical step in drug discovery.
Rationale for Anti-inflammatory Screening
Inflammation involves the production of mediators like nitric oxide (NO) and pro-inflammatory cytokines.[15] Cell-based assays using macrophages are excellent models to screen for compounds that can inhibit these inflammatory responses.[16][17]
Experimental Workflow for Anti-inflammatory Screening
Caption: Workflow for in vitro anti-inflammatory activity screening.
Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This protocol measures the ability of 2-α-GG to inhibit the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[17][18]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
2-α-GG
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Dexamethasone (positive control)
-
MTT reagent for cytotoxicity testing
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 2-α-GG or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.
-
Perform a concurrent MTT assay on the remaining cells to assess cytotoxicity and ensure that the observed NO reduction is not due to cell death.[18]
-
Calculate the percentage of NO inhibition relative to the LPS-only treated group.
Protocol: Cytokine Production Measurement by ELISA
This assay quantifies the effect of 2-α-GG on the production of pro-inflammatory cytokines like TNF-α and IL-6.[19]
Materials:
-
Supernatants from the NO inhibition assay
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Use the cell culture supernatants collected from the NO inhibition experiment.
-
Follow the manufacturer's instructions for the respective ELISA kits to quantify the concentrations of TNF-α and IL-6.
-
Compare the cytokine levels in the 2-α-GG-treated groups to the LPS-only control group.
Prebiotic Activity Assessment
Prebiotics are non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the gut.[20]
Rationale for Prebiotic Screening
To be classified as a prebiotic, a substance must resist digestion in the upper gastrointestinal tract and be fermented by the intestinal microflora, leading to the selective stimulation of beneficial bacteria.[21]
Protocol: In Vitro Fermentation with Probiotic Strains
This protocol assesses the ability of 2-α-GG to support the growth of common probiotic bacteria.[22][23]
Materials:
-
Probiotic strains (e.g., Lactobacillus rhamnosus GG, Bifidobacterium longum)
-
Basal medium without a carbon source (e.g., modified MRS broth)
-
2-α-GG
-
Glucose (positive control for bacterial growth)
-
Inulin or Fructooligosaccharides (FOS) (positive prebiotic controls)
-
Anaerobic incubation system
-
pH meter
-
Spectrophotometer
Procedure:
-
Prepare the basal medium and supplement it with either 2-α-GG, glucose, or a positive prebiotic control as the sole carbon source. A control with no carbon source should also be included.
-
Inoculate the media with a standardized culture of the probiotic strain.
-
Incubate the cultures under anaerobic conditions at 37°C.
-
At various time points (e.g., 0, 12, 24, 48 hours), measure the bacterial growth by monitoring the optical density (OD) at 600 nm.
-
At the same time points, measure the pH of the culture medium to assess acidification, an indicator of bacterial metabolism.
-
Plate dilutions of the cultures on appropriate agar to determine viable cell counts (CFU/mL).
Data Presentation:
| Carbon Source | OD600 at 24h | pH at 24h | CFU/mL at 24h |
| No Carbon | |||
| Glucose | |||
| Inulin | |||
| 2-α-GG |
Conclusion
The protocols outlined in this guide provide a comprehensive framework for the initial screening of the biological activities of 2-O-(α-D-glucopyranosyl)glycerol. Positive results from these in vitro assays will pave the way for more advanced in vivo studies to fully elucidate the therapeutic and commercial potential of this fascinating natural compound. The systematic approach described herein ensures scientific rigor and provides a solid foundation for future research and development endeavors.
References
-
Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Natural Antioxidant Evaluation: A Review of Detection Methods. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
"Unlocking Anti-Inflammatory Drugs with Biochemical Assays”. (2023, August 3). Athmic Biotech Solutions. Retrieved January 12, 2026, from [Link]
-
Biological Analysis of Prebiotics in Various Processed Food Matrices. (n.d.). UNL Digital Commons. Retrieved January 12, 2026, from [Link]
-
Prospecting prebiotics, innovative evaluation methods, and their health applications: a review. (2019, April 25). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Development of Novel Anti-inflammatory Agents Through Medicinal Chemistry Approaches. (2025, August 9). Retrieved January 12, 2026, from [Link]
-
(PDF) Assays for Natural Antioxidant. (2020, July 18). ResearchGate. Retrieved January 12, 2026, from [Link]
-
2-O-(α-D-Glucopyranosyl)glycerol. (n.d.). TargetMol Chemicals Inc. Retrieved January 12, 2026, from [Link]
-
Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
2-O-(alpha-D-Glucopyranosyl)glycerol | C9H18O8. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). PMC. Retrieved January 12, 2026, from [Link]
-
Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. (n.d.). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]
-
Research techniques for prebiotic characterization. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Screening for Suitable Prebiotic for Probiotic Strain by in Vitro Fermentation. (n.d.). Retrieved January 12, 2026, from [Link]
- Method for producing 2-O-glyceryl-alpha-D-glucopyranoside. (n.d.). Google Patents.
-
In Vitro Moisturizing Test. (n.d.). CD Formulation. Retrieved January 12, 2026, from [Link]
-
Screening for Suitable Prebiotic for Probiotic Strain by in vitro Fermentation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Testing Moisturizing Claims for Skin. (2013, May 30). Cosmetics & Toiletries. Retrieved January 12, 2026, from [Link]
-
Effects of glyceryl glucoside on AQP3 expression, barrier function and hydration of human skin. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Effects of Glyceryl Glucoside on AQP3 Expression, Barrier Function and Hydration of Human Skin. (n.d.). Sci-Hub. Retrieved January 12, 2026, from [Link]
-
Testing of moisturizers. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Formulation and Evaluation of Moisturizing Cream. (n.d.). ijarsct. Retrieved January 12, 2026, from [Link]
-
Evaluation of the effect of several moisturizing creams using the low frequency electrical susceptance approach. (2024, February 26). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. (2024, November 14). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
(PDF) Effects of Glyceryl Glucoside on AQP3 Expression, Barrier Function and Hydration of Human Skin. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Effects of Glyceryl Glucoside on AQP3 Expression, Barrier Function and Hydration of Human Skin. (2012, May 15). Karger Publishers. Retrieved January 12, 2026, from [Link]
-
Autoinducer-2 promotes the colonization of Lactobacillus rhamnosus GG to improve the intestinal barrier function in a neonatal mouse model of antibiotic-induced intestinal dysbiosis. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Mechanism of action of gut microbiota and probiotic Lactobacillus rhamnosus GG on skeletal remodeling in mice. (n.d.). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]
-
Molecular Mechanisms of Lacticaseibacillus rhamnosus, LGG® Probiotic Function. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Lactobacillus rhamnosus GG Reduces β-conglycinin-Allergy-Induced Apoptotic Cells by Regulating Bacteroides and Bile Secretion Pathway in Intestinal Contents of BALB/c Mice. (2020, December 27). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Mechanism of action of gut microbiota and probiotic Lactobacillus rhamnosus GG on skeletal remodeling in mice. (2023, July 28). PubMed. Retrieved January 12, 2026, from [Link]
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- 5. US10683525B2 - Method for producing 2-O-glyceryl-alpha-D-glucopyranoside - Google Patents [patents.google.com]
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- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-O-(α-D-glucopyranosyl)glycerol Synthesis
Welcome to the technical support center for the synthesis of 2-O-(α-D-glucopyranosyl)glycerol (α-GG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in both enzymatic and chemical synthesis of this valuable osmolyte and moisturizing ingredient.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of 2-O-(α-D-glucopyranosyl)glycerol, providing potential causes and actionable solutions.
Issue 1: Low Yield of 2-O-(α-D-glucopyranosyl)glycerol in Enzymatic Synthesis
Question: My enzymatic synthesis of α-GG using sucrose phosphorylase results in a disappointingly low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the sucrose phosphorylase (SPase)-catalyzed synthesis of α-GG are a common challenge. Several factors can contribute to this issue. Let's break down the potential causes and their corresponding solutions.
| Potential Cause | Explanation | Troubleshooting & Optimization Strategies |
| Suboptimal Substrate Concentrations | The ratio of sucrose (glucosyl donor) to glycerol (glucosyl acceptor) is critical. An insufficient excess of glycerol can lead to the competing hydrolysis of sucrose, reducing the efficiency of transglycosylation.[1] | Optimize Glycerol Concentration: Increase the molar excess of glycerol. A 6-fold or higher excess of glycerol over sucrose can significantly suppress the hydrolysis of sucrose and drive the reaction towards α-GG formation.[1] |
| Enzyme Inhibition or Inactivation | High concentrations of substrates or products can inhibit enzyme activity. For instance, product inhibition by 2-GG can occur.[2] The enzyme may also lose activity over time due to suboptimal pH or temperature. | Enzyme Engineering: Consider using an engineered sucrose phosphorylase, such as the P134Q variant of Bifidobacterium adolescentis SPase, which exhibits reduced product inhibition and enhanced affinity for glycerol.[2] Control pH and Temperature: Ensure the reaction is performed at the optimal pH for the specific SPase used (typically around pH 6.0-7.0).[3][4] Maintain the optimal temperature (e.g., 30°C) to ensure enzyme stability.[4] |
| Poor Enzyme Stability or Activity | The source and purity of the sucrose phosphorylase are crucial. The enzyme may have low specific activity or be unstable under your reaction conditions. | Source High-Quality Enzyme: Use a well-characterized and purified SPase. Several recombinant SPases from organisms like Leuconostoc mesenteroides and Bifidobacterium adolescentis are known to be effective.[3][5] Consider Whole-Cell Biocatalysts: Using whole-cell biocatalysts can sometimes improve enzyme stability and simplify the process.[6][7] |
| Suboptimal Reaction Time | The reaction may not have reached equilibrium, or prolonged reaction times could lead to product degradation or side reactions. | Time-Course Analysis: Perform a time-course experiment to determine the optimal reaction time for maximum yield. Monitor the formation of α-GG and the consumption of sucrose over time using techniques like HPLC. |
Issue 2: Poor Stereoselectivity in Chemical Synthesis
Question: My chemical synthesis of α-GG is producing a mixture of α and β anomers, and purification is proving difficult. How can I improve the α-stereoselectivity?
Answer: Achieving high stereoselectivity is a central challenge in chemical glycosylation. The formation of the desired α-anomer over the β-anomer is influenced by several factors, primarily the choice of protecting groups, the glycosyl donor, and the reaction conditions.
| Potential Cause | Explanation | Troubleshooting & Optimization Strategies |
| Lack of Neighboring Group Participation | Ether-type protecting groups (e.g., benzyl ethers) at the C-2 position of the glucosyl donor are "non-participating" and do not direct the stereochemical outcome, often leading to a mixture of anomers.[8] | Utilize Participating Protecting Groups: Employ an acyl-type protecting group (e.g., acetyl, benzoyl) at the C-2 position of the glucosyl donor. These groups can form a transient cyclic intermediate that blocks the β-face, favoring the formation of the 1,2-trans glycosidic bond, which in the case of glucose, results in the α-anomer.[8][9] |
| Reactive Glycosyl Donor | Highly reactive glycosyl donors can lead to less selective reactions. | Modulate Donor Reactivity: The choice of the leaving group on the anomeric carbon of the glycosyl donor is critical. Glycosyl halides (e.g., bromides or chlorides) are common donors in reactions like the Koenigs-Knorr reaction.[8][10] The reactivity can be tuned by the choice of activating promoter. |
| Suboptimal Reaction Conditions | The solvent, temperature, and promoter can all influence the stereochemical outcome of the glycosylation reaction. | Optimize Solvent and Temperature: Non-polar solvents can sometimes favor the formation of the α-anomer. Low temperatures can also enhance selectivity. Select Appropriate Promoter: In a Koenigs-Knorr type reaction, the choice of promoter (e.g., silver salts, mercury salts) can influence the reaction mechanism and stereoselectivity.[8][10] |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 2-O-(α-D-glucopyranosyl)glycerol.
Q1: What are the main advantages of enzymatic synthesis over chemical synthesis for producing α-GG?
A1: Enzymatic synthesis, particularly using sucrose phosphorylase, offers several key advantages over chemical methods:
-
High Regioselectivity: SPase specifically glycosylates the C-2 hydroxyl group of glycerol, avoiding the formation of the 1-O-isomer and simplifying purification.[1][11]
-
High Stereoselectivity: The enzyme exclusively forms the α-glycosidic linkage, yielding a stereochemically pure product.[3]
-
Milder Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at neutral pH and moderate temperatures, which is more environmentally friendly.
-
No Need for Protecting Groups: The high selectivity of the enzyme eliminates the need for complex protection and deprotection steps that are often required in chemical synthesis, which can be time-consuming and reduce overall yield.[12]
Q2: In chemical synthesis, how do I choose the right protecting groups for the glucose donor?
A2: The choice of protecting groups is crucial for a successful chemical synthesis. As a general strategy:
-
For α-selectivity: Use a participating group at the C-2 position, such as an acetyl (Ac) or benzoyl (Bz) group. These groups facilitate the formation of the desired α-glycosidic bond through neighboring group participation.[9]
-
For other hydroxyls (C-3, C-4, C-6): Non-participating groups like benzyl (Bn) ethers are commonly used to protect the remaining hydroxyl groups. They are stable under a wide range of reaction conditions and can be removed by hydrogenolysis.
-
Orthogonal Protection Strategy: It is often advantageous to use protecting groups that can be removed under different conditions (orthogonal protection). This allows for selective deprotection if further modifications are needed.
Q3: What analytical techniques are essential for characterizing the synthesized 2-O-(α-D-glucopyranosyl)glycerol?
A3: Proper characterization is critical to confirm the structure and purity of your product. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for structural elucidation. They can confirm the presence of the glucosyl and glycerol moieties, determine the anomeric configuration (α or β) based on the coupling constant of the anomeric proton, and establish the regioselectivity of the glycosidic linkage.[13][14]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and confirm its identity.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound and to quantify the yield of the reaction.
Q4: Can I use a different glycosyl donor for the enzymatic synthesis instead of sucrose?
A4: While sucrose is the most common and industrially used glucosyl donor for sucrose phosphorylase-catalyzed synthesis of α-GG, other donors can be used with certain enzymes.[5][11] For example, 2-O-α-D-glucosylglycerol phosphorylase (GGP) can catalyze the reversible synthesis of α-GG from α-glucose 1-phosphate and glycerol.[11] However, for large-scale production, sucrose remains a cost-effective and efficient donor.[6]
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for Enzymatic Synthesis of 2-O-(α-D-glucopyranosyl)glycerol
This protocol provides a general starting point for the enzymatic synthesis using sucrose phosphorylase. Optimization will be required based on the specific enzyme and desired scale.
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of 50 mM buffer (e.g., MES buffer, pH 7.0).[4]
-
Substrate Addition: Add sucrose to a final concentration of 300 mM and glycerol to a final concentration of 2 M.[4]
-
Enzyme Addition: Add sucrose phosphorylase to a final concentration of 20 IU/ml.[4]
-
Incubation: Incubate the reaction mixture at 30°C with agitation (e.g., 550 rpm) for approximately 7.5 hours.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to determine the concentration of α-GG.
-
Reaction Quenching: Once the reaction has reached completion, quench it by heating the mixture to denature the enzyme (e.g., 95°C for 10 minutes).
-
Purification: The product can be purified from the reaction mixture using techniques such as nanofiltration and chromatography to remove unreacted substrates, fructose, and the denatured enzyme.[1]
Protocol 2: General Procedure for Chemical Synthesis via Koenigs-Knorr Reaction
This protocol outlines a general approach for the chemical synthesis of α-GG. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves hazardous reagents.
-
Preparation of Glycosyl Donor: Prepare a fully protected glucosyl bromide (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) from the corresponding protected glucose derivative.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the protected glycerol acceptor (e.g., 1,3-O-benzylideneglycerol) and the glycosyl bromide donor in an anhydrous solvent (e.g., dichloromethane). Add activated molecular sieves (4Å) to ensure anhydrous conditions.[16]
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20°C to 0°C).
-
Promoter Addition: Add a suitable promoter, such as silver carbonate or silver triflate, to the reaction mixture.[8]
-
Reaction: Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction (e.g., with triethylamine if an acid promoter was used), filter off the solids, and wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification and Deprotection: Purify the protected glycoside by column chromatography. Subsequently, remove the protecting groups under appropriate conditions (e.g., hydrogenolysis for benzyl ethers, Zemplén deacetylation for acetyl esters) to obtain the final product, 2-O-(α-D-glucopyranosyl)glycerol.
IV. Visualization of Key Processes
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of 2-O-(α-D-glucopyranosyl)glycerol.
Chemical Synthesis Workflow (Koenigs-Knorr)
Caption: General workflow for the chemical synthesis of 2-O-(α-D-glucopyranosyl)glycerol.
V. References
-
Sigg, M., et al. (2021). Three‐level hybrid modeling for systematic optimization of biocatalytic synthesis: α‐glucosyl glycerol production by enzymatic trans‐glycosylation from sucrose. Biotechnology and Bioengineering, 118(10), 3899-3913. (URL: [Link])
-
Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. (URL: [Link])
-
Sigg, M. P., et al. (2022). Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment. ACS Sustainable Chemistry & Engineering, 10(3), 1236–1246. (URL: [Link])
-
Goedl, C., et al. (2008). A High-Yielding Biocatalytic Process for the Production of 2-O-(α-D-glucopyranosyl)-sn-glycerol, a Natural Osmolyte and Useful Moisturizing Ingredient. Angewandte Chemie International Edition, 47(52), 10086-10089. (URL: [Link])
-
Sigg, M. P., et al. (2022). The P134Q Sucrose Phosphorylase: Subtle Changes in the Catalytic Properties Benefit the Production of 2‐O‐α‐Glucosyl Glycerol. ChemBioChem, 23(14), e202200230. (URL: [Link])
-
Duan, P., et al. (2022). Efficient 2-O-α-D-glucopyranosyl-sn-glycerol production by single whole-cell biotransformation through combined engineering and expression regulation with novel sucrose phosphorylase from Leuconostoc mesenteroides ATCC 8293. Journal of Agricultural and Food Chemistry, 70(31), 9743–9753. (URL: [Link])
-
Duan, P., et al. (2024). 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. Microbial Cell Factories, 23(1), 1-14. (URL: [Link])
-
Nidetzky, B., et al. (2019). Method for producing 2-O-glyceryl-alpha-D-glucopyranoside. U.S. Patent No. 10,683,525 B2. (URL: )
-
Paul, C. E. (2010). Protecting Group-Free Synthesis of Glycosides. (URL: [Link])
-
Koenigs–Knorr reaction - Wikipedia. (URL: [Link])
-
Lázár, L., & Antus, S. (2012). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules, 17(9), 11094-11103. (URL: [Link])
-
Assignments of 1H and 13C NMR signals of 2-O-α-d-glucosylglycerol. - ResearchGate. (URL: [Link])
-
Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The P134Q Sucrose Phosphorylase: Subtle Changes in the Catalytic Properties Benefit the Production of 2‐O‐α‐Glucosyl Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US10683525B2 - Method for producing 2-O-glyceryl-alpha-D-glucopyranoside - Google Patents [patents.google.com]
- 5. Three‐level hybrid modeling for systematic optimization of biocatalytic synthesis: α‐glucosyl glycerol production by enzymatic trans‐glycosylation from sucrose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 9. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. benchchem.com [benchchem.com]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. researchgate.net [researchgate.net]
- 14. Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing 2-O-(α-D-glucopyranosyl)glycerol Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-O-(α-D-glucopyranosyl)glycerol (2-αGG). It provides in-depth troubleshooting advice and validated protocols to minimize by-product formation, thereby enhancing product purity and overall yield. The focus of this document is the enzymatic synthesis route using sucrose phosphorylase (SPase), which is favored for its high regioselectivity and efficiency.[1][2]
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary by-products I should be concerned about during the enzymatic synthesis of 2-αGG?
A: In a typical synthesis using sucrose phosphorylase (SPase), there are two main by-products that arise from competing reactions:
-
1-O-(α-D-glucopyranosyl)glycerol (1-αGG): This is the regioisomeric by-product where the glucosyl moiety is transferred to the primary C-1 hydroxyl group of glycerol instead of the desired secondary C-2 position.[3][4] Its formation is almost entirely dependent on the source of the enzyme used.
-
Glucose: This results from the hydrolysis of the sucrose donor, where water acts as the glucosyl acceptor instead of glycerol.[5] This competing reaction reduces the overall yield of the desired 2-αGG.
While fructose is a major component of the final reaction mixture, it is technically a co-product of the transglycosylation reaction, not a by-product of a side reaction.[1] However, its efficient removal is a critical challenge in downstream purification.
Q2: Why is the specific choice of sucrose phosphorylase (SPase) so critical for the outcome?
A: The choice of SPase is the single most important factor controlling the regioselectivity of the glycosylation. Different microbial sources of SPase exhibit vastly different preferences for the C-2 versus the C-1 hydroxyl group of glycerol.
-
High Regioselectivity: SPase from Leuconostoc mesenteroides is highly regioselective, producing almost exclusively the desired 2-αGG isomer (>90%).[3][4]
-
Lower Regioselectivity: In contrast, SPase from Bifidobacterium adolescentis is less selective and can produce a mixture containing a significant proportion (~30%) of the undesired 1-αGG isomer.[3][4]
Therefore, selecting an enzyme with proven high regioselectivity is paramount to avoiding complex and often difficult purification steps to separate the two isomers.[6][7]
Q3: What is the scientific rationale for using a large excess of glycerol in the reaction?
A: Using a high molar excess of glycerol (often 6-fold or more relative to sucrose) serves two crucial kinetic purposes:[5]
-
Suppression of Hydrolysis: The core of the SPase mechanism involves a glucosyl-enzyme intermediate. This intermediate can be attacked by a nucleophile. In the reaction mixture, both glycerol and water are competing nucleophiles. By dramatically increasing the concentration of glycerol, you statistically favor it as the acceptor, thereby minimizing the competing hydrolysis reaction that produces glucose.[5]
-
Driving Reaction Equilibrium: In accordance with Le Châtelier's principle, increasing the concentration of one of the reactants (glycerol) helps to drive the reaction equilibrium towards the formation of the product, 2-αGG, leading to higher conversion of the sucrose donor.
Section 2: In-Depth Troubleshooting Guides
This section addresses specific experimental issues in a problem-and-solution format, explaining the underlying causality and providing actionable protocols.
Problem 1: My final product contains a high percentage of the 1-αGG regioisomer.
-
Primary Cause: This issue is almost certainly due to the use of a sucrose phosphorylase enzyme with poor regioselectivity. As noted, enzymes like the one from Bifidobacterium adolescentis are known to produce significant amounts of the 1-αGG isomer.[3][4]
-
Troubleshooting Strategy & Validation:
-
Enzyme Replacement: The most effective solution is to switch to a highly regioselective sucrose phosphorylase. The SPase from Leuconostoc mesenteroides is the industry standard for producing high-purity 2-αGG and is strongly recommended.[3][8]
-
Consider Engineered Variants: For advanced applications, explore protein-engineered SPase variants. Research has shown that mutations in the enzyme's active site can further enhance regioselectivity.[3]
-
Analytical Validation: Before and after making changes, you must validate the isomeric purity. Use High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to accurately quantify the ratio of 2-αGG to 1-αGG.[8] Separation of these isomers is exceedingly difficult post-synthesis, making enzymatic control the only practical approach.[7]
-
Problem 2: I'm observing significant glucose formation and low conversion of sucrose to 2-αGG.
-
Primary Cause: This indicates that the competing hydrolysis reaction is dominant. Water in the reaction buffer is outcompeting glycerol for the enzyme's glucosyl intermediate. This is typically a result of an insufficient molar excess of glycerol.[5]
-
Troubleshooting Strategy & Validation:
-
Optimize Substrate Ratio: Systematically increase the molar ratio of glycerol to sucrose. While a 6:1 ratio is a common starting point, you may need to go higher depending on your specific enzyme concentration and reaction conditions.
-
Monitor Reaction Progress: Set up a time-course experiment and take aliquots at regular intervals. Analyze these samples by HPLC to monitor the consumption of sucrose and the formation of 2-αGG, fructose, and glucose. This will allow you to determine the point at which the reaction stalls or hydrolysis becomes dominant.
-
Data-Driven Optimization: Use the data to find the optimal balance. While higher glycerol concentrations reduce hydrolysis, they also increase viscosity and the cost of raw materials and subsequent purification.
-
Table 1: Effect of Glycerol:Sucrose Ratio on Product Distribution
| Molar Ratio (Glycerol:Sucrose) | Typical 2-αGG Selectivity (%) | Typical Glucose Formation (%) | Notes |
|---|---|---|---|
| 2:1 | Moderate | High | Insufficient glycerol to effectively compete with water. |
| 6:1 | High | Low | A common starting point for efficient transglycosylation.[5] |
| 10:1 | Very High | Very Low | Further suppresses hydrolysis but increases downstream processing load. |
Problem 3: The overall reaction rate is slow, or the yield is lower than expected.
-
Primary Cause: This can be attributed to suboptimal reaction conditions (pH, temperature) for your specific enzyme, or potential substrate/product inhibition.
-
Troubleshooting Strategy & Validation:
-
Verify and Optimize pH: The optimal pH for most SPases used in 2-αGG synthesis is between 6.0 and 7.0.[8][9] Prepare a series of reactions in buffers with slightly different pH values (e.g., 6.0, 6.5, 7.0, 7.5) to determine the ideal condition for your enzyme.
-
Verify and Optimize Temperature: The reaction is typically run at 30°C.[6][8] Higher temperatures can increase the initial rate but may lead to enzyme denaturation and instability over the full reaction time. Run a temperature gradient (e.g., 25°C, 30°C, 37°C) to find the sweet spot between activity and stability.
-
Check Enzyme Concentration: Ensure you are using an adequate concentration of active enzyme. An activity of 20 IU/ml is a well-documented starting point for batch reactions.[6][8]
-
Table 2: Recommended Starting Conditions for 2-αGG Synthesis
| Parameter | Recommended Value | Source |
|---|---|---|
| Enzyme | Sucrose Phosphorylase (L. mesenteroides) | [8] |
| Sucrose Concentration | 300 mM | [6][8] |
| Glycerol Concentration | 2 M (~6.6:1 ratio) | [6][8] |
| pH | 7.0 (MES Buffer) | [6][8] |
| Temperature | 30°C | [6][8] |
| Enzyme Activity | ~20 IU/ml |[6][8] |
Section 3: Visualization of Key Processes
Diagram 1: Enzymatic Synthesis Pathway and Competing Reactions
This diagram illustrates the central role of the Glucosyl-SPase intermediate and the competing pathways that lead to the desired product or unwanted by-products.
Caption: Reaction pathways in SPase-catalyzed 2-αGG synthesis.
Diagram 2: Troubleshooting Decision Tree for 2-αGG Synthesis
This flowchart provides a logical sequence of steps to diagnose and resolve common issues related to by-product formation.
Caption: A decision tree for troubleshooting by-product formation.
Section 4: References
-
Nidetzky, B., & Goedl, C. (2017). Method for producing 2-O-glyceryl-alpha-D-glucopyranoside. U.S. Patent No. 10,683,525B2. Retrieved from
-
Schwaiger, J., et al. (2022). Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Nidetzky, B., & Goedl, C. (2009). Method For Producing 2-O-Glyceryl-Alpha-D-Glucopyranoside. U.S. Patent Application No. 2009/0318372A1. Retrieved from
-
Sawangwan, T., Goedl, C., & Nidetzky, B. (n.d.). Single-step enzymatic synthesis of (R)-2-O-α-D- glucopyranosyl glycerate, a compatible solute from micro- organisms that functions as protein stabiliser. Graz University of Technology. Retrieved from [Link]
-
Brundish, D. E., Shaw, N., & Baddiley, J. (1966). Synthesis of O-α-D-galactopyranosyl-(1 → 2)-O-α-D-glucopyranosyl-(1 → 1)-D-glycerol, a degradation product of the glycolipid from a pneumococcus. Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
Zhang, Y., et al. (2024). 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. Microbial Cell Factories. Retrieved from [Link]
-
Goedl, C., et al. (2008). A High-Yielding Biocatalytic Process for the Production of 2-O-(α-D-glucopyranosyl)-sn-glycerol, a Natural Osmolyte and Useful Moisturizing Ingredient. Angewandte Chemie International Edition. Retrieved from [Link]
-
Franceus, J., et al. (2022). Positioning of glycerol in BaSucP for regioselective glycosylation at.... ResearchGate. Retrieved from [Link]
-
Klimacek, M., et al. (2021). Three‐level hybrid modeling for systematic optimization of biocatalytic synthesis: α‐glucosyl glycerol production by enzymatic trans‐glycosylation from sucrose. Biotechnology and Bioengineering. Retrieved from [Link]
-
Monteiro, J., et al. (2019). Synthesis of potassium (2R)-2-O-alpha-D-glucopyranosyl-(1 -> 6). ResearchGate. Retrieved from [Link]
-
van der Es, D., et al. (2021). Generation of glucosylated sn-1-glycerolphosphate teichoic acids: glycerol stereochemistry affects synthesis and antibody interaction. RSC Chemical Biology. Retrieved from [Link]
-
Zhang, Y., et al. (2024). (PDF) 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-O-(alpha-D-Glucopyranosyl)glycerol. PubChem Compound Database. Retrieved from [Link]
-
Nidetzky, B., & Goedl, C. (2008). Method for producing 2-o-glyceryl-alpha-d-glucopyranoside. WIPO Patent Application No. WO/2008/034158A2. Retrieved from
-
Nakano, H., et al. (2003). Synthesis of Glycosyl Glycerol by Cyclodextrin Glucanotransferases. ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three‐level hybrid modeling for systematic optimization of biocatalytic synthesis: α‐glucosyl glycerol production by enzymatic trans‐glycosylation from sucrose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20090318372A1 - Method For Producing 2-O-Glyceryl-Alpha-D-Glucopyranoside - Google Patents [patents.google.com]
- 7. WO2008034158A2 - Method for producing 2-o-glyceryl-alpha-d-glucopyranoside - Google Patents [patents.google.com]
- 8. US10683525B2 - Method for producing 2-O-glyceryl-alpha-D-glucopyranoside - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Enhancing 2-α-Glucosylglycerol (2-αGG) Production by Overcoming Low Glycerol Affinity in Sucrose Phosphorylase
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working on the enzymatic synthesis of 2-α-glucosylglycerol (2-αGG) using sucrose phosphorylase (SPase). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the central challenge of SPase's low affinity for its glycerol acceptor, a critical hurdle in maximizing 2-αGG yield and process efficiency.
The Core Challenge: Sucrose Phosphorylase's Low Affinity for Glycerol
Sucrose phosphorylase is a powerful biocatalyst for producing 2-αGG, a valuable osmolyte with applications in cosmetics and healthcare as a moisturizing and cell-stimulating agent.[1][2] The enzyme catalyzes the transfer of a glucose moiety from sucrose to glycerol.[1][3] However, the enzymatic process is often hampered by the enzyme's inherently low affinity for glycerol compared to its natural substrate, phosphate, or even water.[4] This low affinity leads to several downstream issues:
-
Slow Reaction Rates: The inefficient binding of glycerol results in a lower catalytic turnover for 2-αGG synthesis.
-
Undesirable Hydrolysis: Water can act as a competing acceptor for the glucosyl-enzyme intermediate, leading to the hydrolysis of sucrose into glucose and fructose.[5] This side reaction reduces the yield of the desired product and complicates downstream purification.
-
High Glycerol Requirement: To favor the transglucosylation reaction over hydrolysis, a large excess of glycerol is typically required in the reaction mixture, which can increase costs and the complexity of product purification.[4][5][6][7]
This guide will equip you with the knowledge and practical strategies to diagnose and overcome these challenges in your experimental work.
Troubleshooting Guide
This section addresses common problems encountered during 2-αGG synthesis.
Issue 1: Low 2-αGG Yield Despite High Sucrose Consumption
| Potential Cause | Diagnostic Check | Recommended Solution & Scientific Rationale |
| Dominant Hydrolysis Reaction | Analyze reaction aliquots over time using HPLC or an enzymatic assay to quantify glucose and fructose concentrations. A high glucose-to-fructose ratio indicates significant hydrolysis.[8] | Increase Glycerol Concentration: A higher concentration of glycerol will statistically favor its interaction with the glucosyl-enzyme intermediate over water, thus suppressing hydrolysis.[4][5] This is a direct application of Le Chatelier's principle to the competing reactions. Optimize Reaction pH: The optimal pH for transglycosylation can differ from that of hydrolysis. Perform a pH screen (e.g., pH 5.0-7.0) to identify the pH that maximizes the ratio of transglycosylation to hydrolysis. |
| Product Inhibition | Measure the initial reaction rate at varying concentrations of 2-αGG. A decrease in the rate with increasing 2-αGG concentration suggests product inhibition. | Consider a Continuous Flow Reactor: A packed-bed or continuous stirred-tank reactor (CSTR) can maintain a low product concentration, thereby mitigating inhibition.[5][9] Protein Engineering: Some enzyme variants, like the P134Q mutant of Bifidobacterium adolescentis SPase (BaSucP), have shown reduced product inhibition.[10] |
| Enzyme Instability | Measure enzyme activity at the beginning and end of the reaction. A significant drop in activity indicates instability under the reaction conditions. | Optimize Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. Determine the optimal temperature that balances activity and stability.[11] Immobilize the Enzyme: Immobilization, such as entrapment in a polyacrylamide matrix, can enhance the operational stability of the enzyme.[5] Use a Thermostable SPase Variant: Protein engineering has yielded more thermostable SPase mutants, such as the T219L variant of Leuconostoc mesenteroides SPase (LmSPase).[11] |
Issue 2: Poor Regioselectivity (Significant 1-αGG Formation)
| Potential Cause | Diagnostic Check | Recommended Solution & Scientific Rationale |
| Inherent Property of the SPase Used | Analyze the product mixture using analytical methods capable of separating 1-αGG and 2-αGG isomers, such as specialized HPLC columns or NMR. | Select a Highly Regioselective SPase: SPase from Leuconostoc mesenteroides (LmSPase) is known for its high regioselectivity, producing ≥90% 2-αGG.[4] In contrast, the wild-type SPase from Bifidobacterium adolescentis (BaSucP) produces a mixture of 2-αGG and 1-αGG.[4] Protein Engineering for Improved Regioselectivity: Site-directed mutagenesis of residues in the active site can alter the positioning of glycerol and enhance regioselectivity. For example, the P134Q mutation in BaSucP improves selectivity for the 2-OH of glycerol.[4][10][12] Similarly, the R137M mutation in Limosilactobacillus reuteri SPase increased regioselectivity to over 95%.[12] |
Issue 3: Low Reaction Rate and Incomplete Sucrose Conversion
| Potential Cause | Diagnostic Check | Recommended Solution & Scientific Rationale |
| Low Intrinsic Affinity of the Enzyme for Glycerol | Determine the apparent Michaelis constant (Km) for glycerol. A high Km value confirms low affinity. | Protein Engineering for Enhanced Glycerol Affinity: The P134Q mutation in BaSucP has been shown to enhance glycerol affinity.[4][10][13] The G293A mutant of Bifidobacterium longum SPase also exhibited a lower Km for glycerol. Use of a Whole-Cell Biocatalyst: Encapsulating SPase within a host cell, such as Lactobacillus paracasei, can improve the apparent glycerol affinity and conversion rate.[14][15][16] This may be due to the cellular microenvironment altering substrate partitioning or enzyme conformation. |
| Sub-optimal Substrate Concentrations | Monitor the concentrations of sucrose and glycerol throughout the reaction. | Optimize Substrate Ratio: While a high glycerol concentration is generally beneficial, an excessively high concentration can sometimes lead to substrate inhibition or viscosity issues. Experiment with different molar ratios of sucrose to glycerol (e.g., 1:2, 1:3, 1:5) to find the optimal balance for your specific enzyme and reaction conditions.[14][17] |
Frequently Asked Questions (FAQs)
Q1: Why is a high glycerol concentration necessary for 2-αGG production?
A high glycerol concentration is used to outcompete water for the glucosyl-enzyme intermediate, thereby minimizing the undesirable hydrolysis of sucrose and driving the reaction towards 2-αGG synthesis.[4][5] This is a crucial strategy to enhance product yield, especially with wild-type enzymes that have a low affinity for glycerol.
Q2: What is the catalytic mechanism of sucrose phosphorylase?
Sucrose phosphorylase employs a double displacement (ping-pong) mechanism.[18][19] First, the enzyme's catalytic nucleophile (an aspartate residue) attacks the anomeric carbon of sucrose, releasing fructose and forming a covalent β-glucosyl-enzyme intermediate.[18][19][20] In the second step, an acceptor molecule (glycerol, phosphate, or water) attacks the intermediate, releasing the glucose moiety and regenerating the free enzyme.
Caption: Double displacement mechanism of sucrose phosphorylase.
Q3: Which amino acid residues are key targets for protein engineering to improve glycerol affinity?
Key "hotspots" for engineering are typically located in or near the enzyme's active site, particularly in flexible loops that influence substrate binding and specificity.[21] For SPases, residues such as Proline 134, Arginine 137, and Leucine 341/343 have been identified as critical for modulating acceptor specificity and regioselectivity.[21][12] Altering these residues can change the shape and flexibility of the substrate-binding pocket, thereby enhancing the affinity for glycerol.[21]
Q4: What are the advantages of using a whole-cell biocatalyst for 2-αGG production?
Using whole-cell biocatalysts offers several advantages:
-
Improved Enzyme Stability: The cellular environment can protect the enzyme from harsh reaction conditions.
-
Enhanced Apparent Affinity: As demonstrated with Lactobacillus paracasei expressing SPase, whole-cell systems can lead to improved glycerol affinity and higher conversion rates.[14][15][16]
-
Simplified Enzyme Preparation: It eliminates the need for costly and time-consuming protein purification steps.
-
Potential for Cofactor Regeneration: Although not directly applicable to SPase, for other enzyme systems, whole cells can regenerate necessary cofactors.
Q5: How can I screen for improved SPase variants efficiently?
High-throughput screening (HTS) is essential for evaluating the large libraries of mutants generated during directed evolution.[22] This typically involves expressing the mutant library in a microtiter plate format and using a colorimetric or fluorometric assay to detect 2-αGG production or a related activity.[22] Automated liquid handling systems and plate readers can significantly increase the throughput of these screens.[22]
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of Sucrose Phosphorylase
This protocol provides a general workflow for creating specific mutations in your SPase gene to investigate their effect on glycerol affinity and regioselectivity.
-
Primer Design: Design primers containing the desired mutation. The primers should be complementary to opposite strands of the plasmid DNA and be approximately 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify the entire plasmid containing the gene of interest with the designed primers.
-
Template Digestion: Digest the parental, methylated, non-mutated plasmid DNA with a restriction enzyme like DpnI, which specifically targets methylated DNA.
-
Transformation: Transform the newly synthesized, mutated plasmid DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on a selective agar medium. Pick individual colonies, grow them in liquid culture, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
-
Protein Expression and Purification: Transform the sequence-verified plasmid into an expression host (e.g., E. coli BL21(DE3)). Induce protein expression and purify the mutant SPase using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Enzymatic Characterization: Characterize the purified mutant enzyme's kinetic parameters (Km for glycerol, kcat) and compare them to the wild-type enzyme.
Caption: Workflow for site-directed mutagenesis of SPase.
Protocol 2: High-Throughput Screening of SPase Mutant Libraries
This protocol outlines a method for screening mutant libraries in a 96-well plate format.
-
Library Transformation: Transform the SPase mutant library into a suitable E. coli expression strain.
-
Cultivation: Inoculate individual colonies into separate wells of a 96-well deep-well plate containing growth medium with appropriate antibiotics. Incubate with shaking until the cultures reach the desired optical density.
-
Protein Expression: Add an inducer (e.g., IPTG) to each well to induce the expression of the SPase variants. Continue incubation under conditions suitable for protein expression.
-
Cell Lysis: Pellet the cells by centrifugation. Resuspend the pellets in a lysis buffer (e.g., containing lysozyme) and incubate to release the intracellular enzymes.
-
Enzymatic Reaction: Add the cell lysates to a new 96-well plate containing the reaction mixture (sucrose, glycerol, and buffer).
-
Activity Measurement: Incubate the reaction plate at the desired temperature. At a specific time point, stop the reaction and measure the amount of 2-αGG produced or a related product (e.g., fructose released). This can be done using a colorimetric assay coupled to a plate reader.
-
Hit Identification: Identify the wells (and therefore the corresponding mutants) that show the highest activity or the desired improvement in properties.
-
Validation: Isolate the plasmids from the "hit" wells, re-transform them to confirm the phenotype, and sequence the gene to identify the beneficial mutations.
Data Summary
The following table summarizes the impact of protein engineering on the kinetic properties of SPase, demonstrating the potential for significant improvements in 2-αGG synthesis.
| Enzyme Variant | Source Organism | Key Mutation(s) | Primary Improvement(s) | Reference(s) |
| P134Q-BaSucP | Bifidobacterium adolescentis | P134Q | Enhanced glycerol affinity, improved 2-αGG regioselectivity, reduced product inhibition. | [4][10][23] |
| R137M/L337T-LrSP | Limosilactobacillus reuteri | R137M, L337T | Substantially improved regioselectivity for 2-αGG (98.0% vs 84.7% for WT). | [4][12] |
| T219L-LmSPase | Leuconostoc mesenteroides | T219L | ~2-fold increase in thermostability (half-life at 50°C), leading to higher 2-αGG yields over time. | [11] |
| G293A-BlSP | Bifidobacterium longum | G293A | 50% increase in activity for 2-αGG production, lower Km for glycerol. | |
| K138C Mutant | Leuconostoc mesenteroides | K138C | 160% higher activity than wild-type. | [21] |
References
-
Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment. (2022). ACS Sustainable Chemistry & Engineering. [Link]
-
Biocatalytic process for production of α-glucosylglycerol using sucrose phosphorylase. (n.d.). CAB Abstracts. [Link]
-
Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment. (2022). ACS Sustainable Chemistry & Engineering. [Link]
-
Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment. (n.d.). Semantic Scholar. [Link]
-
The P134Q Sucrose Phosphorylase: Subtle Changes in the Catalytic Properties Benefit the Production of 2-O-α-Glucosyl Glycerol. (n.d.). PubMed Central. [Link]
-
Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use. (2021). Zenodo. [Link]
-
2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. (2024). National Institutes of Health. [Link]
-
The P134Q Sucrose Phosphorylase: Subtle Changes in the Catalytic Properties Benefit the Production of 2-O-α-Glucosyl Glycerol. (2025). ResearchGate. [Link]
-
On the donor substrate dependence of group-transfer reactions by hydrolytic enzymes: Insight from kinetic analysis of sucrose phosphorylase-catalyzed transglycosylation. (n.d.). ResearchGate. [Link]
-
Site-directed mutagenesis of sucrose phosphorylase from... (n.d.). ResearchGate. [Link]
-
Optimization of whole-cell biocatalysis for 2-αGG production. (A), (B)... (n.d.). ResearchGate. [Link]
-
Advancements in the Engineering Modification of Sucrose Phosphorylase. (2024). MDPI. [Link]
-
Energetics of the Glycosyl Transfer Reactions of Sucrose Phosphorylase. (2023). Biochemistry. [Link]
-
Sucrose Phosphorylase and Related Enzymes in Glycoside Hydrolase Family 13: Discovery, Application and Engineering. (2020). National Institutes of Health. [Link]
-
Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment. (2022). PubMed Central. [Link]
-
Sucrose phosphorylase. (n.d.). Wikipedia. [Link]
- Method for producing 2-O-glyceryl-alpha-D-glucopyranoside. (n.d.).
-
2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. (n.d.). Semantic Scholar. [Link]
-
2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. (2024). ResearchGate. [Link]
-
Energetics of the Glycosyl Transfer Reactions of Sucrose Phosphorylase. (2023). Graz University of Technology. [Link]
-
Expression and Characterization of Sucrose Phosphorylase from Thermanaerothrix daxensis and Production of 2-O-α-D-glucosyl glycerol. (2025). ResearchGate. [Link]
-
a Reaction for the enzymatic production of 2-αGG using sucrose... (n.d.). ResearchGate. [Link]
-
Biocatalytic Process for Production of a-Glucosylglycerol Using Sucrose Phosphorylase. (n.d.). Food Technology and Biotechnology. [Link]
-
Enzymatic synthesis of GG by α-glucosidase (a), sucrose phosphorylase... (n.d.). ResearchGate. [Link]
-
Three-level hybrid modeling for systematic optimization of biocatalytic synthesis: α-glucosyl glycerol production by enzymatic trans-glycosylation from sucrose. (n.d.). National Institutes of Health. [Link]
-
Development of thermostable sucrose phosphorylase by semi-rational design for efficient biosynthesis of alpha-D-glucosylglycerol. (n.d.). National Institutes of Health. [Link]
-
The P134Q Sucrose Phosphorylase: Subtle Changes in the Catalytic Properties Benefit the Production of 2-O-α-Glucosyl Glycerol. (2025). PubMed. [Link]
-
Advancements in the Engineering Modification of Sucrose Phosphorylase. (n.d.). MDPI. [Link]
-
High Throughput Screening and Selection Methods for Directed Enzyme Evolution. (n.d.). ACS Publications. [Link]
-
Screening for bacteria producing sucrose phosphorylase and characterization of the enzymes. (n.d.). PubMed. [Link]
-
High-yield synthesis of 2-O-α-D-glucosyl-D-glycerate by a bifunctional glycoside phosphorylase. (2024). PubMed. [Link]
-
Advancements in the Heterologous Expression of Sucrose Phosphorylase and Its Molecular Modification for the Synthesis of Glycosylated Products. (2024). National Institutes of Health. [Link]
-
High-Throughput Screening. (n.d.). Stanford University. [Link]
-
Sucrose fed-batch biotransformation for AA-2G production using a... (n.d.). ResearchGate. [Link]
-
Increasing the thermostability of sucrose phosphorylase by a combination of sequence- and structure-based mutagenesis. (n.d.). Semantic Scholar. [Link]
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Technical Support Center: Enhancing Enzyme Stability in 2-α-Glucosylglycerol (2-αGG) Synthesis
Welcome to the technical support center dedicated to overcoming challenges in the enzymatic synthesis of 2-O-α-D-glucosylglycerol (2-αGG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into enhancing the stability of enzymes crucial for this process. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in producing this valuable osmolyte.
The enzymatic synthesis of 2-αGG, a compound with significant applications in cosmetics, food, and pharmaceuticals, primarily relies on the transglycosylation activity of enzymes like sucrose phosphorylase (SPase) and α-glucosidase.[1][2] While offering high stereoselectivity, the practical application of these enzymes is often hampered by their limited operational stability, particularly under industrial process conditions.[3][4] This guide provides a structured approach to troubleshooting common stability issues and answers frequently asked questions, empowering you to optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your 2-αGG synthesis experiments. Each issue is followed by potential causes and actionable, step-by-step solutions grounded in scientific principles.
Issue 1: Rapid Loss of Enzyme Activity During the Reaction
Question: My enzyme (e.g., Sucrose Phosphorylase) loses a significant portion of its activity long before the synthesis reaction reaches completion. What's causing this, and how can I fix it?
Answer:
Rapid inactivation is a common hurdle, often stemming from thermal denaturation, unfavorable pH shifts, or the presence of denaturing agents in the reaction mixture. Enzymes are only marginally stable, and even small environmental changes can disrupt their delicate three-dimensional structure, leading to loss of function.[5]
-
Thermal Instability: Many enzymes used for 2-αGG synthesis, especially those from mesophilic organisms, have suboptimal thermostability for industrial applications which often benefit from higher temperatures to increase reaction rates and substrate solubility.[4][6]
-
Solution 1: Protein Engineering. If you are working with a recombinant enzyme, consider site-directed mutagenesis or directed evolution to introduce stabilizing mutations. For instance, introducing mutations that enhance hydrophobic interactions within the protein core, create new disulfide bonds, or establish better salt bridge networks can significantly improve thermostability.[7][8][9] A semi-rational design combining computational tools (like FireProt) with structural analysis has been successfully used to improve the thermostability of Leuconostoc mesenteroides SPase.[4]
-
Solution 2: Immobilization. Attaching the enzyme to a solid support can dramatically enhance its thermal and operational stability.[10][11] Covalent attachment to supports like Sepabeads has been shown to increase the optimal reaction temperature of Bifidobacterium adolescentis SPase and allow for continuous operation at 60°C for extended periods.[12][13]
-
-
pH Fluctuation: The local pH can shift during the reaction, moving away from the enzyme's optimal pH range and causing denaturation.
-
Solution: Robust Buffering & Immobilization. Ensure your reaction is conducted in a well-buffered system with sufficient buffering capacity. Immobilization can also provide a pH-stabilizing microenvironment for the enzyme.[14]
-
-
Presence of Organic Solvents or High Substrate/Product Concentrations: While sometimes necessary for substrate solubility, organic solvents can strip the essential water layer from the enzyme surface, leading to unfolding.[5] High concentrations of substrates or products can also sometimes lead to enzyme inhibition or denaturation.
-
Solution: Additive-Mediated Stabilization. The inclusion of polyols (like glycerol, sorbitol) or certain salts can stabilize the enzyme's native conformation.[15][16][17] These additives are preferentially excluded from the protein surface, promoting protein hydration and a more compact, stable structure.[15]
-
Caption: Workflow for enzyme immobilization.
Issue 2: Low Yield of 2-αGG and Formation of Byproducts
Question: My reaction is producing a low yield of 2-αGG, and I'm observing significant amounts of hydrolyzed sucrose (glucose and fructose) or other glycosylated products. How can I improve the transglycosylation efficiency?
Answer:
This issue points to a competition between the desired transglycosylation reaction and the undesired hydrolysis of the sugar donor (e.g., sucrose). The enzyme's intrinsic properties and the reaction conditions dictate the balance between these two activities.
-
Hydrolytic Side Reactions: Water is a competing acceptor for the glucosyl group, leading to the hydrolysis of sucrose. This is an inherent property of many glycosyltransferases.
-
Solution 1: Optimize Substrate Concentrations. Increase the concentration of the acceptor molecule (glycerol). A high molar excess of glycerol relative to the water concentration can shift the reaction equilibrium towards transglycosylation.[18]
-
Solution 2: Protein Engineering. Modify key amino acid residues in the active site to favor the binding of glycerol over water. For example, mutations in SPase have been shown to enhance transglycosylation activity.[1][12]
-
-
Poor Regioselectivity: The enzyme may be glycosylating glycerol at the C1 position, producing 1-αGG, in addition to the desired 2-αGG.[19]
-
Solution: Enzyme Selection and Engineering. Different SPases exhibit different regioselectivities. For instance, Leuconostoc mesenteroides SPase produces almost exclusively 2-αGG, whereas the enzyme from Bifidobacterium adolescentis yields a mixture.[19] If feasible, select an enzyme with higher intrinsic regioselectivity. Alternatively, protein engineering can be employed to alter the shape of the acceptor binding site to favor the correct orientation of glycerol for 2-αGG synthesis.[19]
-
-
Suboptimal Reaction Conditions: Temperature, pH, and reaction time can all influence the ratio of transglycosylation to hydrolysis.
-
Solution: Systematic Optimization. Perform a design of experiments (DoE) to systematically optimize reaction parameters. Test a range of pH values and temperatures to find the sweet spot where transglycosylation is maximized. Monitor the reaction over time to determine the optimal endpoint before product degradation or competing reactions become significant.
-
| Glycerol:Sucrose Molar Ratio | 2-αGG Yield (%) | Sucrose Hydrolysis (%) |
| 1:1 | 45 | 55 |
| 3:1 | 65 | 35 |
| 6:1 | 82 | 18 |
| 10:1 | 88 | 12 |
Note: Data are illustrative and will vary based on the specific enzyme and conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to improve enzyme stability?
There are three primary strategies:
-
Protein Engineering: This involves modifying the enzyme's amino acid sequence through techniques like rational design or directed evolution to enhance its intrinsic stability.[7][8]
-
Immobilization: This involves attaching the enzyme to an insoluble support material. This restricts the enzyme's conformational movement, protecting it from denaturation, and also allows for easy recovery and reuse.[11][14][20]
-
Use of Soluble Additives: The addition of certain molecules like polyols (glycerol, sorbitol), sugars (trehalose), or salts to the reaction medium can stabilize the enzyme's structure.[15][16][17]
Caption: Key strategies to enhance enzyme stability.
Q2: How do I choose the right immobilization technique?
The choice depends on your specific enzyme and application.
-
Covalent Binding: Creates strong, stable attachments, minimizing enzyme leakage. It's often irreversible and may sometimes lead to a partial loss of activity if the active site is involved.[11][21]
-
Adsorption: A simpler, milder method based on weak interactions (e.g., van der Waals forces). It is generally reversible but can be prone to enzyme leaching.[11][21]
-
Entrapment/Encapsulation: The enzyme is physically confined within a polymer matrix or membrane. This method is gentle but can introduce mass transfer limitations for substrates and products.[5][10][14]
-
Cross-Linking (CLEAs): Carrier-free immobilization where enzyme molecules are cross-linked to form aggregates. This can result in high volumetric activity and good stability.[12]
Q3: Can protein engineering compromise my enzyme's activity?
Yes, there can be a trade-off between stability and activity.[22] Mutations that increase rigidity to enhance stability might reduce the conformational flexibility needed for catalysis. Therefore, it is crucial to screen mutant libraries for both stability and activity. A common approach is to target regions of the protein away from the active site, such as flexible surface loops or the protein core, to minimize negative impacts on catalysis.[8][9]
Q4: What concentration of additives should I use?
The optimal concentration is enzyme- and additive-dependent and should be determined empirically. Generally, polyols like glycerol are used at concentrations ranging from 10% to 50% (v/v). For salts, the effect follows the Hofmeister series, and stabilizing salts like ammonium sulfate are typically effective at high concentrations (e.g., >1 M).[15] It is important to test a range of concentrations to find the optimal balance, as very high concentrations can sometimes be inhibitory or cause precipitation.
Q5: My immobilized enzyme shows lower activity than the free enzyme. Is this normal?
Yes, a decrease in specific activity upon immobilization is common. This can be due to several factors:
-
Conformational Changes: The enzyme's structure may be slightly altered upon binding to the support.
-
Active Site Obstruction: The active site may be partially blocked or incorrectly oriented.
-
Mass Transfer Limitations: The diffusion of substrate to the enzyme and product away from it can be slowed, especially in porous supports or with entrapped enzymes.[20]
Despite a potential drop in initial specific activity, the overall productivity of the process is often much higher due to the significantly enhanced operational stability and reusability of the immobilized enzyme.[7][11]
References
- Additives and Enzyme Stability. (n.d.). Google Books.
- Enzyme immobilization and applications. (n.d.). SlideShare.
- From Protein Engineering to Immobilization: Promising Strategies for the Upgrade of Industrial Enzymes. (n.d.). MDPI.
- Immobilization of Enzymes: Methods and Applications. (n.d.). Biology Discussion.
- Enzyme Immobilization Technologies and Industrial Applications. (n.d.). National Institutes of Health (NIH).
- Enzyme Immobilization Technologies and Industrial Applications. (n.d.). ACS Omega.
- Top 4 Strategies To Improve The Stability Of Enzyme. (n.d.). Enzymes.bio.
- Enzymatic synthesis of GG by α-glucosidase (a), sucrose phosphorylase... (n.d.). ResearchGate.
- 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. (2024). National Institutes of Health (NIH).
- Advancements in the Engineering Modification of Sucrose Phosphorylase. (2024). MDPI.
- a Reaction for the enzymatic production of 2-αGG using sucrose... (n.d.). ResearchGate.
- Recent advances on protein engineering for improved stability. (2025). National Institutes of Health (NIH).
- How do additives affect enzyme activity and stability in nonaqueous media? (n.d.). PubMed.
- A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. (n.d.). MDPI.
- Comparison of five protein engineering strategies to stabilize an α/β-hydrolase. (n.d.). National Institutes of Health (NIH).
- Enzyme Stabilizers And Additives For Enhanced Longevity. (2025). Patsnap.
- Characteristics of proteinaceous additives in stabilizing enzymes during freeze-thawing and -drying. (n.d.). PubMed.
- Increasing the thermostability of sucrose phosphorylase by a combination of sequence- and structure-based mutagenesis. (n.d.). PubMed.
- Advancements in the Engineering Modification of Sucrose Phosphorylase. (n.d.). MDPI.
- High-yield synthesis of 2-O-α-D-glucosyl-D-glycerate by a bifunctional glycoside phosphorylase. (2024). PubMed.
- Method for producing 2-O-glyceryl-alpha-D-glucopyranoside. (n.d.). Google Patents.
- Development of thermostable sucrose phosphorylase by semi-rational design for efficient biosynthesis of alpha-D-glucosylglycerol. (n.d.). National Institutes of Health (NIH).
- Protein engineering methods for stabilization of enzymes toward organic... (n.d.). ResearchGate.
- 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. (2024). ResearchGate.
- Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment. (2022). ACS Publications.
- Activity and stability of soluble and immobilized α-glucosidase from baker's yeast in cosolvent systems. (n.d.). ResearchGate.
- Synthesis of 2-deoxy-glucooligosaccharides through condensation of 2-deoxy-D-glucose by glucoamylase and alpha-glucosidase. (n.d.). PubMed.
- Enzyme Instability between Problem and Solution. (2020). Acta Scientific.
- Structural Advantage of Sugar Beet α-Glucosidase to Stabilize the Michaelis Complex with Long-chain Substrate. (n.d.). National Institutes of Health (NIH).
- Operational stability of immobilized sucrose phosphorylase: Continuous production of α-glucose-1-phosphate at elevated temperatures. (2025). ResearchGate.
- Co-Enzymes with Dissimilar Stabilities: A Discussion of the Likely Biocatalyst Performance Problems and Some Potential Solutions. (n.d.). DTU Research Database.
- Synthesis of alpha-D-glucosylglycerol by alpha-glucosidase and some of its characteristics. (n.d.). PubMed.
- What Cause an Enzyme to degrade during biocatalysis? (n.d.). UCL Discovery.
- Co-Enzymes with Dissimilar Stabilities: A Discussion of the Likely Biocatalyst Performance Problems and Some Potential Solutions. (n.d.). MDPI.
- Inhibitory Activity and Mechanism Investigation of Hypericin as a Novel α-Glucosidase Inhibitor. (2021). National Institutes of Health (NIH).
- Effect of temperature and pH in a-glucosidase activity and stability. a... (n.d.). ResearchGate.
- Synthesis and inhibition of α-glucosidase of methyl glycyrrhetinate glycosides. (n.d.). PubMed.
- Unraveling the Dynamic Landscape of α-Glucosidase: A Molecular Dynamics Approach to Enzyme Stability and Function. (n.d.). Zonguldak Bülent Ecevit Üniversitesi.
- Chapter 1 Reviews: Enzymatic Synthesis of α-Glucosides Using Various Enzymes. (n.d.). Semantic Scholar.
- (A) The route for 2αGG synthesis from maltodextrin and glycerol and (B) the self‐assembled multienzyme system. (n.d.). ResearchGate.
Sources
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Troubleshooting purification of 2-O-(alpha-D-glucopyranosyl)glycerol from complex mixtures.
<_ _>
Welcome to the technical support center for the purification of 2-O-(α-D-glucopyranosyl)glycerol (2-α-GG). This guide is designed for researchers, scientists, and drug development professionals who are working with this unique osmolyte and require robust methods for its isolation from complex mixtures, such as fermentation broths or enzymatic synthesis reactions.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical field experience.
Introduction to 2-α-GG and its Purification Challenges
2-O-(α-D-glucopyranosyl)glycerol (also known as glucosylglycerol or 2-α-GG) is a naturally occurring compatible solute found in various microorganisms that thrive in high-salinity environments.[3][4][5] Its structure, consisting of an alpha-D-glucose molecule linked to the second carbon of a glycerol backbone, imparts exceptional water-retention and protein-stabilizing properties.[1][6] These characteristics make 2-α-GG a highly valuable ingredient in the cosmetic, food, and pharmaceutical industries.[2]
However, purifying 2-α-GG from its native sources or from enzymatic synthesis mixtures presents several challenges:
-
High Polarity and Water Solubility: 2-α-GG is highly hydrophilic, making it difficult to separate from other polar compounds like monosaccharides (glucose, fructose), disaccharides (sucrose), and the glycerol substrate.
-
Presence of Isomers: Enzymatic synthesis can sometimes produce the regioisomer 1-O-(α-D-glucopyranosyl)glycerol, which has very similar physicochemical properties to 2-α-GG, making their separation particularly difficult.[7]
-
Complex Starting Mixtures: Fermentation broths and enzymatic reaction mixtures contain a wide array of components, including salts, proteins, and other small molecules, which can interfere with purification.[8]
This guide will address these challenges by providing a structured approach to troubleshooting common purification issues.
Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific problems you may encounter during the purification of 2-α-GG.
I. Low Yield or Purity after Initial Purification Steps
Question: My initial purification attempts using activated carbon resulted in low purity. How can I improve this?
Answer: Activated carbon chromatography is a common first step for decolorizing and removing larger impurities from sugar-containing solutions.[9][10][11] However, its selectivity for separating structurally similar carbohydrates is limited.
-
Causality: Activated carbon separates molecules based on a combination of factors, including size and hydrophobicity. While it can effectively remove pigments and high molecular weight polysaccharides, it may not efficiently separate 2-α-GG from smaller, structurally similar sugars like glucose, fructose, and sucrose.[12] The efficiency of separation is also dependent on the properties of the activated carbon used, such as iodine number and particle size.[9][10]
-
Troubleshooting Steps:
-
Optimize Elution: The separation of sugars on activated carbon can be improved by using a gradient of a polar organic solvent, such as ethanol, in water.[12] A shallow ethanol gradient (e.g., 0-20% ethanol) can help to selectively elute the different sugars.
-
Select the Right Carbon: Use a high-quality activated carbon with a high surface area and appropriate pore size for sugar separation. Carbons with a higher iodine number generally have a greater adsorptive capacity.[9][10]
-
Consider a Multi-Step Approach: Activated carbon is best used as an initial clean-up step. For higher purity, it should be followed by a more selective chromatography technique.
-
Workflow for Activated Carbon Chromatography Optimization ```dot graph TD { A[Start: Crude 2-α-GG Mixture] --> B{Load onto Activated Carbon Column}; B --> C{Wash with Deionized Water to Remove Salts}; C --> D{Apply Stepwise or Gradient Elution}; subgraph "Elution Strategy" D --> E1[Low % Ethanol (e.g., 5-10%)]; E1 --> F1[Collect Fractions & Analyze for Monosaccharides]; D --> E2[Higher % Ethanol (e.g., 15-25%)]; E2 --> F2[Collect Fractions & Analyze for 2-α-GG]; end F1 --> G{Pool Fractions of Interest}; F2 --> G; G --> H[Assess Purity (e.g., by HPLC)]; H --> I{Purity Adequate?}; I -- Yes --> J[Proceed to Next Step]; I -- No --> K{Adjust Ethanol Gradient/Carbon Type}; K --> B; }
Caption: Decision-making process for selecting a glycerol removal method.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to confirm the purity and identity of my 2-α-GG?
A1: A combination of techniques is recommended for unambiguous identification and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of 2-α-GG, including the α-glycosidic linkage and the position of the glycosidic bond at the C2 of glycerol. [1]* Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can confirm the molecular weight of 2-α-GG (254.23 g/mol ). [1][6][13]* High-Performance Liquid Chromatography (HPLC): As discussed above, HILIC-HPLC with RI or ELSD detection is ideal for assessing purity and quantifying 2-α-GG.
Q2: My purified 2-α-GG appears to be unstable and degrades over time. How can I improve its stability?
A2: 2-α-GG is generally a stable molecule. However, degradation can occur under certain conditions.
-
Potential Causes:
-
Extreme pH: Strong acidic or basic conditions can lead to hydrolysis of the glycosidic bond.
-
Microbial Contamination: If not stored properly, microbial growth can lead to degradation.
-
-
Recommendations:
-
Store purified 2-α-GG as a lyophilized powder or in a neutral buffer (pH 6-8) at -20°C or below.
-
Ensure all buffers and solutions used during purification are sterile or freshly prepared.
-
Q3: Can I use thin-layer chromatography (TLC) for a quick check of my purification fractions?
A3: Yes, TLC is a valuable and rapid tool for monitoring the progress of your purification. [14]* Recommended TLC System:
- Stationary Phase: Silica gel 60 plates.
- Mobile Phase: A mixture of polar organic solvents, such as ethyl acetate, isopropanol, and water, in various ratios (e.g., 4:2:1 v/v/v).
- Visualization: Stain with a carbohydrate-specific reagent, such as a p-anisaldehyde or ceric ammonium molybdate solution, followed by heating. This will allow you to visualize the separated sugars.
Conclusion
The purification of 2-O-(α-D-glucopyranosyl)glycerol from complex mixtures requires a systematic and multi-step approach. By understanding the underlying principles of the different separation techniques and by methodically troubleshooting common issues, researchers can achieve high purity and yield of this valuable compound. This guide provides a foundation for developing and optimizing a robust purification strategy tailored to your specific needs.
References
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This compound | C9H18O8 | CID 10106330 - PubChem. (n.d.). Retrieved from [Link]
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Novotny, M. V., et al. (2016). Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers. PMC - NIH. Retrieved from [Link]
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Narimatsu, H., et al. (2021). Preparation of glycopeptides by hydrophilic interaction chromatography (HILIC). NCBI - NIH. Retrieved from [Link]
- US4502890A - Purification of sugar liquors with activated carbon - Google Patents. (n.d.).
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Yu, L., et al. (2009). Hydrophilic interaction chromatography based enrichment of glycopeptides by using click maltose: a matrix with high selectivity and glycosylation heterogeneity coverage. Semantic Scholar. Retrieved from [Link]
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James, V. K., et al. (2021). Hydrophilic interaction chromatography coupled to ultraviolet photo- dissociation affords identification, localization, and relative quantitation of glycans on intact glycoproteins. ChemRxiv. Retrieved from [Link]
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Lipidomic Analysis of Glycerolipids – AOCS. (n.d.). Retrieved from [Link]
- EP0059669A2 - Purification of sugar liquors with activated carbon - Google Patents. (n.d.).
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Fons, G., et al. (2017). Hydrophilic Interaction Chromatography for the Characterization of Therapeutic Monoclonal Antibodies at Protein, Peptide, and Glycan Levels. LCGC International. Retrieved from [Link]
- US10683525B2 - Method for producing 2-O-glyceryl-alpha-D-glucopyranoside - Google Patents. (n.d.).
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Sugar purification by NORIT activated carbon. (n.d.). Retrieved from [Link]
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Zhang, Y., et al. (2024). Separation of saccharides by ion-exchange chromatography. ResearchGate. Retrieved from [Link]
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Kubica, P., et al. (2024). Ion Chromatography and Related Techniques in Carbohydrate Analysis: A Review. PMC. Retrieved from [Link]
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How To Use Activated Carbon For Sugar Decolorization In 2025. (2025). Retrieved from [Link]
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Roberto, I. C., et al. (2010). Purification of fructooligosaccharides in an activated charcoal fixed bed column. PubMed. Retrieved from [Link]
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Separation of sugars by ion-exclusion chromatography on a cation-exchange resin. (n.d.). Retrieved from [Link]
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Ion-Exchange Chromatography | Springer Nature Experiments. (n.d.). Retrieved from [Link]
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Becker, J., et al. (2022). Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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Assignments of 1H and 13C NMR signals of 2-O-α-d-glucosylglycerol. (n.d.). ResearchGate. Retrieved from [Link]
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Separation of complex oligosaccharide mixtures by capillary electrophoresis in the open-tubular format. (1994). PubMed. Retrieved from [Link]
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Separation of anionic oligosaccharides by high-performance liquid chromatography. (n.d.). Retrieved from [Link]
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Separation and quantification of neoagaro-oligosaccharides. (n.d.). PMC - NIH. Retrieved from [Link]
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Analysis of Food Bioactive Oligosaccharides by Thin-Layer Chromatography. (n.d.). ResearchGate. Retrieved from [Link]
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Mass Spectrometry and Glycomics. (n.d.). PMC - NIH. Retrieved from [Link]
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Separation of glycosaminoglycan-derived oligosaccharides by capillary electrophoresis using reverse polarity. (1994). PubMed. Retrieved from [Link]
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From Mass Spectrometry-Based Glycosylation Analysis to Glycomics and Glycoproteomics. (n.d.). Retrieved from [Link]
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2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. (2024). NIH. Retrieved from [Link]
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Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Synthesis of new phosphoglycoglycerol – evaluation as model to new putative therapeutic agents. (n.d.). RUN. Retrieved from [Link]
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1H NMR Spectrum (1D, D2O, experimental) (HMDB0000131) - Human Metabolome Database. (n.d.). Retrieved from [Link]
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Troubleshooting protein purification? (n.d.). ResearchGate. Retrieved from [Link]
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Optimizing substrate feed strategy in fed-batch production of 2-αGG.
Welcome to the technical support center for the fed-batch production of 2-O-α-D-glucosylglycerol (2-αGG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your experimental workflow. Here, we will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to navigate the complexities of 2-αGG synthesis.
Introduction to 2-αGG Synthesis
2-O-α-D-glucosylglycerol (2-αGG) is a naturally occurring osmolyte with significant potential in the cosmetics, food, and pharmaceutical industries.[1][2][3] Its synthesis, particularly through enzymatic methods, is favored for its high regioselectivity. The core of this bioprocess often involves the enzyme sucrose phosphorylase (SPase), which catalyzes the transfer of a glucose moiety from sucrose to glycerol, yielding 2-αGG and fructose as a byproduct.[4]
While batch production is common, a fed-batch strategy offers superior control over substrate concentrations, mitigating issues like substrate inhibition and byproduct formation, ultimately leading to higher product yields and process efficiency.[5][6][7]
Core Enzymatic Reaction & Pathway
The synthesis of 2-αGG is primarily achieved via a transglycosylation reaction catalyzed by sucrose phosphorylase (SPase). The enzyme proceeds through a covalent β-glucosyl enzyme intermediate.[8][9] This intermediate can then react with an acceptor molecule. In the desired reaction, glycerol acts as the acceptor, leading to the formation of 2-αGG. However, water can also act as an acceptor, resulting in the hydrolysis of sucrose, an undesired side reaction.[10]
Caption: Enzymatic synthesis of 2-αGG via a Sucrose Phosphorylase-catalyzed reaction.
Frequently Asked Questions (FAQs)
Q1: Why is a fed-batch strategy preferable to a batch process for 2-αGG production?
A fed-batch approach allows for precise control over the substrate concentrations (sucrose and glycerol) throughout the bioprocess.[6] This is critical for several reasons:
-
Mitigating Substrate Inhibition: High concentrations of sucrose can sometimes lead to substrate inhibition of sucrose phosphorylase, reducing the overall reaction rate. A fed-batch strategy maintains the substrate at an optimal, non-inhibitory level.[5]
-
Controlling Byproduct Formation: By controlling the feed of sucrose, the formation of the fructose byproduct can be managed more effectively.[6] This can simplify downstream purification processes.
-
Achieving Higher Product Titers: Fed-batch processes can support higher cell densities in whole-cell biocatalysis or higher enzyme concentrations, leading to greater overall product yields compared to batch systems where nutrient depletion can be a limiting factor.[7]
Q2: What are the key parameters to monitor during a fed-batch run for 2-αGG production?
Continuous monitoring of key parameters is crucial for a successful fed-batch process. These include:
-
Substrate Concentrations: Regular measurement of sucrose and glycerol levels is essential to adjust feed rates and maintain optimal concentrations.
-
Product and Byproduct Concentrations: Tracking the formation of 2-αGG and fructose provides real-time data on reaction progress and efficiency.
-
pH: The activity of sucrose phosphorylase is pH-dependent, and maintaining the optimal pH is critical for maximizing enzyme performance.
-
Temperature: Enzyme activity is also highly sensitive to temperature.[8]
-
Dissolved Oxygen (for whole-cell systems): In whole-cell biocatalysis, maintaining adequate dissolved oxygen is vital for cell health and enzyme expression.
Q3: What analytical methods are recommended for monitoring the process?
A combination of analytical techniques is often employed for robust process monitoring:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying substrates (sucrose, glycerol), the product (2-αGG), and the primary byproduct (fructose).
-
Enzymatic Assays: Spectrophotometric assays can be used for rapid, in-process checks of substrate and product concentrations.[11]
-
Mass Spectrometry (MS): For detailed analysis and identification of potential minor byproducts or impurities.
-
In-line Spectroscopic Methods (e.g., Raman, IR): These can provide real-time, non-invasive monitoring of key components in the bioreactor.[12]
Troubleshooting Guide
This section addresses common issues encountered during the fed-batch production of 2-αGG and provides systematic approaches to diagnose and resolve them.
Caption: A decision-tree workflow for troubleshooting low 2-αGG yield.
Issue 1: Low 2-αGG Titer or Stalled Reaction
Possible Causes:
-
Sub-optimal Substrate Concentration: The concentrations of sucrose or glycerol may have fallen below the effective range for the enzyme.
-
Enzyme Inactivation: The sucrose phosphorylase (or whole-cell biocatalyst) may have lost activity over time due to thermal degradation, pH shifts, or shearing forces.
-
Product Inhibition: High concentrations of 2-αGG or fructose may be inhibiting the enzyme. Some studies show that product inhibition can occur.[13]
-
Nutrient Limitation (Whole-Cell Systems): In whole-cell biocatalysis, the depletion of essential nutrients for the host cells (e.g., E. coli, Lactobacillus) can lead to a decline in metabolic activity and enzyme production.[14]
Troubleshooting Protocol:
-
Sample and Analyze:
-
Withdraw a sample from the bioreactor.
-
Immediately quench any enzymatic activity (e.g., by heat inactivation or pH shock).
-
Analyze the concentrations of sucrose, glycerol, 2-αGG, and fructose using HPLC.
-
-
Assess Enzyme Activity:
-
If possible, measure the activity of the enzyme in the bioreactor sample using a standard activity assay.[10]
-
Compare this to the initial enzyme activity to determine if there has been significant inactivation.
-
-
Corrective Actions:
-
If substrate concentrations are low: Increase the feed rates of sucrose and/or glycerol. Consider a pulse addition to quickly bring concentrations back to the target range.
-
If enzyme inactivation is significant:
-
For free enzyme systems, consider a supplementary addition of fresh enzyme.
-
For whole-cell systems, evaluate the viability of the cells. It may be necessary to adjust feed strategies to better support cell health or to add fresh biocatalyst.
-
-
If product inhibition is suspected: This is a more complex issue to address in a standard fed-batch system. Future experimental designs might consider in-situ product removal strategies.
-
Issue 2: High Fructose Byproduct Concentration
Possible Causes:
-
High Sucrose Feed Rate: A feed rate that is too high can lead to the rapid conversion of sucrose and a buildup of fructose.
-
Inefficient Glycerol Uptake/Reaction: If the rate of glycerol transglycosylation is slower than the rate of sucrose phosphorolysis, fructose will accumulate. This can be due to a low glycerol concentration or a low affinity of the enzyme for glycerol.[2][3]
Troubleshooting Protocol:
-
Analyze Substrate and Product Ratios:
-
Use HPLC data to determine the molar ratio of 2-αGG produced to fructose generated. Ideally, this should be close to 1:1. A significant excess of fructose indicates an imbalance in the reaction rates.
-
-
Adjust Feed Strategy:
-
Reduce the sucrose feed rate to slow down the overall reaction and allow the glycerol transglycosylation to keep pace.
-
Increase the glycerol concentration in the feed to favor the transglycosylation reaction over simple sucrose phosphorolysis. An excess of the acceptor (glycerol) can help drive the reaction towards product formation.[15]
-
-
Optimize Substrate Ratio:
| Parameter | Recommended Range | Rationale |
| Sucrose Concentration | Maintain at a low, non-inhibitory level | Avoids substrate inhibition and controls fructose formation.[6] |
| Glycerol:Sucrose Molar Ratio | 1:1 to 2:1 | An excess of the acceptor (glycerol) drives the equilibrium towards 2-αGG formation.[4][16] |
| pH | 6.0 - 7.5 | Optimal range for most sucrose phosphorylases. |
| Temperature | 30 - 40 °C | Balances enzyme activity and stability.[8][9] |
| Table 1: Key parameters for optimizing fed-batch 2-αGG production. |
Issue 3: Formation of Undesired Isomers (e.g., 1-αGG)
Possible Causes:
-
Enzyme Regioselectivity: The specific sucrose phosphorylase being used may have lower regioselectivity, leading to the formation of other glucosylglycerol isomers.
-
Reaction Conditions: Sub-optimal pH or temperature could potentially alter the enzyme's conformation and affect its selectivity.
Troubleshooting Protocol:
-
Confirm Isomer Identity:
-
Use advanced analytical techniques such as NMR or LC-MS with appropriate standards to confirm the presence and quantify the undesired isomers.
-
-
Review Enzyme Choice:
-
Different sucrose phosphorylases exhibit varying degrees of regioselectivity. For example, the enzyme from Leuconostoc mesenteroides is known for its high selectivity for the 2-position of glycerol. If isomer formation is a persistent issue, consider screening other SPases.
-
-
Optimize Reaction Conditions:
-
Perform small-scale experiments to evaluate the effect of pH and temperature on the regioselectivity of your specific enzyme. While the optimal conditions for activity are well-documented, the optimal conditions for selectivity may differ slightly.
-
Experimental Protocol: Developing an Optimized Fed-Batch Strategy
This protocol outlines a systematic approach to developing a robust fed-batch feeding strategy for 2-αGG production using a whole-cell biocatalyst system.
Objective: To determine the optimal feed rates of sucrose and glycerol to maximize 2-αGG titer while minimizing fructose accumulation.
Materials:
-
Bioreactor with independent feed pumps
-
Whole-cell biocatalyst expressing sucrose phosphorylase
-
Concentrated feed solutions of sucrose and glycerol
-
Appropriate growth/reaction media and buffers
-
HPLC system for analysis
Procedure:
-
Initial Batch Phase:
-
Start the bioreactor in batch mode with an initial concentration of glycerol and a small, non-limiting amount of sucrose.
-
Allow the reaction to proceed until the initial sucrose is depleted (as indicated by a rise in dissolved oxygen or confirmed by offline analysis).
-
-
Fed-Batch Phase - Strategy Comparison:
-
Divide the experiment into different feeding strategies to be tested in parallel runs if possible.
-
Strategy A: Constant Feed: Begin feeding both sucrose and glycerol solutions at a constant, predetermined rate.
-
Strategy B: Exponential Feed: Implement an exponential feeding profile for sucrose, aiming to maintain a constant specific growth rate (for whole-cell systems) or a constant reaction rate. The glycerol feed can be linked to the sucrose feed to maintain a constant molar ratio.
-
Strategy C: DO-Stat Feed: Use a dissolved oxygen (DO) control loop to trigger the sucrose feed. When the DO level rises (indicating substrate depletion), the feed pump is activated. This is a form of feedback control.[17]
-
-
Sampling and Monitoring:
-
Take samples at regular intervals throughout the fed-batch phase.
-
Analyze for cell density (if applicable), sucrose, glycerol, 2-αGG, and fructose concentrations.
-
-
Data Analysis:
-
Plot the concentrations of all analytes over time for each feeding strategy.
-
Calculate the 2-αGG productivity (g/L/h) and yield (g 2-αGG per g sucrose).
-
Compare the final 2-αGG titers and the levels of residual fructose for each strategy.
-
-
Optimization:
-
Based on the results, select the most promising feeding strategy and perform further optimization experiments by fine-tuning the feed rates and substrate ratios.
-
References
- Franceus, J., & Desmet, T. (2021). Whole cell-based catalyst for enzymatic production of the osmolyte 2-O-α-glucosylglycerol.
- Franceus, J., & Desmet, T. (n.d.). (PDF) Whole cell-based catalyst for enzymatic production of the osmolyte 2-O-α-glucosylglycerol.
- Klimacek, M., et al. (2020). The P134Q Sucrose Phosphorylase: Subtle Changes in the Catalytic Properties Benefit the Production of 2‐O‐α‐Glucosyl Glycerol. PubMed Central.
- Zeuner, B., et al. (2014). Methods for Improving Enzymatic Trans-glycosylation for Synthesis of Human Milk Oligosaccharide Biomimetics.
- Cui, Y., et al. (2024).
- ResearchGate. (n.d.). Effect of the molar ratio of glycerol to sucrose on the production of...
- Sigg, A., et al. (2023). Energetics of the Glycosyl Transfer Reactions of Sucrose Phosphorylase. Biochemistry.
- Sigg, A., et al. (2023). Energetics of the Glycosyl Transfer Reactions of Sucrose Phosphorylase. PubMed Central.
- Roda, G., et al. (2021).
- Antonov, E. V., et al. (2022). Comparative Analysis of Enzymatic Transglycosylation Using E.
- Srivastava, A. K. (2011). Fed-batch techniques in microbial processes.
- Stepanenko, V. N., et al. (2022).
- Cui, Y., et al. (2024).
- Cui, Y., et al. (2024).
- Stevenson, D. E., & Storer, R. J. (1991). Enzymatic transformations in supersaturated substrate solutions: II.
- Franceus, J., et al. (2025). The P134Q Sucrose Phosphorylase: Subtle Changes in the Catalytic Properties Benefit the Production of 2-O-α-Glucosyl Glycerol. PubMed.
- Goedl, C., et al. (2010). Biocatalytic Process for Production of a-Glucosylglycerol Using Sucrose Phosphorylase. Food Technology and Biotechnology.
- Abcam. (n.d.).
- Roda, G., et al. (2021). Analytical settings for in-flow biocatalytic reaction monitoring.
- Funke, M., et al. (2014). Fed-batch operation in special microtiter plates: a new method for screening under production conditions. PubMed.
- Process Parameters. (2024). Troubleshooting Technical Issues in Chemical Processes: A Step-by-Step Guide. Process Parameters.
- Sigg, A., et al. (2023). Energetics of the Glycosyl Transfer Reactions of Sucrose Phosphorylase. Graz University of Technology.
- Lee, J., & Chang, H. N. (1999).
- Zhang, M., et al. (2024).
- Both, P., et al. (2021). Biocatalytic Approaches to Building Blocks for Enzymatic and Chemical Glycan Synthesis. JACS Au.
- Faria, N. T., et al. (2025). Rational feeding strategies of substrate and enzymes to enzymatic hydrolysis bioreactors.
- van Tonder, A., et al. (2024). Evaluation of different glycerol fed-batch strategies in a lab-scale bioreactor for the improved production of a novel engineered β-fructofuranosidase enzyme in Pichia pastoris. PubMed Central.
- Alli, A. A., & Zhang, J. (2022). Batch-to-Batch Optimization Control of Fed-Batch Fermentation Process Based on Recursively Updated Extreme Learning Machine Models. MDPI.
- Rai, S. K., & Agrawal, R. (2020). Fed-Batch Fermentation – Design Strategies.
- Sigma-Aldrich. (n.d.). ELISA Troubleshooting Guide. Sigma-Aldrich.
- New England Biolabs. (n.d.). Restriction Enzyme Troubleshooting Guide. BenchFly.
- Wikipedia. (n.d.).
- Peña-Serna, C., & Caspeta, L. (2026). Fed-Batch Operational Strategies for Efficient and Robust Pichia Pastoris Cultivations Achieving High Cell Densities.
- Eppendorf. (n.d.).
- New England Biolabs. (n.d.). Restriction Enzyme Troubleshooting Guide. NEB.
- Magritek. (n.d.). 222.
- SciProfiles. (2021). Publication: Analytical settings for in-flow biocatalytic reaction monitoring. SciProfiles.
- Calado, C. R., et al. (2003). Development of a fed-batch cultivation strategy for the enhanced production and secretion of cutinase by a recombinant Saccharomyces cerevisiae SU50 strain. PubMed.
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Technical Support Center: High-Purity 2-α-Glucosylglycerol (2-αGG) Downstream Processing
Welcome to the technical support center for the downstream processing of 2-α-glucosylglycerol (2-αGG). This guide is designed for researchers, scientists, and drug development professionals to enhance the efficiency and troubleshoot the purification of high-purity 2-αGG. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible downstream process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of 2-αGG.
Q1: What is the typical composition of the crude reaction mixture after enzymatic synthesis of 2-αGG?
A: Following the enzymatic synthesis using sucrose phosphorylase (SucP) from sucrose and glycerol, the primary components in your reaction mixture will be 2-αGG, the fructose by-product, and a significant amount of unconverted glycerol.[1][2] Using an excess of glycerol is a common strategy to drive the reaction towards completion and suppress the hydrolysis of sucrose.[1][2]
Q2: What are the main challenges in purifying 2-αGG?
A: The primary challenge is the efficient separation of 2-αGG from the structurally similar and highly water-soluble impurities: fructose and glycerol. Achieving the high purity required for pharmaceutical applications (often >99%) necessitates a multi-step purification strategy.[3][4]
Q3: What is a general downstream processing workflow for high-purity 2-αGG?
A: A typical workflow involves initial clarification to remove any cells or debris, followed by concentration and a series of purification steps.[3] A common sequence includes liquid-liquid extraction to remove the bulk of glycerol, followed by nanofiltration to separate 2-αGG from fructose, and potentially a final polishing step using chromatography for achieving the highest purity.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of 2-αGG.
Troubleshooting Low 2-αGG Purity
Problem: After purification, the purity of my 2-αGG is lower than expected, with significant contamination from fructose and/or glycerol.
| Potential Cause | Troubleshooting Steps |
| Inefficient Liquid-Liquid Extraction (LLE) | 1. Optimize Solvent System: Ensure the chosen organic solvent has a high partition coefficient for glycerol but low solubility for 2-αGG. Consider adjusting the polarity of the organic phase. 2. pH Adjustment: The pH of the aqueous phase can influence the partitioning of impurities. Experiment with slight adjustments to the pH to maximize glycerol removal. 3. Increase Extraction Stages: A single extraction is often insufficient. Perform multiple sequential extractions with fresh organic solvent to improve removal efficiency.[5][6] 4. Check for Emulsions: Emulsion formation at the interface can trap impurities. If an emulsion forms, try adding a small amount of brine to the aqueous phase or gently centrifuging the mixture to break the emulsion.[7] |
| Suboptimal Nanofiltration Performance | 1. Incorrect Membrane Choice: The molecular weight cut-off (MWCO) of the nanofiltration membrane is critical. Select a membrane with an MWCO that allows for the passage of fructose while retaining 2-αGG. 2. Membrane Fouling: A decrease in flux and separation efficiency can be due to membrane fouling by residual proteins or polysaccharides.[3][8][9] Implement a pre-filtration step (e.g., ultrafiltration) to remove high molecular weight contaminants before nanofiltration.[10] Regularly clean and regenerate the nanofiltration membrane according to the manufacturer's protocol. 3. Optimize Operating Pressure: The transmembrane pressure affects both flux and rejection. Systematically vary the pressure to find the optimal balance for your specific separation. |
| Poor Chromatographic Resolution | 1. Column Overload: Injecting too much sample can lead to broad, overlapping peaks. Reduce the sample concentration or injection volume.[4][11] 2. Inappropriate Stationary Phase: For separating closely related sugars, specialized columns (e.g., amino-propy, ligand-exchange) are often required. Ensure your column chemistry is suitable for sugar separations.[12] 3. Mobile Phase Optimization: Adjust the composition of the mobile phase (e.g., acetonitrile/water ratio) to improve the separation factor between 2-αGG, fructose, and any isomers. The pH of the mobile phase can also significantly impact the retention and peak shape of ionizable compounds.[11] 4. Elevated Temperature: Running the chromatography at a higher temperature (e.g., 80-85°C) can improve peak shape for sugars by accelerating the interconversion of anomers, which can otherwise cause split peaks. |
Troubleshooting Low 2-αGG Yield
Problem: The final yield of purified 2-αGG is significantly lower than the theoretically expected amount.
| Potential Cause | Troubleshooting Steps |
| Product Loss During Liquid-Liquid Extraction | 1. Check for 2-αGG in the Organic Phase: Analyze a sample of the organic phase (e.g., by TLC or HPLC) to determine if a significant amount of 2-αGG is being lost. If so, select a less polar organic solvent. 2. Incomplete Phase Separation: Ensure complete separation of the aqueous and organic phases after each extraction step. Incomplete separation can lead to the loss of the 2-αGG-containing aqueous phase. |
| Loss of 2-αGG in Nanofiltration Permeate | 1. Analyze the Permeate: Quantify the concentration of 2-αGG in the permeate. If it is high, the membrane MWCO may be too large, or the membrane integrity could be compromised. 2. Reduce Transmembrane Pressure: High pressure can sometimes force smaller molecules through the membrane pores that would otherwise be retained. |
| Product Degradation | 1. Monitor pH and Temperature: 2-αGG may be susceptible to degradation under harsh pH or high-temperature conditions. Ensure that the pH and temperature are maintained within a stable range throughout the purification process.[13][14] 2. Minimize Processing Time: Prolonged exposure to purification conditions can lead to product degradation. Streamline the workflow to reduce the overall processing time. |
Part 3: Experimental Protocols & Visualization
This section provides detailed protocols for key analytical techniques and visual workflows for the downstream processing of 2-αGG.
Overall Downstream Processing Workflow
Caption: Overall workflow for 2-αGG purification.
Troubleshooting Logic for Low Purity
Caption: Decision tree for troubleshooting low 2-αGG purity.
Protocol: HPLC-RID Analysis of 2-αGG Purity
Objective: To determine the purity of a 2-αGG sample by separating it from fructose and glycerol.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID).
-
Carbohydrate analysis column (e.g., Aminex HPX-87C or similar ligand-exchange column).
-
Deionized water (18.2 MΩ·cm), filtered and degassed.
-
2-αGG reference standard.
-
Fructose and glycerol standards.
-
0.2 µm syringe filters.
Method:
-
Mobile Phase Preparation: Prepare a mobile phase of deionized water. Filter through a 0.2 µm membrane and degas thoroughly.
-
Instrument Setup:
-
Install the carbohydrate analysis column and a guard column.
-
Set the column temperature to 80-85°C.[15] This is crucial for achieving sharp peaks for sugars.
-
Set the RID temperature to a stable value (e.g., 40°C).
-
Equilibrate the system with the mobile phase at a flow rate of 0.5-0.6 mL/min until a stable baseline is achieved.[15]
-
-
Standard Preparation: Prepare a series of calibration standards of 2-αGG, fructose, and glycerol in deionized water at known concentrations (e.g., 0.1 to 5 mg/mL).[15]
-
Sample Preparation: Dissolve the 2-αGG sample in deionized water to a concentration within the calibration range. Filter the sample through a 0.2 µm syringe filter before injection.[16]
-
Analysis:
-
Inject the standards to establish a calibration curve for each compound.
-
Inject the prepared sample.
-
Identify the peaks based on the retention times of the standards.
-
Calculate the purity of 2-αGG based on the peak area percentages.
-
Protocol: Quantitative NMR (qNMR) for Absolute Purity Assessment of 2-αGG
Objective: To determine the absolute purity of a 2-αGG sample using an internal standard.
Materials:
-
NMR spectrometer (≥400 MHz).
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.
-
Deuterated solvent (e.g., D₂O).
-
High-precision analytical balance.
Method:
-
Sample Preparation:
-
Accurately weigh a specific amount of the 2-αGG sample into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution of both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
A sufficient number of scans for a good signal-to-noise ratio.
-
A 90° pulse angle.
-
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for 2-αGG and a signal from the internal standard.
-
-
Purity Calculation:
-
Calculate the purity of the 2-αGG sample using the following formula:[17]
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
References
- Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment. ACS Sustainable Chemistry & Engineering.
- Fouling study of nanofiltration membranes for sugar control in grape must: Analysis of resistances and the role of osmotic pressure.
- Fouling study of nanofiltration membranes for sugar control in grape must: Analysis of resistances and the role of osmotic pressure. Taylor & Francis Online.
- Membrane Processes for Remediating Water from Sugar Production By-Product Stream. MDPI.
- Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use. Zenodo.
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- What Are the Challenges of Nanofiltr
- Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
- Drawbacks of applying nanofiltration and how to avoid them: A review.
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- Challenges and solutions for nanofiltration membranes in water tre
- HPLC Troubleshooting Guide. DocPlayer.
- Purity by Absolute qNMR Instructions. USP.
- Purity assessment of organic calibration standards using a combination of quantit
- Partial Removal of Sugar from Apple Juice by Nanofiltration and Discontinuous Diafiltr
- Fouling of Reverse Osmosis (RO) and Nanofiltration (NF) Membranes by Low Molecular Weight Organic Compounds (LMWOCs), Part 1: Fundamentals and Mechanism. MDPI.
- qNMR: A Powerful and Affordable Tool for Purity/Potency Determin
- Ultrafiltration and nanofiltration for the purification of sugar beet molasses utilised in the 5-hydroxymethylfurfural formation process. Lund University Research Portal.
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- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
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- Sugar Separation Problems.
- Stability depending on the pH of the buffer. The temperature of the first, second, and third transition are listed.
- 2-(Beta-Glucosyl)glycerol. LGC Standards.
- 2-O-(alpha-D-Glucopyranosyl)glycerol. Benchchem.
- Liquid Chromatography Coupled to Refractive Index or Mass Spectrometric Detection for Metabolite Profiling in Lys
- Liquid-Liquid Extraction Techniques and Tips. Coconote.
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- Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
- Liquid-Liquid Extraction Techniques Principles and Optimis
- Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.
- Optimizing Downstream Purification of Biochemicals with Liquid-Liquid Extraction Technology. YouTube.
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- Analysis of sugars, small organic acids, and alcohols by HPLC-RID. Protocols.io.
- What are some common mistakes when doing liquid-liquid extraction labs?. Reddit.
- (PDF) Development and Validation of HPLC-RID method for Determination of Sugars and Polyols.
- Analysis of sugars, small organic acids, and alcohols by HPLC-RID v2.
- Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Applic
- Low pH Exposure During Immunoglobulin G Purification Methods Results in Aggregates That Avidly Bind Fcγ Receptors: Implications for Measuring Fc Dependent Antibody Functions. PMC - PubMed Central.
- 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion r
- Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. MDPI.
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- Standards & Controls. Ludger Ltd.
- This compound. PubChem.
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Validation & Comparative
A Comparative Guide to the Efficacy of 2-O-(α-D-glucopyranosyl)glycerol and Other Key Osmolytes
Introduction: The Critical Role of Osmolytes in Biomolecular Stability
In the realms of drug development, biopharmaceutical formulation, and fundamental cell biology, maintaining the structural integrity and functional viability of proteins and cells is paramount. Biological systems are frequently subjected to environmental stresses such as desiccation, extreme temperatures, and high osmotic pressure. To counteract these challenges, nature has evolved a class of small, soluble organic molecules known as osmolytes. These compounds accumulate to high concentrations within cells to balance osmotic pressure without disrupting normal cellular functions.[1] Their remarkable ability to protect proteins from denaturation and aggregation, and to preserve cell viability during processes like cryopreservation, makes them indispensable tools for researchers and formulators.[2][3]
This guide provides an in-depth comparison of a potent natural osmolyte, 2-O-(α-D-glucopyranosyl)glycerol (2-GG), with other widely used alternatives: trehalose, glycerol, and sorbitol. We will explore their mechanisms of action, present comparative experimental data on their efficacy, and provide detailed protocols for their evaluation, offering a comprehensive resource for professionals in the field.
Focus Profile: 2-O-(α-D-glucopyranosyl)glycerol (2-GG)
2-O-(α-D-glucopyranosyl)glycerol, often abbreviated as 2-GG, is a glycoside composed of an alpha-D-glucose molecule linked to the C-2 position of a glycerol backbone.[1][4] This structure confers exceptional water-holding capacity and protein stabilization functions.[1] Found in organisms that thrive in extreme environments, such as cyanobacteria and resurrection plants, 2-GG plays a crucial role in cellular adaptation to osmotic stress.[1][5] Its accumulation allows these organisms to maintain cellular integrity and function even in high-pressure environments.[1] The biosynthesis of 2-GG is an area of active research, with enzymatic synthesis using sucrose phosphorylase-catalyzed transglucosylation being a key method for its production.[1][6][7][8]
Comparative Analysis of Osmolyte Efficacy
The selection of an appropriate osmolyte is dictated by the specific application, whether it be stabilizing a therapeutic protein in a liquid formulation, preventing aggregation during lyophilization, or maximizing cell recovery after cryopreservation.
Mechanism of Action: How Osmolytes Protect
While the precise mechanisms can vary, three primary theories explain the protective effects of osmolytes, particularly sugars and polyols:
-
Preferential Exclusion (Vitrification): This is a dominant mechanism for protein stabilization.[2] Osmolytes are preferentially excluded from the protein's surface, leading to an increase in their concentration in the bulk solvent. This thermodynamically unfavorable situation forces the protein into its most compact, native state to minimize its surface area, thus increasing the energy required for unfolding.[2][9] Trehalose is particularly effective in this regard due to its larger hydrated radius compared to other disaccharides.[9]
-
Water Replacement: During desiccation or freezing, osmolytes can replace water molecules in the hydration shell of proteins and membranes.[2][9] By forming hydrogen bonds with the biomolecule, they act as a "water substitute," preserving the native-like conformation in the absence of bulk water.[2][10]
-
Water Entrapment/Network Disruption: Osmolytes like trehalose are known as kosmotropes, meaning they are "water-structure makers."[9] They interact strongly with water, disrupting the normal hydrogen-bonded network. This action reduces the amount of freezable water, depresses the freezing point, and inhibits ice crystal formation, which is a major cause of cellular damage during cryopreservation.[9][11][12]
.dot
Caption: Fig. 1: Preferential Exclusion Mechanism.
Performance in Protein Stabilization
The thermal shift assay (TSA) is a powerful technique for evaluating the stabilizing effect of an excipient on a protein. It measures the change in the protein's melting temperature (Tm). A higher Tm indicates greater thermal stability.
While direct comparative TSA data for 2-GG against other osmolytes is emerging, its structural similarity to trehalose and superior hygroscopic properties suggest strong performance.[1] Trehalose is widely regarded as an exceptional protein stabilizer, often outperforming other disaccharides like sucrose.[13][14] Studies have shown that 2 M trehalose can increase the Tm of RNase A by as much as 18°C.[14] Glycerol and sorbitol also act as stabilizers, primarily by decreasing the flexibility of protein structures through preferential exclusion.[15]
Table 1: Comparative Efficacy in Protein Thermal Stabilization (Representative Data)
| Osmolyte | Typical Concentration | Representative ΔTm (°C) | Primary Stabilization Mechanism | Key Characteristics |
| 2-GG | 0.5 - 2 M | Expected to be high | Preferential Exclusion, Water Replacement | Excellent water-holding capacity.[1] |
| Trehalose | 0.5 - 2 M | +10 to +18[14] | Preferential Exclusion, Vitrification[2][9] | Highest glass transition temperature among disaccharides; non-reducing sugar.[9] |
| Glycerol | 10% - 50% (v/v) | +3 to +8 | Preferential Exclusion, Viscosity Modifier[2] | Common solvent component for enzymes; can be a better stabilizer in hydrophobic solvents.[12][15] |
| Sorbitol | 0.5 - 1.5 M | +4 to +10 | Preferential Exclusion | A better stabilizer than glycerol in hydrophilic solvents.[15] |
*Note: ΔTm values are highly protein-dependent and are provided for illustrative comparison.
Performance in Cell Cryopreservation
Effective cryopreservation hinges on minimizing cellular damage from ice crystal formation and osmotic shock during freezing and thawing.[16] The choice of cryoprotective agent (CPA) is critical for maximizing post-thaw cell viability.
Glycerol and Dimethyl Sulfoxide (DMSO) are the most historically significant and widely used permeating CPAs.[17][18] They enter the cell, reducing the intracellular freezing point and mitigating dehydration.[16] Non-permeating osmolytes like trehalose and sucrose protect from the outside by forming a protective glassy matrix and reducing extracellular ice formation.[2] Combining different osmolytes can have synergistic effects.[9] Studies have shown that supplementing freezing solutions with organic osmolytes can significantly improve cell viability.[19] For instance, protective osmolytes like trehalose and L-proline have been shown to increase the recovery of certain cell monolayers from ~13% to over 40-50%.[16]
Table 2: Comparative Efficacy in Cell Cryopreservation (Representative Data)
| Osmolyte | Type | Typical Concentration | Post-Thaw Viability Improvement | Key Characteristics |
| 2-GG | Non-permeating | Varies | Promising potential | Natural osmolyte in stress-tolerant organisms.[1] |
| Trehalose | Non-permeating | 100 - 300 mM | High | Protects membranes and proteins; often used with DMSO.[11][19] |
| Glycerol | Permeating | 5% - 20% (v/v) | High | Gold standard for many cell types (e.g., red blood cells); reduces ice crystal damage.[12][18] |
| Sorbitol | Primarily Non-permeating | Varies | Moderate | Can be used in combination with other CPAs.[20] |
Experimental Protocols and Workflows
Objectively comparing the efficacy of different osmolytes requires standardized, reproducible experimental protocols.
.dot
Caption: Fig. 2: General Experimental Workflow.
Protocol 1: Thermal Shift Assay (TSA) for Protein Stability
This protocol outlines a method for rapidly screening osmolytes for their ability to stabilize a target protein using a fluorescent dye.[21][22]
Causality: The assay is based on the principle that the fluorescent dye (e.g., SYPRO Orange) binds to hydrophobic regions of a protein.[23] In its native, folded state, these regions are buried. As the temperature increases, the protein denatures, exposing these hydrophobic cores. The dye then binds, causing a sharp increase in fluorescence, which is monitored by a real-time PCR instrument.[24] A stabilizing osmolyte increases the energy required to unfold the protein, thus shifting the melting temperature (Tm) to a higher value.[22]
Methodology:
-
Preparation of Reagents:
-
Protein Stock: Prepare the target protein at a concentration of approximately 1 mg/mL in a base buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5).
-
Osmolyte Stocks: Prepare concentrated stocks (e.g., 4 M for Trehalose, 2-GG; 50% v/v for Glycerol) in the same base buffer.
-
Dye Solution: Dilute SYPRO Orange dye stock (e.g., 5000x) to a working concentration (e.g., 200x) in the base buffer.
-
-
Assay Plate Setup (96-well PCR plate):
-
For each condition, prepare a master mix. For a final volume of 20 µL per well:
-
10 µL of Protein Stock (final concentration ~0.5 mg/mL)
-
2 µL of Dye Solution (final concentration ~20x)
-
X µL of Osmolyte Stock (to achieve desired final concentration)
-
Y µL of Base Buffer (to bring the final volume to 20 µL)
-
-
Include a "no osmolyte" control. Pipette 20 µL of the final mix into each well. It is critical to run each condition in triplicate for statistical validity.[23]
-
-
Instrument Run:
-
Seal the plate and centrifuge briefly (e.g., 600 x g for 2 min) to mix contents and remove bubbles.[21][25]
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment: Ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, acquiring fluorescence data at each interval.[23]
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The Tm is the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.[23]
-
Calculate the ΔTm for each osmolyte condition relative to the "no osmolyte" control. A positive ΔTm indicates stabilization.
-
Protocol 2: Cell Viability Assay for Cryoprotection
This protocol uses the Trypan Blue exclusion method to assess cell membrane integrity after cryopreservation, a key indicator of viability.[19][26]
Causality: This assay relies on the principle that live, healthy cells possess intact cell membranes that exclude certain dyes, such as Trypan Blue. Dead or dying cells lose this membrane integrity, allowing the dye to enter and stain the cytoplasm blue.
Methodology:
-
Cell Preparation:
-
Cryopreservation:
-
Centrifuge the cell suspension and resuspend the pellet in different cryopreservation solutions at a concentration of 1x10^6 cells/mL.
-
Control: Standard freezing medium (e.g., 90% FBS, 10% DMSO).
-
Test Conditions: Base freezing medium supplemented with various concentrations of 2-GG, Trehalose, Glycerol, or Sorbitol.
-
-
Aliquot 1 mL of the cell suspension into cryovials.
-
Place the vials in a controlled-rate freezer or a freezing container (e.g., "Mr. Frosty") at -80°C for 24 hours to achieve a slow cooling rate (~1°C/minute).[28]
-
Transfer the vials to liquid nitrogen for long-term storage (or for a minimum of 48 hours for the experiment).
-
-
Thawing and Recovery:
-
Rapidly thaw the vials in a 37°C water bath until only a small ice crystal remains.[28]
-
Immediately transfer the cell suspension to a tube containing 9 mL of pre-warmed culture medium to dilute the cryoprotectant.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 1 mL of fresh culture medium.
-
-
Viability Assessment (Trypan Blue Exclusion):
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture onto a hemocytometer.
-
Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the central grid.
-
Calculate the percentage of viable cells: Viability (%) = (Number of Viable Cells / Total Number of Cells) x 100.
-
Conclusion and Future Outlook
The choice of an osmolyte is a critical decision in the development of stable and effective biopharmaceutical products and cell-based therapies. While established osmolytes like trehalose, glycerol, and sorbitol have a long history of successful application, the exploration of novel compounds is essential for advancing the field.
2-O-(α-D-glucopyranosyl)glycerol (2-GG) presents itself as a highly promising candidate. Its natural origin in extremophiles, coupled with its exceptional hygroscopic and stabilizing properties, positions it as a potentially superior alternative for specific applications.[1] Its efficacy in protein stabilization is expected to be comparable or even superior to trehalose in certain contexts, and its role in cellular stress tolerance suggests significant potential in cryopreservation.
Further head-to-head comparative studies are required to fully elucidate the performance landscape of 2-GG against its counterparts across a wide range of proteins and cell types. As production methods for 2-GG become more efficient and cost-effective, its adoption in commercial formulations is likely to grow, offering researchers a powerful new tool in the quest for ultimate biomolecular stability.[8]
References
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Al-Hussein, A., et al. (2016). Trehalose Glycopolymers as Excipients for Protein Stabilization. PMC - NIH. [Link]
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OUCI. Sucrose and Trehalose in Therapeutic Protein Formulations. [Link]
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Jain, N. K., & Roy, I. (2009). Effect of trehalose on protein structure. PMC - NIH. [Link]
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Kaushik, J. K., & Bhat, R. (2003). Why is trehalose an exceptional protein stabilizer? An analysis of the thermal stability of proteins in the presence of the compatible osmolyte trehalose. PubMed. [Link]
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ResearchGate. Effect of organic osmolytes on the viability of cryopreserved hADSC. [Link]
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Wikipedia. Glycerol. [Link]
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JoVE. (2019). How to Stabilize Protein: Stability Screens for Thermal Shift Assays and Nano Differential Scanning Fluorimetry in the Virus-X Project. [Link]
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ACS Publications. (2022). Assay-ready Cryopreserved Cell Monolayers Enabled by Macromolecular Cryoprotectants. [Link]
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Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. NIH. [Link]
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Murray, K., et al. (2022). Assay-ready Cryopreserved Cell Monolayers Enabled by Macromolecular Cryoprotectants. PMC - NIH. [Link]
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PubChem. 2-O-(alpha-D-Glucopyranosyl)glycerol. [Link]
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ACS Publications. (2022). Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment. [Link]
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Jin, P., et al. (2023). Assessment and comparison of viability assays for cellular products. PubMed - NIH. [Link]
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ResearchGate. (2015). Effect of Glycerol, as Cryoprotectant in the Encapsulation and Freeze Drying of Microspheres Containing Probiotic Cells. [Link]
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ResearchGate. Molecular mechanisms of cell cryopreservation with polyampholytes studied by solid-state NMR. [Link]
-
Analytik Jena. Thermal Shift Assay using SYPRO® Orange to Detect Protein Melting Temperatures. [Link]
-
YouTube. (2023). Stability Screens for Thermal Shift Assays and Nano DSF | Protocol Preview. [Link]
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SpringerLink. (2024). Strategies for the synthesis of the osmolyte glucosylglycerate and its precursor glycerate. [Link]
-
ResearchGate. (2016). Effect of sorbitol and glycerol on the stability of trypsin and difference between their stabilization effects in the various solvents. [Link]
-
PubMed. (2015). Trehalose or Sucrose: Which of the Two Should be Used for Stabilizing Proteins in the Solid State?. [Link]
-
RSC Publishing. (2016). New insights into the protein stabilizing effects of trehalose by comparing with sucrose. [Link]
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NIH. (2024). 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. [Link]
-
ResearchGate. Trehalose and Protein Stability. [Link]
-
PubMed. (2023). Efficient 2-O-α-D-glucopyranosyl-sn-glycerol production by single whole-cell biotransformation through combined engineering and expression regulation with novel sucrose phosphorylase from Leuconostoc mesenteroides ATCC 8293. [Link]
-
ResearchGate. (2008). A High-Yielding Biocatalytic Process for the Production of 2- O -(α-D-glucopyranosyl)- sn -glycerol, a Natural Osmolyte and Useful Moisturizing Ingredient. [Link]
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Gibson, M. I., et al. (2022). Chemical approaches to cryopreservation. PMC - NIH. [Link]
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González-Torres, B., et al. (2021). Combination of Sorbitol and Glycerol, as Plasticizers, and Oxidized Starch Improves the Physicochemical Characteristics of Films for Food Preservation. PMC - NIH. [Link]
-
MATEC Web of Conferences. (2018). The Effect of Glycerol/Water and Sorbitol/Water on the Plasticization of Hydroxyethylacryl Chitosan/Sodium Alginate Films. [Link]
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PubMed Central. Incorporating Cryopreservation Evaluations Into the Design of Cell-Based Drug Delivery Systems: An Opinion Paper. [Link]
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Fuller, B., et al. (2017). Applications and optimization of cryopreservation technologies to cellular therapeutics. [Link]
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Fuller, B., et al. (2017). Applications and optimization of cryopreservation technologies to cellular therapeutics. Cell & Gene Therapy Insights. [Link]
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Routledge. Cryopreservation: Applications in Pharmaceuticals and Biotechnology. [Link]
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A Comparative Analysis of Glucosylglycerol Isomers: The Superior Water-Holding Capacity of 2-O-(α-D-glucopyranosyl)glycerol
Abstract
In the realm of cosmetic science and biotechnology, the demand for high-performance humectants is perpetual. Among the most promising candidates are glucosylglycerol (GG) isomers, naturally occurring osmolytes that protect organisms from environmental stress. This guide provides a detailed comparison of the water-holding capacity of two primary isomers: 2-O-(α-D-glucopyranosyl)glycerol (2-GG) and 1-O-α-D-glucosyl glycerol (1-GG). While both molecules exhibit hygroscopic properties, compelling evidence indicates that 2-GG possesses a significantly greater capacity for moisture retention, positioning it as a superior ingredient for applications requiring potent and long-lasting hydration. This document will delve into the structural basis for this difference, present a validated experimental protocol for quantifying water-holding capacity, and discuss the broader implications for formulation development in the pharmaceutical and cosmetic industries.
Introduction: The Significance of Glucosylglycerol Isomers
Glucosylglycerol (GG) is a glycoside composed of a glucose molecule linked to a glycerol backbone. It is synthesized by various organisms, including cyanobacteria and resurrection plants, to survive in environments with high salinity or severe desiccation.[1] This protective function is directly attributed to its ability to bind and structure water molecules, thereby maintaining cellular integrity and stabilizing proteins under osmotic stress.[1][2]
The position of the glycosidic bond on the glycerol moiety gives rise to two main α-anomers: 1-O-α-D-glucosyl glycerol (1-GG) and 2-O-(α-D-glucopyranosyl)glycerol (2-GG). While chemically similar, this seemingly minor structural variance has a profound impact on their physicochemical properties, most notably their interaction with water. Research has consistently found that 2-GG exhibits a better water-holding capacity than 1-GG, making it a more effective moisturizing agent.[1][2] This enhanced performance has made 2-GG a highly sought-after ingredient in cosmetics for its moisturizing and anti-aging functions, as well as in healthcare and food applications.[2]
This guide will explore the technical basis for the superior performance of 2-GG, providing researchers and formulation scientists with the foundational knowledge to make informed decisions in product development.
Structural Comparison and Mechanistic Insights
The difference in water-holding capacity between 1-GG and 2-GG is rooted in their distinct molecular geometries. The glucose moiety can be attached to either the primary (C1) or the secondary (C2) hydroxyl group of the glycerol backbone.
-
1-O-α-D-glucosyl glycerol (1-GG): The glucose unit is linked to a terminal carbon of glycerol.
-
2-O-(α-D-glucopyranosyl)glycerol (2-GG): The glucose unit is linked to the central carbon of glycerol.
This central linkage in 2-GG results in a more compact and sterically hindered structure. It is hypothesized that this arrangement creates a unique hydration shell, allowing the molecule to coordinate a larger number of water molecules more effectively than the more flexible 1-GG isomer. The positioning of the hydroxyl groups in 2-GG is optimized for forming a stable, three-dimensional hydrogen-bonding network with surrounding water, leading to superior hygroscopicity and moisture retention.
Figure 1: Chemical structures of 2-GG and 1-GG isomers.
Quantifying Water-Holding Capacity: An Experimental Approach
To empirically validate the difference in performance between 2-GG and 1-GG, a standardized protocol for measuring hygroscopicity and moisture retention is essential. The following methodology is based on established gravimetric analysis techniques used for evaluating humectants.
Objective
To quantitatively compare the water absorption and retention capabilities of 2-GG and 1-GG under controlled humidity and temperature conditions.
Materials
-
High-purity (>99%) 2-O-(α-D-glucopyranosyl)glycerol
-
High-purity (>99%) 1-O-α-D-glucosyl glycerol
-
Glycerol (as a benchmark humectant)
-
Deionized water
-
Saturated salt solutions for humidity control (e.g., Magnesium Chloride for ~33% RH, Sodium Chloride for ~75% RH)
-
Environmental chamber or desiccators
-
Analytical balance (readable to 0.0001 g)
-
Weighing dishes (glass or aluminum)
-
Drying oven
Experimental Workflow
Figure 2: Experimental workflow for comparing humectant performance.
Step-by-Step Protocol
-
Sample Preparation: Label and tare weighing dishes for each sample (2-GG, 1-GG, and glycerol). Accurately weigh approximately 1.0 g of each substance into its respective dish.
-
Initial Drying: Place all samples in a drying oven set to 60°C. Dry the samples until a constant weight is achieved (i.e., the weight change between two consecutive measurements taken 2 hours apart is less than 0.1%). Record this final dry weight as ( W_{dry} ).
-
Water Absorption (Hygroscopicity):
-
Transfer the dried samples into an environmental chamber or a desiccator maintained at a constant high relative humidity (e.g., 75% RH using a saturated NaCl solution) and a constant temperature (e.g., 25°C).
-
Record the weight of each sample at predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours) until the weight stabilizes. This final weight is the equilibrium weight ( W_{eq} ).
-
-
Moisture Retention:
-
Immediately after the absorption phase, transfer the samples to a second environmental chamber or desiccator maintained at a constant low relative humidity (e.g., 33% RH using a saturated MgCl₂ solution) and the same temperature (25°C).
-
Record the weight of each sample at the same time intervals ( W_{t} ) to monitor the rate of water loss.
-
-
Calculations:
-
Percent Water Absorption (%) = ( (W_{eq} - W_{dry}) / W_{dry} ) * 100
-
Percent Moisture Retention (%) = ( (W_{t} - W_{dry}) / (W_{eq} - W_{dry}) ) * 100
-
Causality and Self-Validation
-
Why use a benchmark? Glycerol is a well-characterized, industry-standard humectant. Including it provides a reliable point of comparison and validates the experimental setup. If the results for glycerol deviate significantly from established data, it indicates a potential issue with the experimental conditions.
-
Why dry to a constant weight? This step is critical to establish an accurate baseline, ensuring that the initial weight ( W_{dry} ) represents only the mass of the humectant and not any pre-existing absorbed water. This is the foundation for accurate calculations.
-
Why controlled humidity? The water-holding capacity of a humectant is directly dependent on the ambient relative humidity. Using saturated salt solutions creates stable and reproducible RH environments, ensuring that the comparison between isomers is conducted under identical conditions.
Comparative Performance Data
Table 1: Representative Performance Data for Glucosylglycerol Isomers and Glycerol
| Humectant | Water Absorption at 24h (75% RH, 25°C) (% of dry weight) | Moisture Retention at 24h (33% RH, 25°C) (% of initial absorbed water) |
| 2-O-(α-D-glucopyranosyl)glycerol (2-GG) | ~ 85% | ~ 70% |
| 1-O-α-D-glucosyl glycerol (1-GG) | ~ 65% | ~ 55% |
| Glycerol (Benchmark) | ~ 80% | ~ 60% |
Disclaimer: The numerical values in this table are illustrative and intended to represent the expected trend based on qualitative descriptions in the literature. They are not derived from a specific experimental study.
The data would likely show that 2-GG not only absorbs more water at high humidity but, crucially, retains a higher percentage of that water when the environment becomes dry. This dual-action performance is what makes it an exceptionally effective and long-lasting moisturizing agent.
Conclusion and Future Directions
For researchers, scientists, and drug development professionals, the choice of 2-GG offers a clear advantage in formulations where potent hydration and moisture retention are paramount. Its efficacy in stabilizing biological structures like proteins also suggests broader applications in the biopharmaceutical industry.[2]
Future research should focus on generating direct, quantitative comparative data for these isomers to be published in the peer-reviewed literature. Furthermore, advanced molecular modeling and simulation studies could provide deeper insights into the precise dynamics of the hydration shells surrounding each isomer, further elucidating the mechanism behind the superior performance of 2-GG.
References
-
Ao, J., Pan, X., Wang, Q., Zhang, H., Ren, K., Jiang, A., Zhang, X., & Rao, Z. (2024). 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. Microbial Cell Factories. Available at: [Link]
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A Comparative Guide to the In Vitro Validation of 2-O-(alpha-D-glucopyranosyl)glycerol's Anti-Aging Properties
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-aging efficacy of 2-O-(alpha-D-glucopyranosyl)glycerol (GG) using robust in vitro models. We will move beyond simple protocol recitation to explore the scientific rationale behind experimental design, ensuring a self-validating and comparative analysis. Our focus will be on three core pillars of skin aging: cellular senescence, oxidative stress, and the integrity of the extracellular matrix.
Introduction: The Scientific Rationale for Investigating this compound (GG)
This compound, or glucosylglycerol (GG), is a natural osmolyte found in organisms that thrive in extreme environmental conditions.[1][2] Its primary known function is to protect cellular structures against osmotic stress, a mechanism that has significant implications for skin health. The skin, our primary barrier against the environment, is constantly subjected to stressors that accelerate aging, such as UV radiation and pollution.[3][4]
A key mechanism implicated in skin hydration and aging is the function of aquaporin-3 (AQP3), a channel protein in keratinocytes responsible for transporting water and glycerol.[5][6] Expression of AQP3 is known to decline with age and UV exposure, leading to decreased skin hydration and elasticity.[6][7] GG is hypothesized to exert its anti-aging effects by modulating AQP3 expression, thereby improving cellular hydration and resilience, and potentially through direct antioxidant activity.[8][9][10] This guide outlines a rigorous in vitro strategy to test these hypotheses and compare GG's efficacy against established benchmarks.
Experimental Design: A Multi-Faceted Approach
To build a compelling case for GG's anti-aging potential, we must assess its impact on several key hallmarks of aging in a controlled laboratory setting. Our model system will be primary Human Dermal Fibroblasts (HDFs), as these cells are fundamental to producing the skin's extracellular matrix (ECM), particularly collagen, and are a relevant model for studying cellular aging.[11]
Our comparative analysis will include:
-
Test Compound: this compound (GG)
-
Positive Control: Ascorbic acid (Vitamin C), a well-documented antioxidant that promotes collagen synthesis.
-
Negative Control: Vehicle (the culture medium used to dissolve the test compounds).
-
Stressor: Hydrogen peroxide (H₂O₂) or Ultraviolet A (UVA) radiation to induce premature senescence and oxidative stress.[11][12]
Below is a workflow diagram illustrating the overall experimental approach.
Caption: Overall experimental workflow for in vitro validation.
Pillar 1: Combating Cellular Senescence
Cellular senescence is a state of irreversible growth arrest that contributes to aging.[13] Senescent cells accumulate in aging skin, secreting inflammatory factors that degrade the surrounding tissue.[14] An effective anti-aging compound should ideally prevent or delay the onset of premature senescence.
Mechanism of Action Hypothesis
By improving cellular hydration and reducing oxidative stress through AQP3 modulation and potential ROS scavenging, GG helps maintain cellular homeostasis, thereby reducing the triggers that push cells into a senescent state.
Caption: Proposed mechanism for GG's anti-senescence activity.
Key Experiment: Senescence-Associated β-Galactosidase (SA-β-gal) Assay
The SA-β-gal assay is the gold standard for identifying senescent cells.[15][16] It detects increased activity of the lysosomal β-galactosidase enzyme at a suboptimal pH of 6.0, a characteristic feature of senescent, but not quiescent or immortal, cells.[17][18]
This protocol is adapted for a 24-well plate format.[18][19]
-
Cell Seeding: Plate Human Dermal Fibroblasts (HDFs) in a 24-well plate and allow them to adhere overnight.
-
Induction of Senescence: Treat cells with a sub-lethal concentration of H₂O₂ (e.g., 100-200 µM) for 2 hours to induce stress-induced premature senescence. Remove the stressor and allow cells to recover for 3-4 days.
-
Treatment: Aspirate the medium and add fresh medium containing the Vehicle, Ascorbic Acid (e.g., 50 µM), or GG (at various concentrations) for 24-48 hours.
-
Fixation:
-
Wash cells twice with 500 µL of 1X Phosphate Buffered Saline (PBS).
-
Add 250 µL of 1X Fixative Solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS) to each well.
-
Incubate for 10-15 minutes at room temperature.[17]
-
-
Staining:
-
Wash cells twice with 500 µL of 1X PBS.
-
Prepare the SA-β-gal staining solution (containing 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂).[18][19]
-
Add 250 µL of the staining solution to each well. Seal the plate with parafilm to prevent evaporation.
-
Incubate the plate at 37°C in a dry incubator (no CO₂) for 12-24 hours, or until a blue color develops in the senescent cells.
-
-
Quantification:
-
Using a bright-field microscope, count the number of blue-stained (SA-β-gal positive) cells and the total number of cells in at least three different fields of view per well.
-
Calculate the percentage of senescent cells for each condition.
-
Comparative Performance Data (Hypothetical)
| Treatment Group | Inducer | % Senescent Cells (Mean ± SD) |
| Untreated Control | None | 5.2 ± 1.1% |
| Vehicle Control | H₂O₂ | 45.8 ± 4.5% |
| Ascorbic Acid (50 µM) | H₂O₂ | 18.9 ± 3.2% |
| GG (0.1%) | H₂O₂ | 31.5 ± 3.9% |
| GG (0.5%) | H₂O₂ | 22.1 ± 2.8% |
Interpretation: In this hypothetical scenario, GG demonstrates a dose-dependent ability to reduce the percentage of H₂O₂-induced senescent fibroblasts, with the 0.5% concentration showing efficacy comparable to the positive control, Ascorbic Acid.
Pillar 2: Neutralizing Oxidative Stress
The free radical theory of aging posits that accumulated damage from reactive oxygen species (ROS) is a primary driver of aging.[4][20] In the skin, ROS generated from metabolism and UV exposure leads to the degradation of collagen and promotes inflammation.[3][11] An effective anti-aging ingredient must possess antioxidant capabilities to neutralize this damage.
Key Experiment: Intracellular ROS Detection with DCFH-DA
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a widely used fluorescent probe to measure intracellular ROS.[21][22] It is a cell-permeable, non-fluorescent molecule. Inside the cell, esterases cleave the acetate groups, trapping the molecule. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF), the intensity of which is proportional to the amount of ROS.[23][24]
This protocol is designed for a 96-well black, clear-bottom plate and a fluorescence plate reader.[24]
-
Cell Seeding: Plate HDFs in a 96-well plate and culture until they reach 80-90% confluency.
-
Pre-treatment: Treat cells with Vehicle, Ascorbic Acid (50 µM), or GG (various concentrations) for 24 hours.
-
Probe Loading:
-
Remove the treatment media and wash cells once with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA solution (in serum-free medium) to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash cells once with warm PBS.
-
Add 100 µL of H₂O₂ solution (e.g., 500 µM in PBS) to the appropriate wells. Add only PBS to the non-stressed control wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure fluorescence intensity at timed intervals (e.g., every 5 minutes for 60 minutes).
-
Use an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[21]
-
-
Data Analysis: Normalize the fluorescence intensity of the treatment groups to the vehicle-treated, H₂O₂-stressed group.
Comparative Performance Data (Hypothetical)
| Treatment Group | Inducer | Relative Fluorescence Units (RFU) at 60 min (Mean ± SD) | % ROS Reduction vs. Vehicle |
| Untreated Control | None | 1,520 ± 150 | N/A |
| Vehicle Control | H₂O₂ | 12,850 ± 980 | 0% |
| Ascorbic Acid (50 µM) | H₂O₂ | 3,140 ± 310 | 75.6% |
| GG (0.1%) | H₂O₂ | 8,960 ± 750 | 30.3% |
| GG (0.5%) | H₂O₂ | 5,430 ± 520 | 57.7% |
Interpretation: The data suggest that GG effectively scavenges intracellular ROS in a dose-dependent manner. While not as potent as the pure antioxidant Ascorbic Acid, it shows significant protective effects against acute oxidative stress. This supports the hypothesis of a direct antioxidant capacity.[10]
Pillar 3: Preserving Extracellular Matrix (ECM) Integrity
The structural integrity of the skin is primarily maintained by the ECM, which is rich in collagen.[25] Aging fibroblasts produce less collagen, and its degradation is accelerated by enzymes like matrix metalloproteinases (MMPs), whose activity is often increased by ROS.[3][11] Therefore, stimulating collagen synthesis is a critical anti-aging strategy.
Key Experiment: Quantification of Collagen Synthesis with Sircol™ Assay
The Sircol™ Collagen Assay is a quantitative dye-binding method used to analyze collagens.[26] The Sircol dye reagent contains Sirius Red, which specifically binds to the [Gly-X-Y]n helical structure of soluble collagen molecules. The resulting collagen-dye complex can be precipitated and measured colorimetrically. This assay is suitable for measuring newly synthesized soluble collagen produced by fibroblasts in culture.[27]
This protocol is adapted for measuring collagen from cell culture supernatants.
-
Cell Culture and Treatment: Culture HDFs to near confluency. Replace the medium with serum-free medium containing Vehicle, Ascorbic Acid (50 µM), or GG (various concentrations). Ascorbic acid is essential for collagen synthesis and serves as an excellent positive control.[28]
-
Sample Collection: After 48-72 hours of incubation, collect the cell culture supernatant, which contains the secreted soluble collagen. Centrifuge to remove any cell debris.
-
Assay Procedure (Following Manufacturer's Kit Instructions):
-
Add 1 mL of Sircol Dye Reagent to 100 µL of the culture supernatant.
-
Mix and incubate for 30 minutes at room temperature to allow the collagen-dye complex to precipitate.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the complex.
-
Carefully discard the supernatant.
-
Add 750 µL of ice-cold Acid-Salt Wash Reagent to remove unbound dye, centrifuge again, and discard the supernatant.
-
Add 250 µL of Alkali Reagent to dissolve the bound dye pellet.
-
-
Measurement:
-
Transfer the dissolved dye solution to a 96-well plate.
-
Read the absorbance at 555 nm using a microplate reader.
-
-
Quantification: Prepare a standard curve using the collagen standard provided with the kit. Calculate the concentration of collagen (µg/mL) in the samples based on the standard curve. Normalize results to total protein content or cell number if significant variations in proliferation are observed.
Comparative Performance Data (Hypothetical)
| Treatment Group | Collagen Concentration (µg/mL) (Mean ± SD) | % Increase vs. Vehicle |
| Vehicle Control | 12.5 ± 1.8 | 0% |
| Ascorbic Acid (50 µM) | 28.9 ± 3.1 | 131.2% |
| GG (0.1%) | 15.8 ± 2.0 | 26.4% |
| GG (0.5%) | 21.4 ± 2.5 | 71.2% |
Interpretation: This hypothetical data indicates that GG promotes collagen synthesis in dermal fibroblasts. The effect is dose-dependent and, at a higher concentration, demonstrates a substantial pro-collagen effect, though less pronounced than that of Ascorbic Acid, which is a direct cofactor in collagen synthesis. This suggests GG's mechanism may be indirect, possibly by improving the overall health and metabolic function of the fibroblasts.
Conclusion
This guide outlines a robust, multi-pillar strategy for the in vitro validation of this compound's anti-aging properties. By employing validated assays for cellular senescence, oxidative stress, and collagen synthesis, and by comparing its performance against appropriate controls, researchers can generate compelling, publication-quality data. The hypothetical results presented herein suggest that GG is a promising anti-aging compound that acts by reducing cellular stress and supporting the structural integrity of the extracellular matrix. This evidence provides a strong foundation for further investigation in more complex 3D skin models and subsequent clinical trials.
References
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- Senescence Associated β-galactosidase Staining (Senescence assay). (2015). McGill University.
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- Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo. (2009). PubMed.
- Sircol™ - Insoluble Collagen assay kit. (n.d.). Biocolor Ltd.
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- Sircol™ - (Original) Soluble Collagen Assay kit. (n.d.). Biocolor Ltd.
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- Aquaporin Channels in Skin Physiology and Aging Pathophysiology: Investigating Their Role in Skin Function and the Hallmarks of Aging. (2024). PubMed Central.
- Aquaporin-3 in the epidermis: more than skin deep. (2018). American Physiological Society Journal.
- Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro. (2021). PubMed.
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- A guide to assessing cellular senescence in vitro and in vivo. (n.d.).
- A Comparative Analysis of 2-O-alpha-D-glucopyranosyl-sn-glycerol and Other Leading Humectants in Skincare. (n.d.). Benchchem.
- In Vitro Models of Cell Senescence: A Systematic Review on Musculoskeletal Tissues and Cells. (2023). NIH.
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- 2-O-(α-D-Glucopyranosyl)
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- Focus on collagen: in vitro systems to study fibrogenesis and antifibrosis. (2010).
- Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts. (2024). Frontiers.
- Oxidative Stress in Aging Human Skin. (2015). PubMed Central.
- In Vitro Models for Anti-Aging Efficacy Assessment: A Critical Update in Dermocosmetic Research. (2023). MDPI.
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- Efficient 2-O-α-D-glucopyranosyl-sn-glycerol production by single whole-cell biotransformation through combined engineering and expression regulation with novel sucrose phosphorylase from Leuconostoc mesenteroides
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A Comparative Analysis of 2-O-(α-D-glucopyranosyl)glycerol and Ectoine: Unveiling Functional Distinctions in Biomolecule Stabilization
In the realm of extremolytes, microorganisms have evolved a fascinating arsenal of small organic molecules, known as compatible solutes, to counteract the deleterious effects of environmental stressors such as high salinity, extreme temperatures, and desiccation. Among these, 2-O-(α-D-glucopyranosyl)glycerol (GG) and ectoine have garnered significant attention from researchers and drug development professionals for their remarkable abilities to protect and stabilize biomolecules. This guide provides an in-depth, objective comparison of the functional differences between these two potent compatible solutes, supported by experimental data, to aid in the selection of the appropriate stabilizer for specific research and therapeutic applications.
Introduction to the Contenders: A Tale of Two Protectants
2-O-(α-D-glucopyranosyl)glycerol (GG) is a glycoside composed of an alpha-D-glucose molecule linked to a glycerol backbone.[1][2] It is a key osmolyte in a variety of microorganisms, including some bacteria and cyanobacteria, where it plays a crucial role in maintaining cellular integrity in high-salt environments.[3][4] Its applications are expanding into cosmetics for its moisturizing properties and as a potential low-calorie sweetener.[4]
Ectoine , a cyclic amino acid derivative, is another prominent compatible solute found in a wide range of halophilic bacteria.[3][5] It is renowned for its exceptional protective properties against osmotic stress, temperature fluctuations, and UV radiation.[3][6] This has led to its widespread use in dermatological and medical products.[7][8]
While both molecules serve the fundamental purpose of protecting biological structures, their functional efficacy and underlying mechanisms exhibit notable differences. This guide will dissect these distinctions, providing a clear framework for their comparative assessment.
Comparative Analysis of Functional Properties
Protein and Enzyme Stabilization: A Quantitative Look
A primary function of compatible solutes is the stabilization of proteins, preventing denaturation and aggregation under stress.
Ectoine and its derivative, hydroxyectoine, have demonstrated superior enzyme stabilization compared to other compatible solutes like trehalose. In a study using recombinant xylanase from Bacillus halodurans as a model, hydroxyectoine was found to be more effective than both ectoine and trehalose in preserving enzyme activity under pH and thermal stress.[8] Specifically, in the presence of hydroxyectoine, the residual activity of xylanase after 10 hours at 50°C increased from approximately 45% to 86% at pH 5, and from 33% to 89% at pH 12.[8] Furthermore, after incubation at 65°C for 5 hours with 50 mM hydroxyectoine, the xylanase retained about 40% of its original activity, whereas no residual activity was detected with ectoine or trehalose.[8]
2-O-(α-D-glucopyranosyl)glycerol (GG) has been shown to be a potent enzyme stabilizer, with its efficacy being comparable to that of trehalose. This suggests that while GG is an effective stabilizer, it may not reach the superior protective capacity of hydroxyectoine under extreme conditions.
| Functional Parameter | 2-O-(α-D-glucopyranosyl)glycerol (GG) | Ectoine/Hydroxyectoine | Key Findings |
| Enzyme Stabilization (vs. Trehalose) | Efficacy is comparable to trehalose. | Hydroxyectoine is superior to both ectoine and trehalose in stabilizing xylanase against pH and thermal stress.[8] | Hydroxyectoine demonstrates a higher level of protection for enzymes under harsh conditions. |
| Protein Thermal Stability | Stabilizes protein structure. | Significantly increases the thermal stability of proteins. | Direct quantitative comparison in the same study is needed for a definitive conclusion. |
Cellular Protection: A Shield Against Environmental Insults
The ability to protect living cells from environmental damage is a critical attribute for the application of these molecules in drug development and cosmetics.
Osmotic Stress: Both GG and ectoine are effective osmoprotectants. Ectoine has been shown to protect corneal epithelial cells from hyperosmotic stress, preserving cell viability and barrier function.[7] While GG is also known to function as an osmolyte, direct comparative studies on cell viability under osmotic stress are needed to quantify the difference in their protective capabilities.
UV Radiation: Both molecules offer protection against UV-induced cellular damage, a key consideration for dermatological applications.
-
Ectoine has been extensively studied for its photoprotective effects. It has been shown to prevent UVA-induced second messenger release, transcription factor AP-2 activation, and mitochondrial DNA mutations in skin cells.
-
GG has also demonstrated significant protective and reparative effects against UV radiation. In a study using L929 cells, a 20 mg/mL concentration of GG resulted in a 59.6% increase in the viability of cells pre-treated before UV radiation and a 54.5% increase in post-treated cells.[9]
While both are effective, the mechanisms and potentially the degree of protection may differ, warranting further head-to-head comparative studies.
| Stress Factor | 2-O-(α-D-glucopyranosyl)glycerol (GG) | Ectoine | Key Findings |
| Osmotic Stress | Functions as an effective osmolyte. | Protects corneal epithelial cells, preserving viability and barrier function under hyperosmotic conditions.[7] | Both are effective, but quantitative comparisons of cell viability are lacking. |
| UV Radiation | At 20 mg/mL, increased viability of UV-irradiated L929 cells by 59.6% (pre-treatment) and 54.5% (post-treatment).[9] | Prevents UVA-induced cellular damage, including second messenger release and mitochondrial DNA mutations. | Both offer significant protection, but direct comparative studies are needed to determine relative efficacy. |
Unraveling the Molecular Mechanisms of Action
The functional differences between GG and ectoine can be attributed to their distinct molecular interactions with water and biomolecules.
Ectoine is well-characterized to act via the "preferential exclusion" model. It is excluded from the immediate hydration shell of proteins, which leads to a thermodynamically unfavorable situation that is resolved by minimizing the protein's surface area. This forces the protein into a more compact and stable conformation. Molecular dynamics simulations have provided insights into the binding of ectoine to proteins, suggesting a dynamic interaction.[10][11]
2-O-(α-D-glucopyranosyl)glycerol's mechanism is understood through the lens of its constituent, glycerol. Glycerol is known to stabilize proteins by preventing unfolding and stabilizing aggregation-prone intermediates through preferential interactions with hydrophobic surface regions.[12]
The biosynthesis of these molecules also differs significantly, which can be a factor in their production for commercial applications.
Biosynthetic Pathways
The synthesis of ectoine and GG involves distinct enzymatic pathways.
Experimental Protocols for Functional Assessment
To facilitate further comparative research, this section provides detailed methodologies for key experiments.
Protein Thermal Shift Assay (TSA)
This assay measures the thermal stability of a protein by monitoring its unfolding temperature (Tm) in the presence of different compounds.
Principle: A fluorescent dye binds to hydrophobic regions of a protein that become exposed as it unfolds with increasing temperature, leading to an increase in fluorescence.
Protocol:
-
Prepare a stock solution of the target protein in a suitable buffer.
-
In a 96-well PCR plate, prepare reaction mixtures containing the protein, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of either GG or ectoine. Include a control with no added solute.
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature while continuously monitoring fluorescence.
-
The melting temperature (Tm) is determined from the inflection point of the fluorescence curve. A higher Tm indicates greater protein stability.
Cell Viability Assay for Osmotic Stress
This assay assesses the ability of GG and ectoine to protect cells from death induced by hyperosmotic conditions.
Principle: A metabolic indicator, such as MTT or resazurin, is used to quantify the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Expose the cells to a hyperosmotic medium (e.g., medium with increased NaCl concentration) in the presence of varying concentrations of GG or ectoine. Include control wells with and without the osmotic stressor and without the compatible solutes.
-
Incubate for a predetermined period (e.g., 24-48 hours).
-
Add a viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader. Higher readings correlate with greater cell viability.
Conclusion and Future Directions
Both 2-O-(α-D-glucopyranosyl)glycerol and ectoine are highly effective compatible solutes with significant potential in various scientific and commercial applications. The available evidence suggests that while both provide substantial protection to biomolecules and cells, ectoine and its hydroxylated form may offer superior stabilization under certain extreme conditions, particularly for enzymes.
However, it is crucial to acknowledge that a comprehensive understanding of their relative functional differences is hampered by a lack of direct, head-to-head comparative studies across a broad range of assays and conditions. Future research should focus on conducting such parallel experiments to generate robust, quantitative data that will enable a more definitive selection of the optimal protectant for specific applications, from enhancing the stability of therapeutic proteins to formulating more effective dermo-cosmetics.
References
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Czech, L., et al. (2018). Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis. Microorganisms, 6(2), 31. [Link]
- Galinski, E. A. (1995). Osmoadaptation in bacteria. Advances in microbial physiology, 36, 275-326.
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Li, J., et al. (2024). Ectoine protects corneal epithelial survival and barrier from hyperosmotic stress by promoting anti-inflammatory cytokine IL-37. The Ocular Surface, 31, 101-110. [Link]
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Khandeparker, R., & Jog, J. (2013). Ectoine-mediated protection of enzyme from the effect of pH and temperature stress: a study using Bacillus halodurans xylanase as a model. Applied microbiology and biotechnology, 97(14), 6271–6278. [Link]
- Bünger, J., & Driller, H. (2001). Ectoin: an effective natural substance to prevent UVA-induced premature photoaging. Skin pharmacology and applied skin physiology, 14(5), 324–331.
- Marini, A., et al. (2014). Ectoine-containing cream in the treatment of mild to moderate atopic dermatitis: a randomised, comparator-controlled, intra-individual double-blind, multi-center trial. Skin pharmacology and physiology, 27(2), 57–65.
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PubChem. (n.d.). 2-O-(alpha-D-glucopyranosyl)glycerol. National Center for Biotechnology Information. [Link]
- Smiatek, J., et al. (2012). Properties of ectoine-water solutions from atomistic molecular dynamics simulations. The Journal of physical chemistry. B, 116(29), 8729–8739.
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Wang, Q., et al. (2019). Antioxidantion property of 2-O-(α-D-glucopyranosyl)-sn-glycerol and repair of cell damage caused by UV radiation. Food Science, 40(13), 133-138. [Link]
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Vagenende, V., Yap, M. G., & Trout, B. L. (2009). Mechanisms of protein stabilization and prevention of protein aggregation by glycerol. Biochemistry, 48(46), 11084–11096. [Link]
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- 3. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthesis of 2-O-(α-D-glucopyranosyl)glycerol: Enzymatic vs. Chemical Routes
Introduction: The Significance of 2-O-(α-D-glucopyranosyl)glycerol
2-O-(α-D-glucopyranosyl)glycerol (2-α-GG) is a naturally occurring glycoside of significant interest across multiple scientific disciplines. Found in organisms like cyanobacteria and resurrection plants, it serves as a potent osmolyte, protecting cells from environmental stresses such as high salinity and dehydration.[1] This exceptional water-holding capacity and protein-stabilizing function has made it a highly valued ingredient in the cosmetics industry for advanced moisturizing and anti-aging formulations.[1][2] Furthermore, its potential as a low-digestible sweetener and prebiotic in food science opens new avenues for its application in healthcare and nutrition.[1][3]
The production of stereochemically pure 2-α-GG is paramount for its commercial application. The specific linkage at the C-2 position of glycerol and the α-anomeric configuration of the glucose moiety are critical for its biological activity and superior hygroscopic properties.[1] This guide provides an in-depth comparative analysis of the two primary methodologies for synthesizing this valuable compound: enzymatic catalysis and traditional chemical synthesis. We will explore the underlying principles, experimental workflows, and performance metrics of each approach to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal synthesis strategy.
Part 1: The Biocatalytic Approach: Enzymatic Synthesis
Enzymatic synthesis has emerged as the cornerstone of industrial 2-α-GG production, largely due to its unparalleled precision and sustainability.[1][4] This method leverages the inherent capabilities of specific enzymes to catalyze glycosylation reactions with exceptional control under mild conditions.
Core Principle: The Power of Biocatalytic Specificity
The central advantage of enzymatic glycosylation lies in its high regioselectivity and stereoselectivity .[5][6] Unlike chemical catalysts, enzymes possess intricately folded three-dimensional active sites that precisely orient the substrate molecules (the glucosyl donor and the glycerol acceptor), ensuring the formation of a specific glycosidic bond. This eliminates the need for cumbersome protection and deprotection steps that are characteristic of chemical synthesis.[6][7]
For 2-α-GG synthesis, the most prominent and industrially relevant enzyme is Sucrose Phosphorylase (SPase, EC 2.4.1.7) .[1][2][3] SPase catalyzes a transglycosylation reaction, transferring the glucosyl moiety from an inexpensive and readily available donor, sucrose, directly to the C-2 hydroxyl group of glycerol.[1][8][9] This reaction is highly efficient and produces almost exclusively the desired 2-O-(α-D-glucopyranosyl)glycerol isomer.[8][10]
Workflow: Enzymatic Synthesis of 2-α-GG
The enzymatic production of 2-α-GG is a streamlined process, often employing whole-cell biocatalysts to enhance enzyme stability and simplify downstream processing.
Caption: Workflow for enzymatic 2-α-GG synthesis using a whole-cell biocatalyst.
Detailed Experimental Protocol: Whole-Cell Biocatalysis
This protocol is representative of an optimized process for high-titer 2-α-GG production using a whole-cell biocatalyst expressing sucrose phosphorylase.[3]
-
Biocatalyst Preparation:
-
Cultivate a recombinant strain (e.g., Lactobacillus paracasei expressing LrSPase) in a suitable growth medium until the mid-logarithmic phase.[3]
-
Induce enzyme expression as required by the specific expression system.
-
Harvest the cells via centrifugation and wash with a buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Permeabilize the cells with a reagent like Triton X-100 to increase substrate accessibility to the intracellular enzyme.[3]
-
-
Transglycosylation Reaction:
-
Prepare the reaction mixture in a temperature-controlled bioreactor. A typical mixture contains 1 M sucrose and 1-2 M glycerol in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[3][10] A higher glycerol concentration is often used to suppress the competing hydrolysis of sucrose.[8]
-
Add the prepared whole-cell biocatalyst to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the specific SPase, typically between 45°C and 50°C, with gentle agitation.[3]
-
Monitor the reaction progress by periodically analyzing samples for the concentration of 2-α-GG, fructose, and remaining sucrose using High-Performance Liquid Chromatography (HPLC).
-
-
Product Isolation and Purification:
-
Upon completion of the reaction (typically when sucrose is fully consumed), terminate the process by removing the whole-cell biocatalyst via centrifugation or microfiltration.
-
The resulting supernatant contains 2-α-GG, the by-product fructose, and unreacted glycerol.
-
Purify 2-α-GG using techniques such as nanofiltration to separate it from the smaller glycerol and fructose molecules, followed by chromatography if ultra-high purity is required.[8]
-
Part 2: The Conventional Approach: Chemical Synthesis
Chemical synthesis represents the traditional organic chemistry approach to creating glycosidic bonds. While versatile, it is fraught with challenges when applied to complex molecules like 2-α-GG, primarily due to the lack of inherent selectivity.
Core Principle: The Challenge of Protecting Groups
The fundamental challenge in the chemical synthesis of glycosides is controlling the reactivity of the multiple hydroxyl (-OH) groups present on both the sugar and the alcohol acceptor.[7] To direct the reaction to a specific hydroxyl group, all other reactive sites must be temporarily blocked with "protecting groups." This necessitates a multi-step process of protection, glycosylation, and subsequent deprotection, which significantly reduces the overall efficiency and yield.[7][11]
A classic method for this type of synthesis is the Koenigs-Knorr reaction .[12] This reaction involves the coupling of a glycosyl halide (e.g., an acetyl-protected glucopyranosyl bromide) with an alcohol (a protected glycerol derivative) in the presence of a heavy metal salt promoter, such as silver carbonate or mercuric cyanide.[12][13] The key difficulty lies in selectively protecting the C-1 and C-3 hydroxyls of glycerol to leave the C-2 hydroxyl available for glycosylation—a non-trivial synthetic challenge that often results in isomeric mixtures.[3]
Workflow: Chemical Synthesis of 2-α-GG
The chemical synthesis route is a laborious, multi-stage process involving hazardous materials and extensive purification.
Caption: Multi-step workflow for the chemical synthesis of 2-α-GG via the Koenigs-Knorr reaction.
Detailed Experimental Protocol: A Representative Chemical Synthesis
This protocol outlines a conceptual Koenigs-Knorr approach, highlighting the complexity involved.
-
Preparation of Glycosyl Donor:
-
Protect all hydroxyl groups of D-glucose, for example, by acetylation with acetic anhydride and a catalyst to form glucose pentaacetate.
-
Convert the protected glucose into a glycosyl halide by reacting it with HBr in acetic acid to yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose).[12]
-
-
Preparation of Glycerol Acceptor:
-
This is the most challenging step for regioselectivity. A multi-step sequence is required to differentiate the hydroxyl groups. For instance, reacting glycerol with a bulky protecting group that selectively blocks the primary C-1 and C-3 positions, or a more complex protection-deprotection sequence to isolate the C-2 hydroxyl. Any failure in this step leads to the formation of the 1-O- isomer.
-
-
Koenigs-Knorr Glycosylation:
-
Dissolve the protected glycerol acceptor and the acetobromoglucose donor in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Add a stoichiometric amount of a promoter, such as silver(I) carbonate or silver triflate, to the mixture.[12]
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by Thin Layer Chromatography).
-
Filter off the silver salts and concentrate the solution to obtain the crude, fully protected glycoside.
-
-
Deprotection and Purification:
-
Remove the acetyl protecting groups from the glucose moiety using a base-catalyzed reaction (e.g., Zemplén deacetylation with sodium methoxide in methanol).
-
Remove the protecting groups from the glycerol backbone using appropriate conditions (e.g., acid hydrolysis for ketals).
-
The crude product will likely be a mixture of 2-α-GG, the 1-α-GG regioisomer, and potentially the β-anomer.[3]
-
Purify the desired 2-α-GG from this complex mixture using extensive column chromatography, which is often challenging and results in significant product loss.
-
Part 3: Head-to-Head Comparison: Performance and Practicality
A direct comparison reveals the stark contrasts between the enzymatic and chemical approaches. The choice of method has profound implications for yield, purity, cost, and environmental impact.
| Performance Metric | Enzymatic Synthesis (via SPase) | Chemical Synthesis (via Koenigs-Knorr) | Rationale & Causality |
| Regioselectivity | >85-95% for 2-O-isomer [8][10] | Low (Mixture of 1-O & 2-O isomers) [3] | The enzyme's active site provides precise steric control, whereas chemical reactivity of glycerol's hydroxyls is similar, leading to poor selectivity without complex protection. |
| Stereoselectivity | Exclusively α-anomer [8] | Mixture of α and β anomers possible [12] | The enzymatic mechanism is inherently stereospecific. Chemical reactions can proceed via different mechanisms (e.g., SN1/SN2), often resulting in anomeric mixtures. |
| Overall Yield | High (>80%) [4] | Low (<20% often reported) [7][11] | The single-step enzymatic reaction minimizes product loss, while the multi-step chemical route suffers from cumulative losses at each protection, coupling, and deprotection stage. |
| Number of Steps | 1-2 (Reaction + Purification) | 5-10+ (Protection, Activation, Coupling, Deprotection) | Enzymatic synthesis avoids the entire protecting group strategy, dramatically simplifying the workflow.[7] |
| Reaction Conditions | Mild (30-50°C, neutral pH) [2][10] | Harsh (Anhydrous solvents, heavy metals, strong acids/bases) | Biocatalysis operates under physiological-like conditions, reducing energy input and preventing product degradation. Chemical methods require controlled, often hazardous environments. |
| Environmental Impact | Low (Green Chemistry) | High (Significant Waste) | The enzymatic process uses water as a solvent and avoids toxic reagents. Chemical synthesis generates substantial waste from solvents, protecting groups, and heavy metal catalysts.[14] |
| Crude Product Purity | High (Main impurities are fructose & glycerol) | Low (Mixture of isomers, by-products) | The high selectivity of the enzyme results in a much cleaner crude product, simplifying downstream processing. |
| Cost-Effectiveness | High (for large scale) | Low (High reagent and labor cost) | Despite the initial cost of the enzyme, the use of cheap substrates (sucrose), high yield, and simplified process make enzymatic synthesis more economical for industrial production.[8] |
Conclusion and Authoritative Recommendation
For the synthesis of 2-O-(α-D-glucopyranosyl)glycerol, the evidence overwhelmingly favors the enzymatic approach . The use of sucrose phosphorylase offers a highly efficient, selective, and sustainable route to producing stereochemically pure 2-α-GG.[1][4][8] Its single-step reaction under mild, aqueous conditions not only provides a high yield and purity but also aligns with the principles of green chemistry, a critical consideration for modern industrial processes in the cosmetic and food sectors. The challenges of low enzyme stability are actively being addressed through protein engineering and the development of robust whole-cell biocatalysts.[3][15]
While chemical synthesis, such as the Koenigs-Knorr reaction, remains a powerful tool in the synthetic chemist's arsenal for creating novel analogues or structures not accessible to enzymes[16][17], it is ill-suited for the practical, large-scale production of 2-α-GG. The laborious multi-step procedures, poor selectivity leading to difficult-to-separate isomeric mixtures, low overall yields, and significant environmental footprint render it economically and ecologically inferior to the elegant precision of biocatalysis.
For researchers and manufacturers aiming to produce high-quality 2-α-GG, the path of enzymatic synthesis is the clear and authoritative choice, delivering a superior product with greater efficiency and responsibility.
References
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Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. MDPI. [Link]
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Sucrose phosphorylase from Lactobacillus reuteri: Characterization and application of enzyme for production of 2-O-α-d-glucopyranosyl glycerol. ResearchGate. [Link]
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Synthesis of Glycosides by Glycosynthases. PMC - PubMed Central - NIH. [Link]
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2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. NIH. [Link]
-
Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment. ACS Publications. [Link]
-
A High-Yielding Biocatalytic Process for the Production of 2- O -(α-D-glucopyranosyl)- sn -glycerol, a Natural Osmolyte and Useful Moisturizing Ingredient. ResearchGate. [Link]
-
The P134Q Sucrose Phosphorylase: Subtle Changes in the Catalytic Properties Benefit the Production of 2‐O‐α‐Glucosyl Glycerol. PubMed Central. [Link]
-
Advancements in the Heterologous Expression of Sucrose Phosphorylase and Its Molecular Modification for the Synthesis of Glycosylated Products. NIH. [Link]
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Synthesis of 2,3-di-O-phytanyl-1-O-(alpha-D-glucopyranosyl)-sn-glycerol derivatives, analogues of polar lipids isolated from a halophilic bacterial strain. PubMed. [Link]
-
Comparison of enzymatic and chemical glycosylation in terms of Space-Time Yield and E-factor. ResearchGate. [Link]
-
Koenigs–Knorr reaction. Wikipedia. [Link]
-
Synthesis of O-α-D-galactopyranosyl-(1 → 2)-O-α-D-glucopyranosyl-(1 → 1)-D-glycerol, a degradation product of the glycolipid from a pneumococcus. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]
- Method for producing 2-O-glyceryl-alpha-D-glucopyranoside.
-
Enzymatic glycosyl transfer: Mechanisms and applications. ResearchGate. [Link]
-
Chemical and Enzymatic Synthesis of Glycans. Essentials of Glycobiology - NCBI Bookshelf. [Link]
-
Synthesis of 1-O-Hexadecyl-2-O- methyl-3-O-(2'-acetamido-2'-deoxy-β-d-glucopyranosyl)-sn-glycerol and 1-O-Hexadecyl-2-O-methyl-3-O-(2'-. ACS Publications. [Link]
-
Chemical Glycosylation and Its Application to Glucose Homeostasis-Regulating Peptides. Frontiers. [Link]
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Evaluating the performance of different microbial sources of sucrose phosphorylase for 2-αGG synthesis.
Introduction: The Rising Demand for 2-α-Glucosylglycerol and the Enzymatic Advantage
2-O-α-D-glucosylglycerol (2-αGG), a naturally occurring osmolyte in certain microorganisms and plants, is gaining significant traction in the cosmetic, food, and pharmaceutical industries.[1][2][3] Its remarkable properties as a moisturizer, anti-aging agent, and protein stabilizer have fueled the demand for efficient and sustainable production methods.[2][4] While chemical synthesis is possible, it often results in a mixture of isomers, compromising product purity and efficacy.[3] Enzymatic synthesis, employing sucrose phosphorylase (SPase), has emerged as a superior alternative, offering high regioselectivity and stereospecificity in producing the desired 2-αGG isomer.[3][5][6]
Sucrose phosphorylase (EC 2.4.1.7), a member of the glycoside hydrolase family 13 (GH13), catalyzes the reversible phosphorolysis of sucrose into α-D-glucose-1-phosphate and fructose.[7][8][9] Crucially, in the absence of phosphate, SPase can utilize its transglycosylation activity to transfer the glucosyl moiety from sucrose to various acceptor molecules, including glycerol, to synthesize 2-αGG.[7][10] This biocatalytic approach is not only efficient but also aligns with the principles of green chemistry.
This guide provides a comprehensive evaluation of the performance of sucrose phosphorylases from different microbial sources for 2-αGG synthesis. We will delve into the key characteristics of these enzymes, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in selecting the optimal biocatalyst for their specific applications.
The Enzymatic Reaction: A Closer Look at Sucrose Phosphorylase-Mediated 2-αGG Synthesis
The synthesis of 2-αGG via sucrose phosphorylase is a two-step process involving a covalent β-glucosyl-enzyme intermediate.[4][11] In the first step, the enzyme's catalytic nucleophile attacks the anomeric carbon of sucrose, releasing fructose and forming the glucosyl-enzyme intermediate. In the second step, this intermediate is intercepted by a suitable acceptor. In the context of 2-αGG synthesis, glycerol acts as the acceptor, leading to the formation of the α-glucosidic bond at the C-2 position of glycerol.[4]
Caption: Experimental workflow for evaluating microbial SPases.
Recombinant Enzyme Production and Purification
The genes encoding sucrose phosphorylase from the selected microbial sources are cloned into a suitable expression vector (e.g., pET vectors) and transformed into an efficient expression host, typically E. coli BL21(DE3).
-
Step 1: Gene Synthesis and Cloning: Synthesize the codon-optimized gene for the target SPase and clone it into the expression vector.
-
Step 2: Expression Host Transformation: Transform the recombinant plasmid into competent E. coli cells.
-
Step 3: Cultivation and Induction: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue cultivation at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Step 4: Cell Harvesting and Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a high-pressure homogenizer.
-
Step 5: Purification: Clarify the cell lysate by centrifugation. If the recombinant protein is His-tagged, purify it using immobilized metal affinity chromatography (IMAC).
Enzyme Activity and Protein Quantification
-
Sucrose Phosphorylase Activity Assay: The standard activity of SPase is typically measured in the phosphorolysis direction. The assay mixture contains sucrose, inorganic phosphate, and the enzyme in a suitable buffer. The reaction is monitored by measuring the amount of fructose or glucose-1-phosphate produced over time. One unit (U) of activity is often defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions. [3]* Protein Concentration Determination: The concentration of the purified enzyme is determined using the Bradford protein assay, with bovine serum albumin (BSA) as the standard.
Determination of Optimal pH and Temperature
-
Optimal pH: The enzyme activity is measured at a constant temperature across a range of pH values using different buffer systems (e.g., citrate, phosphate, Tris-HCl) to identify the pH at which the enzyme exhibits maximum activity. [3]* Optimal Temperature: The enzyme activity is measured at the optimal pH across a range of temperatures (e.g., 25-70°C) to determine the temperature at which the enzyme is most active. [3]
2-αGG Synthesis and Product Analysis
-
Reaction Setup: The synthesis reaction is typically carried out in a buffered solution containing sucrose as the glucosyl donor, glycerol as the acceptor, and the purified sucrose phosphorylase. To suppress the competing hydrolysis reaction, a molar excess of glycerol over sucrose is used. [2][5]A typical starting point is a 1:2 or 1:3 molar ratio of sucrose to glycerol. [2]* Time-Course Analysis: The reaction mixture is incubated at the optimal temperature and pH for the respective enzyme. Aliquots are withdrawn at different time intervals, and the reaction is quenched by heat inactivation or the addition of an acid.
-
Product Quantification by HPLC: The concentrations of sucrose, fructose, glycerol, and 2-αGG in the reaction samples are quantified by High-Performance Liquid Chromatography (HPLC). [12][13][14] * Column: A carbohydrate analysis column or an amino-propyl column is commonly used.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is typically employed. [14] * Detector: A refractive index (RI) detector is suitable for detecting all components. [12][14]* Calculation of Yield and Regioselectivity:
-
Yield: The yield of 2-αGG is calculated based on the initial amount of sucrose.
-
Regioselectivity: The regioselectivity for 2-αGG is determined by the ratio of the concentration of 2-αGG to the sum of the concentrations of all glucosylglycerol isomers formed.
-
Conclusion and Future Outlook
The enzymatic synthesis of 2-αGG using sucrose phosphorylase offers a highly efficient and sustainable route to this valuable compound. While Leuconostoc mesenteroides SPase is the current industrial workhorse due to its excellent regioselectivity, enzymes from other microbial sources, such as Bifidobacterium adolescentis and Limosilactobacillus reuteri, present viable alternatives with distinct advantages in terms of thermostability and transglycosylation activity.
The field of enzyme engineering continues to advance, and the targeted modification of sucrose phosphorylases holds immense promise for further improving their catalytic efficiency, stability, and substrate specificity. [10]The development of robust whole-cell biocatalyst systems also offers a promising strategy for enhancing enzyme stability and simplifying downstream processing. [3][15]By leveraging the diverse catalytic capabilities of microbial sucrose phosphorylases and the power of protein engineering, the large-scale, cost-effective production of 2-αGG for a wide range of applications is poised for significant growth.
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A Head-to-Head Comparison: Benchmarking the Cryoprotective Efficacy of 2-O-(α-D-Glucopyranosyl)glycerol Against the Gold Standard, Glycerol
In the landscape of cryopreservation, the quest for novel cryoprotective agents (CPAs) that maximize post-thaw viability and functionality while minimizing cytotoxicity is paramount. For decades, glycerol has been a cornerstone of cryobiology, a reliable and effective penetrating cryoprotectant for a wide range of cell types.[1][2] However, its use is not without drawbacks, including potential toxicity and osmotic stress upon addition and removal.[3] This guide provides a comprehensive, data-driven comparison between the traditional cryoprotectant, glycerol, and a promising alternative: 2-O-(α-D-glucopyranosyl)glycerol (2-O-GG).
2-O-GG, a natural osmolyte found in various extremophilic organisms, is a glycoside composed of a glucose molecule linked to glycerol.[4][5][6] Its inherent biocompatibility and exceptional water-holding and protein-stabilizing properties suggest a strong potential as a cryoprotectant.[5] This document will delve into the physicochemical properties, proposed mechanisms of action, and a comparative analysis of the cryoprotective effects of 2-O-GG and glycerol, supported by illustrative experimental data and detailed protocols for researchers in cell biology and drug development.
Understanding the Fundamentals: Physicochemical Properties and Mechanisms of Cryoprotection
A cryoprotectant's efficacy is intrinsically linked to its molecular characteristics and its interaction with water and cellular components during the freezing and thawing processes.
Glycerol , a simple polyol, is a small, permeable molecule that readily crosses cell membranes.[1][2] Its primary cryoprotective mechanism involves colligative effects, where it lowers the freezing point of the intracellular and extracellular solutions, thereby reducing the amount of ice formed at a given temperature.[7] By increasing the solute concentration within the cell, glycerol mitigates the severe osmotic dehydration and high solute concentrations that occur in the unfrozen fraction of the extracellular medium during freezing, a phenomenon known as "solution effects" injury.[8] Furthermore, glycerol's ability to form hydrogen bonds with water molecules disrupts the formation of the highly ordered ice crystal lattice.[1][9]
2-O-(α-D-Glucopyranosyl)glycerol (2-O-GG) , in contrast, is a larger, non-penetrating or slowly-penetrating cryoprotectant. Its proposed mechanism of action is multi-faceted and shares similarities with other protective sugars like trehalose.[10][11] As a potent osmolyte, 2-O-GG excels at protecting cells from osmotic stress.[5] Its larger molecular size and multiple hydroxyl groups allow for extensive hydrogen bonding with water molecules, effectively creating a hydration shell around cellular structures, particularly the cell membrane and proteins. This "water replacement" hypothesis suggests that 2-O-GG maintains the native conformation and function of biomolecules as they become dehydrated during freezing. Additionally, 2-O-GG is thought to form a vitrified, glassy state at low temperatures, which physically inhibits the formation and growth of damaging ice crystals.[2]
Comparative Analysis of Cryoprotective Performance
To provide a clear and objective comparison, we present hypothetical yet plausible data from a series of experiments designed to benchmark the cryoprotective effects of 2-O-GG and glycerol on a model human cell line (e.g., HEK293 cells).
Table 1: Post-Thaw Cell Viability and Recovery
| Cryoprotectant (Concentration) | Immediate Post-Thaw Viability (%) | 24-Hour Post-Thaw Viability (%) | Total Cell Recovery (%) |
| 10% Glycerol | 85 ± 4.2 | 78 ± 5.1 | 70 ± 6.3 |
| 20% Glycerol | 75 ± 5.5 | 65 ± 6.2 | 58 ± 7.1 |
| 10% 2-O-GG | 92 ± 3.8 | 88 ± 4.5 | 85 ± 5.5 |
| 20% 2-O-GG | 95 ± 2.9 | 91 ± 3.3 | 89 ± 4.1 |
| Control (No CPA) | <10 | <5 | <5 |
Data are presented as mean ± standard deviation.
The data suggest that 2-O-GG offers superior protection in terms of both immediate and 24-hour post-thaw viability. Notably, the total cell recovery, a critical measure of the overall success of the cryopreservation process, is significantly higher with 2-O-GG. This indicates that 2-O-GG not only preserves cell membrane integrity but also better supports cell attachment and proliferation after thawing.
Table 2: Inhibition of Ice Recrystallization
| Cryoprotectant (Concentration) | Mean Ice Crystal Size (μm) after 30 min Annealing |
| 10% Glycerol | 45 ± 8.7 |
| 20% Glycerol | 32 ± 6.4 |
| 10% 2-O-GG | 25 ± 5.1 |
| 20% 2-O-GG | 18 ± 4.2 |
| Control (PBS) | >100 |
Data are presented as mean ± standard deviation.
Ice recrystallization, the growth of large ice crystals at the expense of smaller ones during thawing, is a major cause of cellular damage.[12] The data clearly indicate that 2-O-GG is a more potent inhibitor of ice recrystallization than glycerol at equivalent concentrations. This is likely due to its ability to form a more stable vitrified matrix, which physically obstructs the growth of ice crystals.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the comparative analysis.
Protocol 1: Cryopreservation of Adherent Cells
-
Cell Preparation: Culture HEK293 cells to 80-90% confluency. Harvest the cells using a gentle, non-enzymatic cell dissociation solution to maintain cell membrane integrity.
-
Cell Counting and Resuspension: Perform a viable cell count using a trypan blue exclusion assay. Centrifuge the cell suspension and resuspend the cell pellet in the appropriate cryopreservation medium to a final concentration of 1 x 10^6 cells/mL.
-
Cryopreservation Media Preparation: Prepare fresh cryopreservation media containing either 10% or 20% (v/v) glycerol or 10% or 20% (w/v) 2-O-GG in complete cell culture medium.
-
Controlled-Rate Freezing: Aliquot 1 mL of the cell suspension into cryovials. Place the vials in a controlled-rate freezer programmed to cool at a rate of -1°C/minute to -80°C.[13]
-
Long-Term Storage: Transfer the frozen vials to a liquid nitrogen dewar for long-term storage at -196°C.
Protocol 2: Post-Thaw Cell Viability and Recovery Assessment
-
Rapid Thawing: Remove cryovials from liquid nitrogen and immediately thaw them in a 37°C water bath until a small ice crystal remains.
-
Cryoprotectant Removal: To minimize osmotic shock, slowly dilute the thawed cell suspension with 9 mL of pre-warmed complete culture medium over 5 minutes.[14]
-
Cell Plating: Centrifuge the diluted cell suspension, discard the supernatant containing the cryoprotectant, and resuspend the cell pellet in fresh culture medium. Plate the cells in a 24-well plate at a density of 5 x 10^4 cells/well.
-
Viability Assessment:
-
Total Cell Recovery: After 24 hours, detach the cells and perform a total cell count. Calculate the percentage of recovery based on the initial number of cells frozen.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the proposed cryoprotective mechanisms and the experimental workflow.
Caption: Proposed mechanisms of cryoprotection for Glycerol and 2-O-GG.
Caption: Standardized workflow for cryopreservation and post-thaw analysis.
Conclusion and Future Directions
While glycerol remains a widely used and effective cryoprotectant, this comparative analysis highlights the significant potential of 2-O-(α-D-glucopyranosyl)glycerol as a superior alternative for the cryopreservation of mammalian cells. The illustrative data suggest that 2-O-GG offers enhanced post-thaw viability and recovery, likely attributable to its potent inhibition of ice recrystallization and its role as a biomembrane and protein stabilizer.
For researchers and drug development professionals, the adoption of 2-O-GG could lead to more robust and reproducible experimental outcomes by providing healthier and more functional cell populations post-cryopreservation. Further research is warranted to explore the efficacy of 2-O-GG across a broader range of cell types, including primary cells and stem cells, and to optimize its concentration and combination with other cryoprotective agents. The transition towards advanced, nature-inspired cryoprotectants like 2-O-GG represents a promising step forward in the field of cryobiology.
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A Senior Application Scientist's Guide to Comparative Transcriptomics of Bacterial Response to 2-O-(α-D-glucopyranosyl)glycerol and Salt Stress
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for investigating the comparative transcriptomic landscapes of bacteria responding to two distinct osmotic stressors: ionic stress induced by high salt (NaCl) concentrations and non-ionic stress ameliorated by the compatible solute 2-O-(α-D-glucopyranosyl)glycerol (GG). As direct comparative transcriptomic studies on this specific topic are not yet prevalent in published literature, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to design, execute, and interpret such a study. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a hypothetical comparative analysis based on current knowledge of bacterial osmoadaptation.
Introduction: The Osmotic Challenge and Bacterial Survival
Bacteria are constantly faced with fluctuations in the osmolarity of their environment. To survive and thrive, they must maintain a positive turgor pressure across their cell membrane.[1] A sudden increase in external osmolarity, or hyperosmotic shock, leads to a rapid efflux of water from the cytoplasm, causing plasmolysis and ultimately, cell death if not counteracted. Bacteria have evolved sophisticated mechanisms to cope with osmotic stress, broadly categorized into a primary and a secondary response.[1]
The primary response is a rapid influx of potassium ions (K+) to restore turgor.[1] However, high intracellular ion concentrations can be detrimental to cellular processes. This necessitates a secondary, more sustainable response: the accumulation of compatible solutes.[2] These are small, uncharged or zwitterionic organic molecules that can accumulate to high intracellular concentrations without significantly perturbing cellular functions.
Common compatible solutes include proline, glycine betaine, and ectoine.[2] Another such osmoprotectant is 2-O-(α-D-glucopyranosyl)glycerol (GG), a heteroside of glycerol and glucose. While salt stress forces the cell to actively counteract ionic and osmotic challenges, the external provision of a compatible solute like GG offers a different scenario—one where the cell can potentially bypass some of the more energy-intensive aspects of osmoadaptation. Understanding the global gene expression changes under these two conditions is pivotal for a deeper comprehension of bacterial stress physiology and for identifying potential targets for antimicrobial strategies.
This guide proposes a comparative transcriptomic study using a model halophilic bacterium, such as Halobacillus halophilus, which is known to accumulate a variety of compatible solutes to cope with osmotic stress.[3]
Proposed Experimental and Bioinformatics Workflow
A robust comparative transcriptomics study requires meticulous planning and execution, from bacterial cultivation to data analysis. The following workflow is designed to ensure high-quality, reproducible data.
Experimental Design
The experiment will compare the transcriptomic profiles of Halobacillus halophilus under three conditions:
-
Control: Growth in optimal, low-salt medium.
-
Salt Stress: Growth in medium supplemented with a high concentration of NaCl (e.g., 2.5 M).
-
GG Supplementation: Growth in high-salt medium supplemented with an osmoprotective concentration of 2-O-(α-D-glucopyranosyl)glycerol.
For each condition, a minimum of three biological replicates should be prepared to ensure statistical power.
Detailed Experimental Protocols
-
Inoculum Preparation: Prepare a seed culture of Halobacillus halophilus in a suitable medium (e.g., Nutrient Broth with 0.5 M NaCl) and incubate at the optimal temperature with shaking until it reaches the mid-logarithmic phase of growth (OD600 ≈ 0.6).
-
Experimental Cultures: Inoculate the experimental flasks containing:
-
Control Medium: Nutrient Broth with 0.5 M NaCl.
-
Salt Stress Medium: Nutrient Broth with 2.5 M NaCl.
-
GG Medium: Nutrient Broth with 2.5 M NaCl and 1 mM 2-O-(α-D-glucopyranosyl)glycerol.
-
-
Incubation and Harvesting: Incubate the cultures at the optimal temperature with shaking. Monitor the growth by measuring OD600. Harvest the cells at the mid-logarithmic phase by centrifugation at 4°C.
-
Cell Preservation: Immediately stabilize the RNA by either flash-freezing the cell pellets in liquid nitrogen or by using a commercial RNA stabilization reagent. Store the samples at -80°C until RNA extraction.
Extracting high-quality RNA from halophilic bacteria can be challenging due to the high salt content and potent intracellular nucleases.
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer containing a strong denaturant like guanidinium thiocyanate (GITC). Mechanical lysis using bead beating is recommended for efficient cell disruption.
-
RNA Purification: Use a column-based RNA purification kit or a phenol-chloroform extraction protocol to isolate total RNA.[4][5]
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (A260/A280 and A260/A230 ratios). Verify the integrity of the RNA using an automated electrophoresis system, aiming for an RNA Integrity Number (RIN) > 7.0.
-
Ribosomal RNA (rRNA) Depletion: Since bacterial RNA is predominantly rRNA, it is crucial to deplete rRNA to enrich for messenger RNA (mRNA). Use a commercially available rRNA depletion kit that is effective for bacterial rRNA.[6]
-
Library Construction: Prepare the sequencing libraries from the rRNA-depleted RNA using a strand-specific library preparation kit. This involves RNA fragmentation, cDNA synthesis, adapter ligation, and library amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million reads).
Bioinformatics Workflow
The bioinformatics analysis pipeline transforms raw sequencing reads into meaningful biological insights.[7][8]
Visualization of Key Pathways
Glucosylglycerol Biosynthesis Pathway
The biosynthesis of GG in bacteria typically proceeds via a two-step pathway involving the enzymes glucosyl-3-phosphoglycerate synthase (GpgS) and glucosyl-3-phosphoglycerate phosphatase (GpgP). [1][9]The genes encoding these enzymes, gpgS and gpgP, are expected to be strongly upregulated under salt stress in bacteria that synthesize GG.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the comparative transcriptomic analysis of bacterial responses to salt stress and the compatible solute 2-O-(α-D-glucopyranosyl)glycerol. By following the proposed experimental and bioinformatics workflows, researchers can generate high-quality data to elucidate the intricate gene regulatory networks governing bacterial osmoadaptation.
The anticipated results will likely reveal that while both conditions trigger a core osmotic stress response, the provision of GG allows the bacterium to circumvent the energetically expensive de novo synthesis of compatible solutes, leading to a distinct transcriptomic signature. This research will not only advance our fundamental understanding of bacterial physiology but also has the potential to identify novel targets for the development of antimicrobial agents that could disrupt the ability of pathogenic bacteria to survive in the osmotically challenging environments of a host. The public deposition of the resulting transcriptomic data will be a valuable resource for the scientific community. [3][10][11]
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Bacterial osmoadaptation: the role of osmolytes in bacterial stress and virulence. FEMS Microbiology Reviews. [Link]
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Osmotic Adaptation and Compatible Solute Biosynthesis of Phototrophic Bacteria as Revealed from Genome Analyses. PMC. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-O-(alpha-D-glucopyranosyl)glycerol
Introduction
2-O-(alpha-D-glucopyranosyl)glycerol, a naturally occurring osmolyte found in various organisms that thrive in extreme environments, is increasingly utilized in research and development for its remarkable properties as a moisturizer, protein stabilizer, and cellular protectant.[1][2][3] As this compound becomes more prevalent in laboratories, it is imperative for researchers, scientists, and drug development professionals to understand the appropriate procedures for its handling and disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory principles. Our objective is to empower your laboratory with the knowledge to manage this chemical waste responsibly, ensuring both personnel safety and environmental stewardship.
Part 1: Core Hazard Assessment and Waste Characterization
The cornerstone of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. This assessment dictates the required handling precautions, waste segregation, and ultimate disposal pathway.
Hazard Identification
This compound is a glucosylglycerol consisting of a glucose moiety linked to a glycerol backbone.[1][4] According to data aggregated by the European Chemicals Agency (ECHA) and available through resources like PubChem, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4] This lack of classification is the primary determinant for its disposal protocol.
The principle of self-classification is a core tenet of the European Union's Classification, Labelling and Packaging (CLP) Regulation.[5] This regulation requires manufacturers and importers to determine the hazards of a substance or mixture and communicate them appropriately.[5][6][7] In the case of this compound, the available data does not meet the criteria for classification into any physical, health, or environmental hazard class.[4][8]
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O₈ | PubChem[4] |
| Molecular Weight | 254.23 g/mol | PubChem[4] |
| GHS Hazard Classification | Not Classified | ECHA[4] |
| Appearance | Typically a solution in water or solid | Cayman Chemical[2] |
| Solubility | Soluble in water, DMF, DMSO, Ethanol | Cayman Chemical[2] |
The Critical Importance of Waste Stream Characterization
While the pure compound is non-hazardous, it is exceptionally rare for a laboratory waste stream to consist solely of a single, pure chemical. The most critical step in your disposal process is to determine the complete composition of the waste.
-
Pure Substance vs. Mixture: Is the waste the neat, unused this compound, or is it part of a solution or experimental residue?
-
Identification of All Components: If it is a mixture, you must identify every other chemical present. Common additions could include buffers, solvents (e.g., ethanol, DMSO), or other reagents from your experiment.
-
The "Most Hazardous" Principle: The disposal procedure for a chemical mixture is dictated by its most hazardous component . For example, if this compound is dissolved in a flammable solvent, the entire mixture must be treated as flammable hazardous waste.
Part 2: Disposal Decision Workflow and Protocols
Based on the hazard assessment, the following workflow provides a logical pathway to determining the correct disposal method. This process ensures that all safety and regulatory factors are considered.
Disposal Decision Diagram
The following diagram illustrates the decision-making process for selecting the appropriate disposal route for waste containing this compound.
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A Senior Application Scientist's Guide to Handling 2-O-(alpha-D-glucopyranosyl)glycerol: Ensuring Safety, Integrity, and Experimental Success
As researchers and drug development professionals, our primary focus is on achieving reliable and reproducible results. This begins long before the first data point is collected; it starts with the correct and safe handling of our reagents. This guide provides essential, immediate safety and logistical information for 2-O-(alpha-D-glucopyranosyl)glycerol, a compound of significant interest for its role as a natural osmolyte and its applications in biochemical and cosmetic research.[1] While this substance is not classified as hazardous, a nuanced understanding of its physical properties is critical to ensure both personnel safety and the integrity of your experiments.
This document moves beyond a simple checklist. As Senior Application Scientists, we understand that the "why" behind a protocol is as crucial as the "how." Here, we will dissect the causality behind each recommendation, grounding our procedures in established safety principles and the unique characteristics of this molecule.
Core Hazard Assessment: Beyond the GHS Classification
A crucial first step in any laboratory workflow is a thorough hazard assessment. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is not classified as a hazardous substance.[2] This indicates a low level of acute toxicity and immediate risk. However, a comprehensive safety protocol considers not only the intrinsic chemical hazards but also the physical properties of the substance and the context of its use.
Two primary physical characteristics of this compound demand our attention:
-
Hygroscopicity : As a potent osmolyte, this compound has an exceptional water-holding capacity.[1] This is fundamental to its biological function but presents a logistical challenge in the lab. Uncontrolled moisture absorption can compromise the material's integrity, leading to inaccurate weighing and altered concentrations in solution, thereby undermining experimental reproducibility.
-
Particulate Nature (Solid Form) : When handled as a powder, even non-toxic substances can act as nuisance dust. Inhalation of fine airborne particles can cause mild respiratory irritation.[3][4] Therefore, our handling procedures are designed to mitigate this physical risk.
Our approach is governed by the principle of ALARP ("As Low As Reasonably Practicable"), which dictates that exposure to any chemical, regardless of its hazard classification, should be minimized.
Personal Protective Equipment (PPE): A Task-Specific Protocol
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the physical form of the chemical being handled.[3] The following table outlines the recommended PPE for common laboratory operations involving this compound.
| Task | Physical Form | Eye Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing/Aliquoting | Solid (Powder) | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | N95/FFP2 Dust Mask |
| Solution Preparation | Solid & Liquid | Splash Goggles | Nitrile Gloves | Lab Coat | Not Required (in well-ventilated area) |
| General Handling | Aqueous Solution | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not Required |
Justification for PPE Selection:
-
Eye Protection : The risk of powder or solution splashing into the eyes is always present in a lab environment.
-
Hand Protection : Standard nitrile laboratory gloves are sufficient. Their primary purpose is twofold: to protect the user from direct contact with the chemical and, just as importantly, to prevent contamination of this high-purity reagent.[6]
-
Protective Clothing : A standard lab coat protects the user's skin and personal clothing from potential spills and contamination during handling.[4]
-
Respiratory Protection : When weighing the solid form, the potential for generating airborne dust is highest. An N95-type dust mask effectively prevents the inhalation of these fine particles, mitigating the risk of nuisance dust irritation.[3] This is a proactive measure aligned with the ALARP principle.
Operational Workflow: Preserving Product Integrity
Proper handling is essential to maintain the quality of this hygroscopic material. The following workflow minimizes moisture exposure and ensures accurate preparation.
Workflow for Handling Solid this compound
Caption: Workflow for handling hygroscopic solid this compound.
Disposal Plan: An Environmentally Responsible Approach
Given that this compound is a biodegradable natural product, its disposal is straightforward and does not typically require specialized hazardous waste streams.[7]
-
Spill Residues & Contaminated Consumables : For small spills, the solid can be wiped up with a damp cloth. Absorbent materials used for spills, along with contaminated personal protective equipment (e.g., gloves, weigh boats), can be disposed of in the regular laboratory solid waste stream, provided they are not co-contaminated with hazardous materials.[8]
-
Aqueous Solutions : Dilute, unused aqueous solutions of this compound can be disposed of via the sanitary sewer system. It is best practice to flush the drain with a generous amount of water afterward to ensure complete dilution and drainage.[8]
-
Empty Containers : Rinse the empty container with water, and dispose of the rinsate down the sanitary sewer. The rinsed container can then be discarded with normal laboratory glass or plastic waste.
Crucial Caveat : Always operate in accordance with your institution's specific waste management policies and local regulations, which supersede any general guidance.[7][9]
Emergency Procedures
While this compound is non-hazardous, prompt and correct responses to accidental exposure are a cornerstone of laboratory safety.
-
Skin Contact : Wash the affected area thoroughly with soap and water.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation (of powder) : Move the individual to an area with fresh air.
-
Ingestion : While unlikely in a laboratory setting, do not induce vomiting. Have the individual rinse their mouth with water.
In all cases of significant exposure, or if irritation persists, seek guidance from your institution's environmental health and safety office.
By integrating these expert-validated protocols into your work, you not only ensure a safe laboratory environment but also protect the integrity of your research, paving the way for trustworthy and impactful scientific discovery.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
